molecular formula C7H15NO2 B3044281 N-Isovalerylglycine CAS No. 23590-18-3

N-Isovalerylglycine

Cat. No.: B3044281
CAS No.: 23590-18-3
M. Wt: 145.2 g/mol
InChI Key: FMZPWUNPTQDABJ-UHFFFAOYSA-N
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Description

N-Isovalerylglycine, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
The exact mass of the compound Isovalerylglycine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylbutylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(2)3-4-8-5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZPWUNPTQDABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178236
Record name N-Isovalerylglycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23590-18-3
Record name N-Isovalerylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023590183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isovalerylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biochemical Pathway of N-Isovalerylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovalerylglycine (IVG) is a critical metabolite in the detoxification of isovaleric acid, a toxic compound that accumulates in the genetic disorder Isovaleric Acidemia (IVA). This technical guide provides an in-depth exploration of the biochemical pathway leading to the formation of this compound, the enzymes involved, and the analytical methods used for its quantification. A comprehensive understanding of this pathway is essential for the diagnosis, monitoring, and development of therapeutic strategies for IVA and related metabolic disorders.

Introduction

This compound is an acylglycine, a conjugate of isovaleric acid and the amino acid glycine (B1666218).[1] Under normal physiological conditions, it is present in trace amounts in urine.[2] However, its concentration significantly increases in Isovaleric Acidemia (IVA), an autosomal recessive inborn error of leucine (B10760876) metabolism.[3][4] IVA is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which catalyzes a key step in the catabolism of the branched-chain amino acid leucine.[5] This enzymatic block leads to the accumulation of isovaleryl-CoA and its metabolic precursor, isovaleric acid, which are toxic to the central nervous system.[5] The formation of this compound represents a crucial detoxification mechanism, converting the toxic isovaleryl-CoA into a water-soluble, excretable compound.[6]

The Biochemical Pathway of this compound Formation

The synthesis of this compound is a two-step process that primarily occurs in the mitochondria of the liver and kidneys.

Step 1: Leucine Catabolism and Isovaleryl-CoA Accumulation

The pathway begins with the catabolism of the essential amino acid leucine. Through a series of enzymatic reactions, leucine is converted to isovaleryl-CoA. In healthy individuals, isovaleryl-CoA dehydrogenase (IVD) catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[5] However, in individuals with IVA, the deficiency of IVD leads to a buildup of isovaleryl-CoA in the mitochondrial matrix.[3]

Step 2: Glycine Conjugation

The accumulated isovaleryl-CoA is then detoxified through conjugation with glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT) , and potentially its paralogue, glycine N-acyltransferase-like 1 (GLYATL1) .[7][8] These enzymes transfer the isovaleryl group from isovaleryl-CoA to the amino group of glycine, forming this compound and releasing coenzyme A (CoA).[6] The resulting this compound is then transported out of the mitochondria and excreted in the urine.[4]

The overall reaction is as follows:

Isovaleryl-CoA + Glycine → this compound + CoA-SH

This conjugation reaction serves two primary purposes: it detoxifies the harmful isovaleric acid and replenishes the pool of free Coenzyme A, which is essential for numerous metabolic processes.[6]

Quantitative Data

The following tables summarize key quantitative data related to the biochemical pathway of this compound.

Table 1: Kinetic Parameters of Human Glycine N-Acyltransferase (GLYAT) for Isovaleryl-CoA

ParameterValueReference
Apparent Km for Isovaleryl-CoA0.3 - 5.6 mmol/liter[9]
Apparent Km for Glycine0.5 - 2.9 mmol/liter[9]

Note: The kinetic parameters were determined in human liver homogenates.[9]

Table 2: Urinary this compound Concentrations

ConditionConcentration (mmol/mol creatinine)Reference
Healthy Individuals (Optimal Range)0 - 3.7[2]
Isovaleric Acidemia (IVA) - Mild or Intermediate15 - 195[3]
Isovaleric Acidemia (IVA) - Severeup to 3300[3]
Isovaleric Acidemia (IVA) - Case 13200[10]
Isovaleric Acidemia (IVA) - Case 21050[10]

Experimental Protocols

Glycine N-Acyltransferase (GLYAT) Enzyme Assay

This protocol describes a general method for determining GLYAT activity, which can be adapted for isovaleryl-CoA. The assay is based on the colorimetric detection of the free Coenzyme A (CoA) released during the conjugation reaction using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[11]

Materials:

  • Tris-HCl buffer (pH 8.0)

  • Glycine solution

  • Isovaleryl-CoA solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Enzyme preparation (e.g., liver mitochondrial extract or purified recombinant GLYAT)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, glycine, and DTNB in a microplate well.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the isovaleryl-CoA solution.

  • Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) as DTNB reacts with the released CoA-SH.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • Enzyme activity is expressed as µmol of CoA released per minute per mg of protein.

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of urinary organic acids, including this compound.

Sample Preparation:

  • Extraction: Acidify a urine sample and extract the organic acids using an organic solvent such as ethyl acetate.

  • Derivatization: Evaporate the organic extract to dryness and derivatize the residue to increase volatility and thermal stability. A common method is trimethylsilylation (TMS) using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Analysis:

  • Injection: Inject the derivatized sample into the gas chromatograph.

  • Separation: The compounds are separated on a capillary column based on their boiling points and interaction with the stationary phase.

  • Detection: The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.

  • Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is typically performed using a stable isotope-labeled internal standard.

Quantification of this compound in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in plasma.

Sample Preparation:

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the plasma sample to remove proteins.

  • Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d7) to the sample for accurate quantification.

  • Extraction (optional): Depending on the method, a solid-phase extraction (SPE) step may be used to further clean up the sample.

  • Reconstitution: Evaporate the supernatant and reconstitute the residue in the initial mobile phase.

LC-MS/MS Analysis:

  • Injection: Inject the prepared sample into the liquid chromatograph.

  • Separation: Separate the analytes on a reversed-phase column using a gradient of aqueous and organic mobile phases.

  • Detection: The eluent from the LC is introduced into the tandem mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for this compound and its internal standard are monitored for highly selective and sensitive quantification.

Visualizations

Leucine_Catabolism_and_IVG_Formation Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD Normal Metabolism GLYAT Glycine N-Acyltransferase (GLYAT) Isovaleryl_CoA->GLYAT Detoxification Pathway (in Isovaleric Acidemia) Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA TCA_Cycle TCA Cycle Methylcrotonyl_CoA->TCA_Cycle N_Isovalerylglycine This compound Urine Excretion in Urine N_Isovalerylglycine->Urine Glycine Glycine Glycine->GLYAT GLYAT->N_Isovalerylglycine

Caption: Leucine Catabolism and this compound Formation Pathway.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis Urine_Sample Urine Sample Acidification Acidification Urine_Sample->Acidification Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GC_Inlet GC Injection Derivatization->GC_Inlet GC_Column Gas Chromatography (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometry (Detection & Identification) GC_Column->MS_Detector Data_Analysis Data Analysis & Quantification MS_Detector->Data_Analysis

Caption: Workflow for GC-MS Analysis of this compound.

Conclusion

The biochemical pathway of this compound formation is a vital detoxification route that mitigates the toxic effects of isovaleric acid accumulation in Isovaleric Acidemia. The efficiency of this pathway, primarily governed by the activity of glycine N-acyltransferase, is a key determinant of the clinical phenotype in individuals with this disorder. The analytical methods detailed in this guide, particularly GC-MS and LC-MS/MS, are indispensable tools for the diagnosis and therapeutic monitoring of patients. Further research into the regulation of GLYAT and the factors influencing glycine conjugation may pave the way for novel therapeutic interventions for Isovaleric Acidemia and other organic acidurias.

References

The Discovery and History of N-Isovalerylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovalerylglycine (IVG) is a key biomarker in the diagnosis of isovaleric acidemia, an inborn error of leucine (B10760876) metabolism. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this critical metabolite. It details the initial identification of IVG, the analytical methods employed, its role in the pathophysiology of isovaleric acidemia, and its response to therapeutic interventions. This document is intended to serve as a thorough resource, consolidating historical and current knowledge to support ongoing research and drug development efforts in the field of organic acidemias.

Introduction

The landscape of metabolic disorders was significantly altered in 1966 with the first description of isovaleric acidemia (IVA) by Tanaka and colleagues.[1] This rare, autosomal recessive disorder is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), a critical component of the leucine catabolism pathway. The enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives, resulting in a range of clinical presentations from life-threatening neonatal metabolic crises to a chronic, intermittent course with developmental delays.[2][3][4] A pivotal moment in understanding and diagnosing IVA was the discovery of a novel, conjugated metabolite in the urine of affected patients: this compound.

The Discovery of this compound

In 1967, K. Tanaka and K. J. Isselbacher published their seminal work, "The isolation and identification of this compound from urine of patients with isovaleric acidemia".[5] This study marked the first time this compound was identified in human biological material. The presence of this previously unknown substance provided a crucial link to the underlying enzymatic defect in leucine metabolism.

Leucine Catabolism and the Formation of this compound

Under normal physiological conditions, the essential amino acid leucine is broken down through a series of enzymatic steps to produce acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production. A key enzyme in this pathway is isovaleryl-CoA dehydrogenase (IVD), which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.

In individuals with isovaleric acidemia, the deficiency of IVD leads to an accumulation of isovaleryl-CoA. To mitigate the toxicity of this accumulating compound, the body utilizes an alternative detoxification pathway: the conjugation of isovaleryl-CoA with glycine (B1666218). This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT), and potentially also by its paralogue, glycine N-acyltransferase-like 1 (GLYATL1).[6][7][8] The product of this reaction, this compound, is a water-soluble, non-toxic compound that can be readily excreted in the urine.[9][10]

Leucine_Catabolism cluster_detox Detoxification Pathway in IVA Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Branched-chain amino acid transaminase Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Branched-chain α-ketoacid dehydrogenase Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase (IVD) (Deficient in IVA) IVG This compound Isovaleryl_CoA->IVG Glycine N-acyltransferase (GLYAT) Acetyl_CoA Acetyl-CoA Methylcrotonyl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Methylcrotonyl_CoA->Acetoacetate CoA CoA IVG->CoA releases Glycine Glycine Glycine->IVG

Figure 1. Leucine Catabolism and this compound Formation.

Experimental Protocols

The foundational methods for the isolation and identification of this compound, as described by Tanaka and Isselbacher in 1967, laid the groundwork for subsequent analytical techniques.

Urine Sample Preparation (based on Tanaka & Isselbacher, 1967)
  • Acidification and Extraction: A 24-hour urine collection is acidified to a pH of 1-2 with concentrated HCl. The acidified urine is then extracted sequentially with diethyl ether and ethyl acetate.

  • Drying and Evaporation: The organic extracts are dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness under a vacuum.

Silicic Acid Chromatography (based on Tanaka & Isselbacher, 1967)
  • Column Preparation: A glass column is packed with silicic acid.

  • Elution: The dried urine extract is redissolved and applied to the column. Elution is performed with a gradient of chloroform (B151607) and methanol (B129727), starting with 100% chloroform and gradually increasing the methanol concentration.

  • Fraction Collection and Analysis: Fractions are collected and titrated with NaOH to identify the acidic components.

Thin-Layer Chromatography (TLC) (based on Tanaka & Isselbacher, 1967)
  • Plate Preparation: Silica gel plates are used as the stationary phase.

  • Sample Application: The purified fractions from silicic acid chromatography are spotted onto the TLC plate.

  • Development: The plate is developed in a solvent system of benzene:propionic acid:water (2:2:1, v/v/v, upper phase).

  • Visualization: The spots are visualized using a bromocresol purple spray, which acts as a pH indicator. Acidic compounds like this compound appear as yellow spots on a purple background.

Gas Chromatography-Mass Spectrometry (GC-MS)

While the original 1967 paper relied on nuclear magnetic resonance and infrared spectroscopy for final identification, GC-MS quickly became the standard for the analysis of organic acids.

  • Derivatization: The organic acid extracts are derivatized, typically by methylation with diazomethane (B1218177) or silylation, to increase their volatility for gas chromatography.

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., a non-polar stationary phase). The oven temperature is programmed to increase gradually to separate the different components based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: The eluting compounds are ionized (e.g., by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound. The mass spectrum of the unknown compound is compared to that of a synthesized this compound standard for confirmation.

Experimental_Workflow Urine Urine Sample Acidification Acidification (pH 1-2) Urine->Acidification Extraction Solvent Extraction (Ether, Ethyl Acetate) Acidification->Extraction Drying Drying & Evaporation Extraction->Drying Chromatography Silicic Acid Chromatography Drying->Chromatography TLC Thin-Layer Chromatography Chromatography->TLC GCMS Gas Chromatography- Mass Spectrometry Chromatography->GCMS Identification Identification of This compound TLC->Identification GCMS->Identification

Figure 2. General Experimental Workflow for IVG Identification.

Quantitative Data on this compound Excretion

The urinary excretion of this compound is a hallmark of isovaleric acidemia and its quantification is crucial for diagnosis and monitoring of treatment efficacy. The levels can vary depending on the clinical phenotype and therapeutic interventions.

Patient Group/Condition Urinary this compound Levels (mmol/mol creatinine) Reference
Metabolically Severe PhenotypeUp to 3300[9]
Metabolically Mild or Intermediate Phenotype15 - 195[9]
Chronic Intermittent Form (2-year-old boy)761.1[11]

Clinical Significance and Therapeutic Implications

The discovery of this compound has had profound implications for the diagnosis and management of isovaleric acidemia. Its detection in urine is a reliable and non-invasive method for identifying affected individuals.[2]

The understanding of the detoxification pathway involving glycine conjugation led to the therapeutic use of glycine supplementation to enhance the excretion of isovaleric acid as non-toxic this compound.[9][10] This, along with a low-protein (leucine-restricted) diet and carnitine supplementation to promote the formation of isovalerylcarnitine, forms the cornerstone of treatment for isovaleric acidemia.[12]

Conclusion

The discovery of this compound by Tanaka and Isselbacher was a landmark achievement in the field of inborn errors of metabolism. It not only provided a definitive diagnostic marker for isovaleric acidemia but also illuminated a key detoxification pathway, paving the way for targeted therapeutic strategies. The analytical methods developed for its identification have evolved over time, but the fundamental principles remain. This technical guide has provided a comprehensive overview of the history, biochemistry, and analytical chemistry of this compound, offering a valuable resource for researchers and clinicians working to improve the lives of individuals with isovaleric acidemia. Further research into the kinetics and regulation of glycine N-acyltransferase may open new avenues for therapeutic intervention.

References

An In-depth Technical Guide to N-Isovalerylglycine: Chemical Structure, Properties, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isovalerylglycine (IVG) is an N-acylglycine that serves as a critical biomarker in the diagnosis and monitoring of isovaleric acidemia, an inherited metabolic disorder affecting the catabolism of the branched-chain amino acid, leucine (B10760876). Under normal physiological conditions, IVG is present in trace amounts. However, in individuals with a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase, there is a significant accumulation of isovaleryl-CoA, which is subsequently conjugated with glycine (B1666218) to form this compound and excreted in the urine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and analytical and synthetic methodologies related to this compound.

Chemical Structure and Properties

This compound, also known as N-(3-methylbutanoyl)glycine, is a conjugate of isovaleric acid and glycine. Its chemical structure consists of an isovaleryl group attached to the nitrogen atom of glycine.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-(3-methylbutanamido)acetic acid[1]
Synonyms This compound, Isovalerylglycine, N-(3-Methyl-1-oxobutyl)glycine[1][2]
CAS Number 16284-60-9[3]
Molecular Formula C7H13NO3[3]
Molecular Weight 159.18 g/mol [1][3]
Appearance White to off-white solid/powder or crystals[4]
Melting Point 87-90 °C or 106-108 °C[1][3]
Boiling Point 371.8 ± 25.0 °C (Predicted)
Solubility Soluble in DMSO and Methanol. Predicted water solubility: 6.5 g/L.[3]
pKa (Strongest Acidic) 4.17 (Predicted)
InChI Key ZRQXMKMBBMNNQC-UHFFFAOYSA-N[2]
SMILES CC(C)CC(=O)NCC(=O)O[5]

Metabolic Pathway and Biological Significance

This compound is a key metabolite in the detoxification pathway for excess isovaleryl-CoA, which accumulates in the genetic disorder isovaleric acidemia.[6] This condition arises from a deficiency in the enzyme isovaleryl-CoA dehydrogenase, a crucial component of the leucine catabolic pathway.[7]

The metabolic process begins with the catabolism of the essential amino acid leucine.[8] Leucine is first transaminated to α-ketoisocaproate, which is then oxidatively decarboxylated to form isovaleryl-CoA.[9] In healthy individuals, isovaleryl-CoA dehydrogenase converts isovaleryl-CoA to 3-methylcrotonyl-CoA.[10] However, in isovaleric acidemia, this enzymatic step is blocked, leading to the accumulation of isovaleryl-CoA in the mitochondria.[11][12] To mitigate the toxicity of this accumulation, the mitochondrial enzyme glycine N-acyltransferase catalyzes the conjugation of isovaleryl-CoA with glycine, forming the non-toxic and water-soluble this compound, which is then excreted in the urine.

Leucine_Catabolism_and_IVG_Formation cluster_pathway Normal Leucine Catabolism cluster_detox Detoxification Pathway in Isovaleric Acidemia Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC Branched-chain amino acid transaminase IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Branched-chain α-keto acid dehydrogenase complex MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA Isovaleryl-CoA dehydrogenase IVG This compound (excreted in urine) IsovalerylCoA->IVG Glycine N-acyltransferase EnzymeDeficiency Isovaleryl-CoA Dehydrogenase (Deficient in Isovaleric Acidemia) IsovalerylCoA->EnzymeDeficiency Metabolites Further Metabolism MethylcrotonylCoA->Metabolites Glycine Glycine Glycine->IVG GCMS_Workflow Urine Urine Sample + Internal Standard Acidification Acidification (pH 1) Urine->Acidification Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

References

The Endogenous Function of N-Isovalerylglycine in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovalerylglycine (IVG) is an N-acylglycine that serves a critical endogenous function in human metabolism, primarily as a detoxification product of isovaleryl-CoA. Under normal physiological conditions, it is a minor metabolite. However, its role becomes pronounced in the context of the inborn error of metabolism, Isovaleric Acidemia (IVA). In IVA, a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) leads to the accumulation of toxic isovaleryl-CoA. The glycine (B1666218) conjugation pathway provides an alternative metabolic route, converting isovaleryl-CoA to the non-toxic and readily excretable this compound. This technical guide provides a comprehensive overview of the biochemical pathways, enzymatic kinetics, and analytical methodologies related to this compound, offering a valuable resource for researchers and professionals in drug development and metabolic disorders.

Biochemical Context: The Leucine (B10760876) Catabolism Pathway and Isovaleric Acidemia

This compound is intrinsically linked to the catabolism of the branched-chain amino acid, leucine. The breakdown of leucine occurs through a series of enzymatic steps, primarily within the mitochondria. A key enzyme in this pathway is isovaleryl-CoA dehydrogenase (IVD), which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.

In individuals with Isovaleric Acidemia (IVA), a genetic deficiency in the IVD gene leads to reduced or absent IVD activity[1][2][3]. This enzymatic block results in the accumulation of isovaleryl-CoA and its upstream precursor, isovaleric acid, in tissues and body fluids[1][4][5][6]. The accumulation of these metabolites is toxic and can lead to life-threatening metabolic crises, characterized by acidosis and hyperammonemia[4][7][8].

Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Branched-chain alpha-keto acid dehydrogenase complex Methylcrotonyl_CoA Methylcrotonyl_CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase (IVD) (Deficient in IVA) Acetyl_CoA Acetyl_CoA Methylcrotonyl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Methylcrotonyl_CoA->Acetoacetate

Figure 1: Leucine Catabolism Pathway and the Metabolic Block in Isovaleric Acidemia (IVA).

The Glycine Conjugation Pathway: Detoxification of Isovaleryl-CoA

To mitigate the toxicity of accumulating isovaleryl-CoA, the body utilizes an alternative detoxification pathway known as glycine conjugation[9][10]. This mitochondrial process involves the enzymatic conjugation of isovaleryl-CoA with the amino acid glycine to form this compound[9][11]. This compound is a water-soluble, non-toxic compound that is efficiently excreted in the urine, thereby reducing the load of toxic isovaleric acid[1][7][12].

The formation of this compound is a two-step process. First, isovaleric acid is activated to isovaleryl-CoA. Then, an N-acyltransferase catalyzes the transfer of the isovaleryl group from coenzyme A to glycine.

cluster_0 Mitochondrion Isovaleryl_CoA Isovaleryl_CoA N_Isovalerylglycine N_Isovalerylglycine Isovaleryl_CoA->N_Isovalerylglycine Glycine N-acyltransferase (GLYAT/GLYATL1) Glycine Glycine Glycine->N_Isovalerylglycine CoA CoA Urine_Excretion Urine_Excretion N_Isovalerylglycine->Urine_Excretion Excretion

Figure 2: The Glycine Conjugation Pathway for this compound Formation.

Enzymology: Glycine N-Acyltransferase (GLYAT) and GLYATL1

The primary enzyme responsible for the glycine conjugation of acyl-CoAs is Glycine N-Acyltransferase (GLYAT)[9][10]. Another related enzyme, Glycine N-Acyltransferase-like protein 1 (GLYATL1), has also been implicated as a potential candidate for this compound formation[13][14].

  • Glycine N-Acyltransferase (GLYAT): This mitochondrial enzyme exhibits broad substrate specificity, with a preference for benzoyl-CoA[7][9]. However, it can also conjugate a variety of other acyl-CoAs, including isovaleryl-CoA, albeit with lower efficiency[7][13].

  • Glycine N-Acyltransferase-like protein 1 (GLYATL1): This enzyme is a paralogue of GLYAT and is known to conjugate phenylacetyl-CoA with glutamine[13][14]. Studies suggest that GLYATL1 may also be capable of forming this compound[13][14].

Kinetic Parameters

The kinetic parameters for the conjugation of isovaleryl-CoA by human GLYAT are not as well-characterized as those for its preferred substrate, benzoyl-CoA. The available data, often from studies using crude enzyme preparations, indicate a lower affinity for isovaleryl-CoA.

EnzymeSubstrateKmVmaxSource
Human Liver Acyl-CoA: Glycine AcyltransferaseIsovaleryl-CoA0.3 - 5.6 mmol/LNot specified[1]
Human Liver Acyl-CoA: Glycine AcyltransferaseGlycine0.5 - 2.9 mol/LNot specified[1]

Note: The wide range in Km values reflects the use of different acyl-CoA esters in the study, with isovaleryl-CoA being one among them.

Quantitative Data

The concentration of this compound is a key biomarker for the diagnosis and monitoring of Isovaleric Acidemia[8]. Its levels are significantly elevated in the urine and dried blood spots of affected individuals.

Biological MatrixConditionConcentration RangeSource
Urine Healthy Adults0 - 3.7 mmol/mol creatinine[15]
Isovaleric Acidemia (Metabolically mild/intermediate)15 - 195 mmol/mol creatinine[7]
Isovaleric Acidemia (Metabolically severe)up to 3300 mmol/mol creatinine[7]
Dried Blood Spots Healthy Newborns0.17 ± 0.03 nmol/mL[2]
Isovaleric Acidemia1.3 - 80.0 nmol/mL[2]

Note: Data on this compound concentrations in plasma and cerebrospinal fluid are limited in the reviewed literature.

Experimental Protocols

Quantitative Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of organic acids in urine.

Objective: To quantify the concentration of this compound in human urine.

Materials:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen urine sample to room temperature.

    • To a known volume of urine (e.g., 1 mL), add a known amount of the internal standard.

    • Acidify the urine to pH 1-2 with HCl.

    • Saturate the sample with NaCl.

  • Extraction:

    • Extract the acidified urine three times with an equal volume of ethyl acetate.

    • Pool the ethyl acetate extracts.

    • Dry the pooled extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a known volume of BSTFA with 1% TMCS (e.g., 100 µL).

    • Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for characteristic ions of the TMS-derivatized this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the urine sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

start Urine Sample add_is Add Internal Standard start->add_is acidify Acidify to pH 1-2 add_is->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Evaporate extract->dry derivatize Derivatize with BSTFA/TMCS dry->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms quantify Quantification gcms->quantify

Figure 3: Workflow for the Quantitative Analysis of this compound in Urine by GC-MS.
In Vitro Assay of Glycine N-Acyltransferase (GLYAT) Activity

This protocol is a general method for measuring the activity of N-acyltransferases that produce Coenzyme A (CoA) as a product, using the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

Objective: To determine the in vitro activity of GLYAT or GLYATL1 with isovaleryl-CoA and glycine.

Principle: The assay measures the rate of formation of free thiol groups of Coenzyme A (CoA-SH), a product of the N-acyltransferase reaction. DTNB reacts with the sulfhydryl group of CoA-SH to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color and can be quantified spectrophotometrically by measuring the absorbance at 412 nm.

Materials:

  • Purified recombinant GLYAT or GLYATL1 enzyme

  • Tris-HCl buffer (pH 8.0)

  • Isovaleryl-CoA

  • Glycine

  • DTNB solution

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a 96-well microplate or cuvette containing Tris-HCl buffer, DTNB, and the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding the substrates, isovaleryl-CoA and glycine.

  • Measurement:

    • Immediately begin monitoring the increase in absorbance at 412 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10-20 minutes).

  • Calculation of Enzyme Activity:

    • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), c is the concentration of the product, and l is the path length of the cuvette or well.

start Prepare Reaction Mixture (Buffer, DTNB, Enzyme) add_substrates Add Substrates (Isovaleryl-CoA, Glycine) start->add_substrates measure Monitor Absorbance at 412 nm add_substrates->measure calculate Calculate Enzyme Activity measure->calculate

Figure 4: Workflow for the In Vitro DTNB-based Assay of Glycine N-Acyltransferase Activity.

Physiological Effects of this compound

This compound is widely considered to be a non-toxic metabolite[1][5]. Its formation and subsequent excretion represent a crucial detoxification mechanism in Isovaleric Acidemia. The therapeutic administration of glycine to patients with IVA is designed to enhance the production of this compound and thereby reduce the levels of toxic isovaleric acid[4][7][8]. While concerns about potential glycine toxicity at very high doses have been raised, no adverse effects directly attributable to the accumulation of this compound itself have been reported in the literature[7].

Conclusion

This compound plays a vital, albeit context-dependent, role in human metabolism. As a key product of the glycine conjugation pathway, it serves as a non-toxic, excretable form of isovaleryl-CoA, the accumulation of which is the hallmark of Isovaleric Acidemia. The study of this compound, its enzymatic formation, and its quantification are essential for the diagnosis, monitoring, and development of therapeutic strategies for this and potentially other organic acidemias. Further research is warranted to fully elucidate the kinetic parameters of the human enzymes involved in its synthesis and to investigate its distribution in various biological fluids beyond urine. This technical guide provides a foundational resource for professionals engaged in this important area of metabolic research.

References

N-Isovalerylglycine: A Core Metabolite in the Diagnosis and Management of Isovaleric Acidemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isovaleric Acidemia (IVA) is an inborn error of leucine (B10760876) metabolism characterized by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzymatic block leads to the accumulation of isovaleryl-CoA and its metabolites, most notably N-isovalerylglycine (IVG). IVG, formed through the conjugation of isovaleryl-CoA with glycine (B1666218), serves as a crucial biomarker for the diagnosis, monitoring, and understanding of the pathophysiology of IVA. This technical guide provides a comprehensive overview of the biochemical basis of IVG formation, detailed methodologies for its quantification in various biological matrices, and a summary of its clinical significance. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to advance the understanding and treatment of isovaleric acidemia.

Biochemical Basis of this compound Formation

In healthy individuals, the branched-chain amino acid leucine is catabolized through a series of enzymatic steps. A key intermediate in this pathway is isovaleryl-CoA, which is subsequently converted to β-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase (IVD) within the mitochondria.[1][2] In individuals with isovaleric acidemia, a deficiency in IVD activity leads to the accumulation of isovaleryl-CoA.[2][3]

To mitigate the toxic effects of excess isovaleryl-CoA, the body utilizes an alternative detoxification pathway involving the conjugation of isovaleryl-CoA with glycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT), also located in the mitochondria.[2][4] The product of this reaction, this compound, is a water-soluble, non-toxic compound that is readily excreted in the urine.[5][6] The formation of IVG is therefore a direct consequence of the metabolic block in IVA and its concentration in biological fluids is proportional to the degree of isovaleryl-CoA accumulation.

Metabolic Pathway of this compound Formation in Isovaleric Acidemia cluster_0 Mitochondrion Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Complex beta_Methylcrotonyl_CoA β-Methylcrotonyl-CoA Isovaleryl_CoA->beta_Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase (IVD) IVG This compound (excreted in urine) Isovaleryl_CoA->IVG Glycine N-acyltransferase (GLYAT) IVD_defect Deficient in Isovaleric Acidemia block X Isovaleryl_CoA->block Glycine Glycine Glycine->IVG block->beta_Methylcrotonyl_CoA Diagnostic Workflow for Isovaleric Acidemia NBS Newborn Screening (NBS) Dried Blood Spot Elevated_C5 Elevated C5-Acylcarnitine NBS->Elevated_C5 Positive Screen Normal_C5 Normal C5-Acylcarnitine NBS->Normal_C5 Negative Screen Second_Tier Second-Tier Testing (Urine Organic Acids / Acylglycines) Elevated_C5->Second_Tier No_IVA Isovaleric Acidemia Unlikely Normal_C5->No_IVA Elevated_IVG Elevated this compound Second_Tier->Elevated_IVG Normal_IVG Normal this compound Second_Tier->Normal_IVG Confirmation Confirmatory Testing (IVD Gene Sequencing / Enzyme Assay) Elevated_IVG->Confirmation False_Positive False Positive (e.g., pivalate (B1233124) antibiotics) Normal_IVG->False_Positive Diagnosis Diagnosis of Isovaleric Acidemia Confirmation->Diagnosis

References

An In-depth Technical Guide on the Synthesis and Biosynthesis of N-Isovalerylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovalerylglycine (IVG) is a critical biomarker in the diagnosis and management of Isovaleric Acidemia (IVA), an inborn error of leucine (B10760876) metabolism. This technical guide provides a comprehensive overview of both the chemical synthesis and the intricate biosynthetic pathways of IVG. Detailed methodologies for key experimental procedures, quantitative data summaries, and visual representations of metabolic and experimental workflows are presented to serve as a valuable resource for researchers, clinicians, and professionals in drug development. This document aims to facilitate a deeper understanding of IVG's role in metabolic disorders and to support the development of novel therapeutic strategies.

Chemical Synthesis of this compound

The laboratory synthesis of this compound is essential for producing analytical standards, reference materials, and for use in various research applications. Several methods have been established, each with distinct advantages in terms of yield, purity, and scalability.

Schotten-Baumann Reaction

A widely used method for the N-acylation of amino acids is the Schotten-Baumann reaction. This method involves the reaction of an amino acid with an acyl chloride in the presence of a base.[1][2]

Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • Glycine (B1666218)

  • Isovaleryl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution of Glycine: Dissolve 10 g of glycine in 100 mL of a 2M NaOH solution in a round-bottom flask. The mixture should be cooled in an ice bath.

  • Acylation: While vigorously stirring the cooled glycine solution, slowly add 17 mL of isovaleryl chloride. The temperature should be maintained below 10°C during the addition.

  • Reaction: Continue stirring the mixture for 1-2 hours at room temperature after the addition is complete.

  • Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated HCl. This will precipitate the this compound.

  • Extraction: Extract the product from the aqueous solution using diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as hot water or an ethyl acetate/petroleum ether mixture.[3]

Cobalt-Catalyzed Synthesis

A method for the synthesis of N-acylglycines has been developed using a cobalt-containing catalyst. This process involves the reaction of paraformaldehyde, an amide, carbon monoxide, and hydrogen. While the specific synthesis of this compound is not detailed, the synthesis of N-acetylglycine using this method has been reported with high yields.

Enzymatic Synthesis

Enzymatic methods offer a green chemistry approach to the synthesis of N-acyl amino acids, often providing high specificity and mild reaction conditions. Lipases are commonly employed for this purpose. A promising enzymatic approach involves the activation of fatty acids with glycerol (B35011) and their subsequent aminolysis with glycine in the presence of a modified lipase, which can produce long-chain N-acylglycines in high yields.[4]

Table 1: Comparison of Chemical Synthesis Methods for N-Acylglycines

Synthesis MethodKey ReagentsCatalyst/ConditionsReported Yield/ConversionReference(s)
Schotten-BaumannGlycine, Isovaleryl chlorideNaOH, Aqueous/Organic two-phase systemNear-quantitative (for analogous reactions)[1][2][3]
Cobalt-CatalyzedParaformaldehyde, Acetamide, CO, H₂Cobalt-containing compound78% (for N-acetylglycine)
Enzymatic (Lipase)Fatty acid, Glycine, GlycerolModified proRML lipaseUp to 80%[4]

Biosynthesis of this compound

The biosynthesis of this compound is a crucial metabolic pathway, particularly in the context of Isovaleric Acidemia (IVA). IVA is an autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleryl-CoA.[5][6] The formation of this compound serves as a primary detoxification mechanism to eliminate excess isovaleryl-CoA.[5][7]

The Glycine Conjugation Pathway

The primary biosynthetic route for this compound is the glycine conjugation pathway, which occurs in the mitochondria. This pathway involves two main steps:

  • Activation of Isovaleric Acid: Isovaleric acid is first activated to its high-energy thioester, isovaleryl-CoA. This reaction is catalyzed by an acyl-CoA synthetase and requires ATP.

  • Glycine Conjugation: The isovaleryl-CoA is then conjugated with glycine in a reaction catalyzed by glycine N-acyltransferase (GLYAT) .[5][6][8] This enzymatic step is critical for the formation of this compound. Research suggests that another enzyme, GLYATL1, may also contribute to this process, albeit with a lower affinity for isovaleryl-CoA compared to its preferred substrates.[7][9]

Diagram 1: Biosynthesis of this compound

cluster_iva_block Isovaleric Acidemia (IVA) Leucine Leucine a_Ketoisocaproate a_Ketoisocaproate Leucine->a_Ketoisocaproate BCAT Isovaleryl_CoA Isovaleryl_CoA a_Ketoisocaproate->Isovaleryl_CoA BCKDH IVD_block Isovaleryl_CoA->IVD_block IVD (deficient) N_Isovalerylglycine N_Isovalerylglycine Isovaleryl_CoA->N_Isovalerylglycine GLYAT + Glycine Excretion Excretion N_Isovalerylglycine->Excretion Urinary Excretion

Caption: Biosynthesis of this compound in the context of Isovaleric Acidemia.

Role of L-Carnitine

In IVA, L-carnitine plays a vital role in the detoxification process. It can conjugate with isovaleryl-CoA to form isovalerylcarnitine, which is also excreted in the urine. Supplementation with L-carnitine has been shown to be beneficial in managing IVA. Interestingly, studies have indicated that combined therapy with both glycine and L-carnitine can be more effective in eliminating isovaleryl-CoA than either treatment alone, leading to increased excretion of both this compound and isovalerylcarnitine.

Table 2: Kinetic Parameters of Human Liver Glycine N-Acyltransferase (GLYAT)

Substrate (Acyl-CoA)Km (mM)Vmax (nmol/min/mg protein)Reference(s)
Isovaleryl-CoA0.3 - 5.6Not specified[10]
Benzoyl-CoA0.057917.1 (µmol/min/mg)[11]
Salicylyl-CoA0.083710.1 (µmol/min/mg)[11]
Octanoyl-CoA0.1983.3 (µmol/min/mg)[11]

Note: Vmax values from different sources may have different units and experimental conditions.

Table 3: Urinary this compound Levels in Isovaleric Acidemia Patients

ConditionThis compound Concentration (mmol/mol creatinine)Reference(s)
Metabolically Mild/Intermediate IVA15 to 195[12]
Metabolically Severe IVAUp to 3300[12]

Experimental Methodologies

In Vitro Assay for Glycine N-Acyltransferase (GLYAT) Activity

Determining the enzymatic activity of GLYAT is crucial for understanding its role in both normal metabolism and in disease states like IVA. A radiochemical assay is a sensitive method for this purpose.

Experimental Protocol: Radiochemical Assay for GLYAT Activity

Materials:

  • [1-¹⁴C]Glycine

  • Isovaleryl-CoA (or other acyl-CoA substrate)

  • Mitochondrial protein extract (source of GLYAT)

  • Tris-HCl buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, DTT, [1-¹⁴C]Glycine, and the mitochondrial protein extract.

  • Initiation of Reaction: Start the reaction by adding isovaleryl-CoA to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein.

  • Separation of Product: Centrifuge the mixture to pellet the protein. The supernatant contains the radiolabeled this compound product.

  • Quantification: Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculation of Activity: Calculate the enzyme activity based on the amount of radioactive product formed per unit time per milligram of protein.

Diagram 2: Experimental Workflow for GLYAT Activity Assay

Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, DTT, [14C]Glycine, Enzyme) Start->Prepare_Mixture Add_Substrate Add Isovaleryl-CoA Prepare_Mixture->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate_Reaction Terminate Reaction (Add Acid) Incubate->Terminate_Reaction Centrifuge Centrifuge Terminate_Reaction->Centrifuge Separate_Supernatant Separate Supernatant Centrifuge->Separate_Supernatant Scintillation_Counting Liquid Scintillation Counting Separate_Supernatant->Scintillation_Counting Calculate_Activity Calculate Enzyme Activity Scintillation_Counting->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the radiochemical assay of Glycine N-Acyltransferase (GLYAT) activity.

Quantification of this compound in Urine by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the quantification of metabolites like this compound in biological fluids.[13][14][15]

Experimental Protocol: GC-MS Quantification of this compound

Materials:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled IVG)

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: To a known volume of urine, add the internal standard.

  • Extraction: Acidify the urine sample with HCl and extract the this compound and the internal standard with ethyl acetate.

  • Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add BSTFA with 1% TMCS and heat at a specific temperature (e.g., 60-80°C) for a defined time to form the trimethylsilyl (B98337) (TMS) derivatives. This step increases the volatility of the analytes for GC analysis.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a temperature program to separate the components of the sample on the capillary column.

    • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the TMS-derivatized this compound and the internal standard.

  • Quantification: Create a calibration curve using known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the urine sample based on the peak area ratios of the analyte to the internal standard.

Diagram 3: Workflow for GC-MS Quantification of this compound

Start Start Sample_Prep Urine Sample Preparation (+ Internal Standard) Start->Sample_Prep Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample_Prep->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., Silylation with BSTFA) Drying->Derivatization GC_MS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Calibration Curve, Quantification) GC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the quantification of this compound in urine by GC-MS.

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis and biosynthesis of this compound. The presented quantitative data, experimental protocols, and visual diagrams offer a comprehensive resource for professionals in research, clinical diagnostics, and drug development. A thorough understanding of the synthesis and metabolic pathways of this compound is paramount for advancing our knowledge of Isovaleric Acidemia and for the development of more effective therapeutic interventions. The methodologies described herein can serve as a foundation for further investigation into the role of N-acylglycines in human health and disease.

References

The Role of Glycine N-Acyltransferase in N-Isovalerylglycine Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine (B1666218) N-acyltransferase (GLYAT) is a mitochondrial enzyme central to the detoxification of a variety of endogenous and xenobiotic acyl-CoA molecules.[1][2] By catalyzing the conjugation of these acyl-CoAs with glycine, GLYAT plays a crucial role in cellular homeostasis, particularly in preventing the sequestration of coenzyme A (CoASH).[3][4] This guide provides an in-depth examination of the function of GLYAT in the formation of N-isovalerylglycine, a key metabolite in the detoxification pathway for isovaleric acid. This process is of particular clinical significance in the context of isovaleric acidemia (IVA), an inborn error of leucine (B10760876) metabolism.[5][6] This document details the enzymatic kinetics of GLYAT, outlines experimental protocols for its study, and presents key data and pathways in a structured format for researchers in metabolic diseases and drug development.

Introduction to Glycine N-Acyltransferase (GLYAT)

Glycine N-acyltransferase (GLYAT, EC 2.3.1.13) is a member of the acyltransferase family of enzymes.[7] Primarily located in the mitochondrial matrix of liver and kidney cells, GLYAT facilitates a phase II detoxification reaction.[8][9][10] The general reaction catalyzed by GLYAT is the transfer of an acyl group from an acyl-CoA donor to the amino group of glycine, forming an N-acylglycine and releasing CoASH.[7]

This enzymatic activity is critical for:

  • Detoxification: Conjugating xenobiotic carboxylic acids, such as benzoate (B1203000) and salicylate, into less toxic, water-soluble compounds that can be readily excreted.[11][12]

  • Endogenous Metabolism: Managing the levels of endogenous acyl-CoAs that can accumulate to toxic levels, particularly in organic acidemias.[3]

  • Coenzyme A Homeostasis: Regenerating free CoASH, which is essential for numerous metabolic pathways, including the citric acid cycle and fatty acid oxidation.[3][4]

The human GLYAT gene is located on chromosome 11q12.1 and encodes a protein of 296 amino acids.[1] While GLYAT is the primary enzyme for glycine conjugation, other related enzymes, such as GLYATL1, may also contribute to the metabolism of certain acyl-CoAs.[5][13]

The Pathophysiology of Isovaleric Acidemia (IVA) and the Role of this compound

Isovaleric acidemia (IVA) is an autosomal recessive metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase (IVD).[14] This enzyme is responsible for a key step in the catabolism of the branched-chain amino acid leucine.[14] IVD deficiency leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, which are toxic to the central nervous system and other tissues.[5][13]

In IVA, the formation of this compound represents a crucial detoxification mechanism.[5][15] The accumulated isovaleryl-CoA can be conjugated with glycine by GLYAT to form the non-toxic, water-soluble this compound, which is then excreted in the urine.[6][16] The presence of elevated levels of this compound in the urine is a key diagnostic marker for IVA.[6] Glycine supplementation is a therapeutic strategy in IVA to enhance the formation of this compound and thereby promote the detoxification of isovaleric acid.[12][14]

Quantitative Data: GLYAT Kinetics

The substrate specificity of GLYAT has been studied in various species. While benzoyl-CoA is generally the preferred substrate, GLYAT also demonstrates activity with a range of other acyl-CoAs, including isovaleryl-CoA.[12][17][18] The kinetic parameters of human and rat liver GLYAT for isovaleryl-CoA and other relevant substrates are summarized below. It is important to note that the kinetic properties of human GLYAT can exhibit sigmoidal kinetics, suggesting cooperative substrate binding.[17]

SubstrateSpeciesKm (µM)Vmax (nmol/min/mg protein)Relative Activity (%)Reference
Isovaleryl-CoA Human300 - 5600-9.1[17][19]
Rat---[20]
Benzoyl-CoA Human13 - 67700 - 17100100[3]
Butyryl-CoA Human--28[17]
Hexanoyl-CoA Human---[19]
Octanoyl-CoA Human---[19]
Decanoyl-CoA Human---[19]
Salicylyl-CoA Human--22[17]
Glycine Human500 - 2900--[19]

Signaling and Metabolic Pathways

The glycine conjugation pathway is a two-step process that occurs within the mitochondria. The following diagram illustrates the central role of GLYAT in this pathway, particularly in the context of isovaleric acidemia.

Glycine_Conjugation_Pathway Glycine Conjugation Pathway in Isovaleric Acidemia cluster_leucine Leucine Catabolism cluster_detox Detoxification Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD Deficient in IVA GLYAT Glycine N-Acyltransferase (GLYAT) Isovaleryl_CoA->GLYAT Metabolites Normal Metabolism IVD->Metabolites N_Isovalerylglycine This compound (excreted in urine) GLYAT->N_Isovalerylglycine Glycine Glycine Glycine->GLYAT

Caption: Glycine conjugation of isovaleryl-CoA in the context of isovaleric acidemia.

Experimental Protocols

Assay for Glycine N-Acyltransferase (GLYAT) Activity

A common method for determining GLYAT activity is a colorimetric assay that measures the release of Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[12]

Materials:

  • Tris-acetate buffer (25 mM, pH 8.0)

  • DTNB solution (10 mM in buffer)

  • Glycine solution (stock concentration, e.g., 1 M)

  • Acyl-CoA substrate solution (e.g., Isovaleryl-CoA, Benzoyl-CoA; stock concentration, e.g., 10 mM)

  • Purified recombinant GLYAT or mitochondrial protein extract

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing Tris-acetate buffer, DTNB (final concentration 100 µM), and the desired concentration of glycine.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the acyl-CoA substrate to each well.

  • Immediately place the plate in the spectrophotometer, pre-warmed to 37°C.

  • Monitor the increase in absorbance at 412 nm for 20 minutes, taking readings at regular intervals (e.g., every 30 seconds). The rate of increase in absorbance is proportional to the rate of CoA release.

  • A blank reaction without the enzyme or substrate should be included to correct for any non-enzymatic reaction.

  • Calculate the enzyme activity using the molar extinction coefficient of the TNB anion (14,150 M⁻¹cm⁻¹ at 412 nm).

Quantification of this compound in Urine

A sensitive and specific method for the quantification of this compound is stable isotope dilution analysis using gas chromatography-mass spectrometry (GC-MS).[21]

Materials:

  • Urine sample

  • Internal standard: [d₃]-N-isovalerylglycine

  • Organic solvents (e.g., ethyl acetate, diethyl ether)

  • Derivatizing agent (e.g., diazomethane (B1218177) for methylation)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw the urine sample and centrifuge to remove any precipitate.

    • Add a known amount of the internal standard ([d₃]-N-isovalerylglycine) to an aliquot of the urine.

    • Acidify the sample (e.g., with HCl).

    • Extract the this compound and the internal standard using an organic solvent such as ethyl acetate.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Re-dissolve the residue in a small volume of solvent.

    • Add the derivatizing agent (e.g., diazomethane) to convert the carboxylic acid group to a methyl ester. This increases the volatility of the compound for GC analysis.

    • Remove the excess derivatizing agent.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable GC column and temperature program to separate the this compound methyl ester from other components in the sample.

    • Operate the mass spectrometer in the selected ion monitoring (SIM) mode to detect the characteristic ions of the analyte and the internal standard.

  • Quantification:

    • Determine the peak area ratio of the analyte to the internal standard.

    • Create a calibration curve using known concentrations of this compound and the internal standard.

    • Calculate the concentration of this compound in the original urine sample based on the peak area ratio and the calibration curve.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for studying GLYAT and the logical relationship of GLYAT in metabolic disease.

Experimental_Workflow Experimental Workflow for GLYAT Analysis cluster_protein Protein Expression and Purification cluster_activity Enzyme Activity and Kinetics cluster_metabolite Metabolite Analysis Gene_Cloning GLYAT Gene Cloning into Expression Vector Protein_Expression Recombinant Protein Expression (e.g., E. coli) Gene_Cloning->Protein_Expression Purification Protein Purification (e.g., Affinity Chromatography) Protein_Expression->Purification Activity_Assay GLYAT Activity Assay (e.g., DTNB Assay) Purification->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Activity_Assay->Kinetic_Analysis Sample_Collection Sample Collection (e.g., Urine from IVA patients) Metabolite_Extraction Metabolite Extraction and Derivatization Sample_Collection->Metabolite_Extraction Quantification This compound Quantification (e.g., GC-MS) Metabolite_Extraction->Quantification Logical_Relationship Logical Relationship of GLYAT in Metabolic Disease Genetic_Defect Genetic Defect (e.g., IVD deficiency in IVA) Acyl_CoA_Accumulation Acyl-CoA Accumulation (e.g., Isovaleryl-CoA) Genetic_Defect->Acyl_CoA_Accumulation GLYAT_Activity GLYAT Activity Acyl_CoA_Accumulation->GLYAT_Activity Clinical_Phenotype Clinical Phenotype Acyl_CoA_Accumulation->Clinical_Phenotype Contributes to Detoxification Detoxification (N-Acylglycine Formation) GLYAT_Activity->Detoxification Detoxification->Clinical_Phenotype Ameliorates Therapeutic_Intervention Therapeutic Intervention (e.g., Glycine Supplementation) Therapeutic_Intervention->GLYAT_Activity Enhances

References

N-Isovalerylglycine: An In-depth Technical Guide to its Role as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovalerylglycine (IVG) has emerged as a critical biomarker for the diagnosis and monitoring of certain inherited metabolic disorders, most notably Isovaleric Acidemia (IVA). This technical guide provides a comprehensive overview of the biochemical basis for the utility of IVG as a biomarker, detailed experimental protocols for its quantification, and a summary of its clinical applications. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic diseases.

Introduction

In the landscape of inborn errors of metabolism, the identification and quantification of specific biomarkers are paramount for accurate diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. This compound, a glycine (B1666218) conjugate of isovaleric acid, plays a pivotal role in the diagnostic pathway of several metabolic disorders, primarily Isovaleric Acidemia (IVA). IVA is an autosomal recessive disorder caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), a key enzyme in the catabolism of the branched-chain amino acid leucine (B10760876).[1][2] This enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, which is subsequently detoxified by conjugation with glycine to form IVG.[3][4] Consequently, elevated levels of IVG in biological fluids, such as urine and blood, serve as a hallmark of IVA.[1] This guide will delve into the metabolic pathways involving IVG, present detailed methodologies for its analysis, and provide quantitative data to aid in the interpretation of its levels in various clinical contexts.

Biochemical Basis of this compound as a Biomarker

The biochemical significance of this compound lies in its formation as a detoxification product in the presence of excess isovaleryl-CoA. Under normal physiological conditions, the catabolism of leucine proceeds through a series of enzymatic steps, with isovaleryl-CoA being converted to 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase (IVD).[2]

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD Glycine_N_Acyltransferase Glycine N-Acyltransferase Isovaleryl_CoA->Glycine_N_Acyltransferase Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVG This compound Isovaleric_Acid->IVG IVD->Methylcrotonyl_CoA Deficiency Deficiency in IVA Glycine_N_Acyltransferase->IVG Glycine Detoxification Detoxification Pathway

In individuals with IVA, the deficiency of IVD leads to an accumulation of isovaleryl-CoA. The body attempts to mitigate the toxicity of this accumulation through alternative metabolic pathways. One of the primary detoxification routes is the conjugation of isovaleric acid, derived from isovaleryl-CoA, with glycine to form the water-soluble and readily excretable this compound. This reaction is catalyzed by the enzyme Glycine N-acyltransferase.[3][4] The presence of significantly elevated levels of IVG in urine and blood is therefore a direct and reliable indicator of a block in the leucine catabolic pathway at the level of IVD.

Quantitative Data on this compound

The quantification of this compound is crucial for the diagnosis and management of Isovaleric Acidemia. The following tables summarize the reported concentrations of IVG in different biological matrices and patient populations.

Table 1: Urinary this compound Concentrations

PopulationConditionConcentration (mmol/mol creatinine)Reference(s)
Healthy AdultsNormal0 - 3.7[5]
Healthy ChildrenNormalAge-dependent, generally low[6]
IVA Patients (Metabolically Mild/Intermediate)Untreated15 - 195[1][7]
IVA Patients (Metabolically Severe)Untreatedup to 3300[1]
IVA PatientsDuring Ketoacidotic AttackSignificantly Elevated[8]
IVA PatientsGlycine TherapyIncreased excretion[9][10]
IVA PatientsL-carnitine TherapyDecreased excretion in favor of isovalerylcarnitine[11]
IVA PatientsCombined Glycine & L-carnitine TherapyIncreased excretion of both IVG and isovalerylcarnitine[12][13]

Table 2: this compound Concentrations in Other Biological Matrices

MatrixPopulationConditionConcentrationReference(s)
PlasmaIVA PatientsDuring Ketoacidotic AttackElevated[8]
Dried Blood Spots (DBS)IVA PatientsUntreatedElevated[14]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound requires robust and validated analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Urine Urine Sample Extraction Extraction Urine->Extraction DBS Dried Blood Spot DBS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMSMS LC-MS/MS Extraction->LCMSMS GCMS GC-MS Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification Interpretation Interpretation Quantification->Interpretation

Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a well-established technique for the analysis of organic acids in urine.

4.1.1. Sample Preparation

  • Internal Standard Addition: To a defined volume of urine (normalized to creatinine (B1669602) concentration), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled IVG).[15]

  • Oximation (for ketoacids): Treat the sample with hydroxylamine (B1172632) to form oxime derivatives of any ketoacids present.[15]

  • Acidification: Acidify the urine sample to a pH below 2 using a strong acid like HCl.[16]

  • Extraction: Perform a liquid-liquid extraction of the organic acids using a solvent such as ethyl acetate.[15][16]

  • Drying: Evaporate the organic extract to dryness under a stream of nitrogen.[15][16]

  • Derivatization: To increase volatility for GC analysis, derivatize the dried residue to form trimethylsilyl (B98337) (TMS) esters by adding a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine.[15][16]

4.1.2. GC-MS Instrumental Analysis

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject the derivatized sample into the GC.

  • Temperature Program: Employ a temperature gradient to separate the different organic acids. A typical program might start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C).

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of IVG and the internal standard.[17]

Analysis of this compound in Urine by Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and specificity compared to GC-MS and often requires less sample preparation.

4.2.1. Sample Preparation

  • Internal Standard Addition: Add a stable isotope-labeled internal standard for IVG to the urine sample.

  • Dilution: Dilute the urine sample with a suitable solvent, often the initial mobile phase of the LC method.[18]

  • Centrifugation/Filtration: Centrifuge or filter the diluted sample to remove any particulate matter before injection into the UPLC system.[18]

4.2.2. UPLC-MS/MS Instrumental Analysis

  • Ultra-Performance Liquid Chromatograph (UPLC): Use a UPLC system with a reversed-phase column (e.g., C18) for separation.

  • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

  • Tandem Mass Spectrometer: Operate the mass spectrometer in electrospray ionization (ESI) mode, either positive or negative, depending on the analyte. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both IVG and its internal standard.

Analysis of this compound in Dried Blood Spots (DBS) by Tandem Mass Spectrometry

DBS analysis is a minimally invasive method, particularly useful for newborn screening.

4.3.1. Sample Preparation

  • Punching: Punch a small disc (e.g., 3.2 mm) from the dried blood spot.[14]

  • Extraction: Place the disc in a well of a microtiter plate and add an extraction solvent containing the internal standard. The solvent is typically a mixture of methanol and water.[14]

  • Elution: Allow the analytes to elute from the filter paper into the solvent, which can be facilitated by shaking or incubation.[19]

  • Derivatization (Butylation): For acylglycine analysis from DBS, a butylation step using butanol-HCl is often performed to form butyl esters, which improves chromatographic separation and ionization efficiency.[14]

4.3.2. Tandem Mass Spectrometry Analysis

The analysis is typically performed using flow injection analysis or UPLC coupled to a tandem mass spectrometer, similar to the urine UPLC-MS/MS method described above, using MRM for quantification.

Clinical Significance and Therapeutic Monitoring

The primary clinical application of this compound measurement is in the diagnosis of Isovaleric Acidemia. Elevated levels of IVG in a symptomatic individual, or as a follow-up to an abnormal newborn screen, are highly suggestive of IVA.[20]

Furthermore, monitoring IVG levels is essential for managing patients with IVA. Therapeutic interventions for IVA include a low-protein diet to reduce leucine intake, and supplementation with glycine and/or L-carnitine to enhance the detoxification of isovaleryl-CoA.[7][9][11]

  • Glycine Supplementation: Administration of glycine increases the substrate available for Glycine N-acyltransferase, thereby promoting the formation and excretion of IVG, which helps to lower the levels of toxic isovaleric acid.[9][10] Monitoring urinary IVG excretion can help to assess the effectiveness of glycine therapy.

  • L-carnitine Supplementation: L-carnitine facilitates the formation of isovalerylcarnitine, another non-toxic and excretable derivative of isovaleryl-CoA. Interestingly, L-carnitine therapy can lead to a decrease in IVG excretion as the isovaleryl-CoA pool is diverted towards carnitine conjugation.[11]

  • Combined Therapy: A combination of glycine and L-carnitine is often employed to maximize the detoxification of isovaleryl-CoA through both pathways.[12][13]

Therapeutic_Intervention Isovaleryl_CoA Accumulated Isovaleryl-CoA IVG This compound (Excreted) Isovaleryl_CoA->IVG Isovalerylcarnitine Isovalerylcarnitine (Excreted) Isovaleryl_CoA->Isovalerylcarnitine Glycine_Therapy Glycine Therapy Glycine_Therapy->IVG Enhances L_Carnitine_Therapy L-Carnitine Therapy L_Carnitine_Therapy->Isovalerylcarnitine Enhances

Conclusion

This compound is a specific and sensitive biomarker for Isovaleric Acidemia. Its quantification in urine and dried blood spots is a cornerstone of the diagnosis and management of this disorder. The analytical methods described in this guide, particularly UPLC-MS/MS, provide the necessary accuracy and throughput for clinical applications. For researchers and drug development professionals, understanding the role of IVG and the methods for its analysis is crucial for the development of new therapeutic strategies for IVA and other related metabolic disorders. Continued research into the nuances of IVG metabolism and its response to treatment will further enhance its clinical utility.

References

N-Isovalerylglycine in Mitochondrial Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Accumulation, Metabolic Pathways, and Analytical Quantification for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

N-isovalerylglycine (IVG) is an acylglycine that serves as a critical biomarker for certain mitochondrial disorders, most notably Isovaleric Acidemia (IVA). This technical guide provides a comprehensive overview of the biochemical basis for IVG accumulation, its metabolic pathways, and detailed methodologies for its quantification. The guide is intended to be a resource for researchers, scientists, and professionals in drug development who are investigating mitochondrial diseases. It consolidates quantitative data, outlines experimental protocols, and visualizes complex pathways to facilitate a deeper understanding of the role of this compound in the context of mitochondrial dysfunction.

Introduction to this compound and Mitochondrial Disorders

Mitochondrial disorders are a heterogeneous group of diseases caused by dysfunctional mitochondria, the powerhouses of the cell. These disorders can affect any organ system and present with a wide array of clinical symptoms. A key feature of many mitochondrial diseases is the abnormal accumulation of metabolic intermediates, which can be detected in biological fluids and serve as diagnostic and monitoring biomarkers.

This compound is an N-acylglycine, a conjugate of isovaleric acid and glycine (B1666218). Under normal physiological conditions, it is a minor metabolite of leucine (B10760876) catabolism. However, in the context of specific mitochondrial enzyme deficiencies, its concentration can increase dramatically, making it a hallmark of disease. The primary mitochondrial disorder associated with elevated this compound is Isovaleric Acidemia (IVA), an autosomal recessive inborn error of metabolism. IVA is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2][3][4] The accumulation of IVG is also observed in some other conditions affecting mitochondrial fatty acid β-oxidation.[5][6][7]

Biochemical Pathway of this compound Formation

The formation of this compound is a detoxification mechanism to mitigate the toxic effects of accumulated isovaleryl-CoA. This pathway is primarily active within the mitochondrial matrix.

The process begins with the catabolism of the branched-chain amino acid, leucine. A deficiency in the mitochondrial flavoenzyme isovaleryl-CoA dehydrogenase (IVD) prevents the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[8][9][10] This enzymatic block leads to an accumulation of isovaleryl-CoA within the mitochondria.

To alleviate the toxic burden of isovaleryl-CoA, the mitochondrial enzyme glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the isovaleryl group from isovaleryl-CoA to glycine.[2][11][12] This reaction produces the non-toxic, water-soluble compound this compound, which is then excreted in the urine.[3][11]

Leucine Catabolism and this compound Formation cluster_Mitochondrion Mitochondrial Matrix Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA BCKDH complex IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD GLYAT Glycine N-acyltransferase (GLYAT) Isovaleryl_CoA->GLYAT Accumulates Block X Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Block->Methylcrotonyl_CoA TCA_Cycle Further Metabolism Methylcrotonyl_CoA->TCA_Cycle Glycine Glycine Glycine->GLYAT N_Isovalerylglycine This compound GLYAT->N_Isovalerylglycine Urine Excretion in Urine N_Isovalerylglycine->Urine

Leucine catabolism and this compound formation pathway.

Quantitative Data on this compound Accumulation

The quantification of this compound in urine is a key diagnostic indicator for Isovaleric Acidemia. The levels can be several orders of magnitude higher than in healthy individuals.

AnalyteConditionMatrixConcentration Range (mmol/mol creatinine)Reference
This compound Healthy ControlsUrine≤ 3.50Mayo Clinic Laboratories
Isovaleric Acidemia (IVA)UrineSignificantly elevated, often >100General literature consensus
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) DeficiencyUrineMay be mildly elevated[13]
Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)UrineMay be mildly elevated[13]

Note: Reference ranges can vary between laboratories. The data presented here is for illustrative purposes. It is recommended that results be interpreted using the reference ranges provided by the testing laboratory.

Experimental Protocols for this compound Quantification

The analysis of this compound is typically performed on urine samples using chromatographic techniques coupled with mass spectrometry.

Sample Collection and Preparation
  • Specimen: A random urine sample is collected in a sterile container with no preservatives.

  • Storage: The sample should be frozen promptly and stored at -20°C or lower until analysis.

  • Internal Standard: A stable isotope-labeled internal standard, such as D3-N-isovalerylglycine, is added to the urine sample to ensure accurate quantification.

  • Extraction: Organic acids, including this compound, are extracted from the urine matrix. A common method is liquid-liquid extraction with a solvent like ethyl acetate (B1210297) after acidification of the urine.

  • Derivatization: To increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the extracted organic acids are derivatized. A common two-step derivatization involves:

    • Methoximation: To protect keto groups, the sample is treated with methoxyamine hydrochloride in pyridine.

    • Silylation: To replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used.

For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, derivatization may not be necessary, simplifying the sample preparation.

Sample Preparation Workflow for GC-MS Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard (e.g., D3-IVG) Urine_Sample->Add_IS Acidify Acidify Sample (e.g., with HCl) Add_IS->Acidify Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Acidify->Extraction Dry_Extract Evaporate to Dryness (under Nitrogen stream) Extraction->Dry_Extract Derivatization1 Step 1: Methoximation (Methoxyamine HCl in Pyridine) Dry_Extract->Derivatization1 Derivatization2 Step 2: Silylation (BSTFA) Derivatization1->Derivatization2 GCMS_Analysis GC-MS Analysis Derivatization2->GCMS_Analysis

Workflow for GC-MS analysis of urinary this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Gas Chromatograph: A capillary column, such as a DB-5ms or equivalent, is used for separation.

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in splitless mode.

  • Oven Program: A temperature gradient is used to separate the organic acids. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 300°C at 5°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify all organic acids or in selected ion monitoring (SIM) mode for targeted quantification of this compound and its internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation.

  • Liquid Chromatograph: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a modifier like formic acid, is used for separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is operated in electrospray ionization (ESI) mode, usually in negative ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

This compound in the Broader Context of Mitochondrial Disease

While the most profound elevations of this compound are seen in IVA, the analysis of acylglycines, in general, is a valuable tool for investigating various mitochondrial metabolic defects.[14][15][16] Disorders of fatty acid β-oxidation can also lead to the accumulation of various acyl-CoA species, which may then be conjugated to glycine. Therefore, an acylglycine profile can provide insights into broader mitochondrial dysfunction.

The link between this compound accumulation and primary respiratory chain defects is less direct. It is plausible that severe respiratory chain dysfunction could lead to a secondary inhibition of flavin-dependent dehydrogenases like IVD, potentially causing a mild increase in isovaleryl-CoA and subsequently this compound. However, this is not a consistently reported finding, and this compound is not considered a primary biomarker for these conditions.

Conclusion and Future Directions

This compound is a well-established and diagnostically significant biomarker for the mitochondrial disorder Isovaleric Acidemia. Its formation represents a key mitochondrial detoxification pathway for excess isovaleryl-CoA. The analytical methods for its quantification, primarily GC-MS and LC-MS/MS, are robust and sensitive, allowing for accurate diagnosis and monitoring of affected individuals.

Future research should aim to further delineate the role of this compound and other acylglycines in a wider range of mitochondrial disorders. Investigating potential secondary IVD inhibition in the context of respiratory chain defects could provide new insights into the metabolic consequences of these complex diseases. Furthermore, the development of high-throughput analytical methods will continue to improve the diagnostic capabilities for these and other inborn errors of metabolism. For drug development professionals, understanding these metabolic derangements is crucial for identifying novel therapeutic targets and for monitoring the metabolic effects of investigational drugs.

References

Methodological & Application

Application Notes and Protocols for the Quantification of N-Isovalerylglycine in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isovalerylglycine (IVG) is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an autosomal recessive inborn error of leucine (B10760876) metabolism.[1][2][3] This condition results from a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleryl-CoA and its derivatives.[1][4][5] The conjugation of isovaleryl-CoA with glycine (B1666218) to form this compound is a primary detoxification pathway.[4][6][7] Consequently, elevated levels of IVG in urine are a hallmark of IVA.[3] Accurate and precise quantification of urinary this compound is essential for the early diagnosis of IVA through newborn screening, for monitoring dietary therapy, and for research into the pathophysiology of the disease.[2][8]

This document provides detailed application notes and protocols for the quantification of this compound in urine samples using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation: Quantitative Levels of this compound in Urine

The following table summarizes the expected concentrations of this compound in urine from healthy individuals and patients with Isovaleric Acidemia. These values are typically normalized to creatinine (B1669602) concentration to account for variations in urine dilution.

Population/ConditionThis compound Concentration (mmol/mol creatinine)Reference(s)
Healthy Individuals (Optimal Range)0 - 3.7[9][10]
Isovaleric Acidemia (Metabolically Mild/Intermediate or Asymptomatic)15 - 195[11]
Isovaleric Acidemia (Metabolically Severe/Classic)Up to 3300 (with initial urinary concentrations around 1750 in those with metabolic decompensation)[8][11]

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for the analysis of organic acids in urine.

1. Reagents and Materials

  • Urine sample

  • This compound analytical standard

  • Internal Standard (IS): e.g., a stable isotope-labeled this compound or a structurally similar compound not present in urine.

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663)

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Glass centrifuge tubes (15 mL)

  • GC vials with inserts

  • Nitrogen gas supply

  • Heating block/water bath

  • Vortex mixer

  • Centrifuge

2. Sample Preparation

  • Sample Collection and Storage: Collect a random urine sample in a sterile, preservative-free container. Samples should be stored at -20°C or lower until analysis.

  • Internal Standard Spiking: Thaw urine samples to room temperature and vortex to mix. To 1 mL of urine in a glass centrifuge tube, add a known amount of the internal standard.

  • Acidification: Adjust the pH of the urine to approximately 1-2 by adding 6M HCl. This step ensures that the organic acids are in their protonated form for efficient extraction.

  • Extraction:

    • Add 2-3 g of NaCl to the acidified urine to increase the ionic strength of the aqueous phase.

    • Add 5 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to extract the organic acids into the ethyl acetate layer.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction process two more times, combining the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the tube tightly and vortex to dissolve the residue.

    • Heat the mixture at 60-70°C for 30 minutes to facilitate the derivatization of this compound to its volatile trimethylsilyl (B98337) (TMS) ester.

    • Cool the sample to room temperature.

  • Analysis: Transfer the derivatized sample to a GC vial with an insert for GC-MS analysis.

3. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is preferred for higher sensitivity and specificity. Monitor characteristic ions for the TMS derivative of this compound and the internal standard.

4. Data Analysis

  • Identify the peaks corresponding to this compound-TMS and the internal standard based on their retention times and mass spectra.

  • Generate a calibration curve by analyzing a series of standards of known concentrations.

  • Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the final concentration to the urinary creatinine level.

Protocol 2: Quantification of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is adapted from methods for the analysis of acylglycines in urine.[12][13][14]

1. Reagents and Materials

  • Urine sample

  • This compound analytical standard

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., N-isovaleryl-[2,2-D2]glycine)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 96-well plates or autosampler vials

  • Centrifuge

2. Sample Preparation

  • Sample Collection and Storage: Collect a random urine sample in a sterile, preservative-free container. Store at -20°C or lower until analysis.

  • Internal Standard Spiking and Dilution:

    • Thaw urine samples to room temperature and vortex.

    • In a microcentrifuge tube or a well of a 96-well plate, combine 10 µL of urine with 90 µL of a solution containing the internal standard in 50% methanol/water.

  • Protein Precipitation:

    • Add 200 µL of acetonitrile to the diluted urine sample.

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial or another well of a 96-well plate for UPLC-MS/MS analysis.

3. UPLC-MS/MS Parameters

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.

4. Data Analysis

  • Identify and integrate the peaks for this compound and the internal standard based on their retention times and MRM transitions.

  • Generate a calibration curve using a series of standards with known concentrations.

  • Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the final concentration to the urinary creatinine level.

Visualizations

Biochemical Pathway of this compound Formation

Leucine_Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD_block Isovaleryl-CoA Dehydrogenase (IVD) (Deficient in IVA) Isovaleryl_CoA->IVD_block GLYAT Glycine N-acyltransferase (GLYAT) Isovaleryl_CoA->GLYAT Metabolites Further Metabolism IVD_block->Metabolites Glycine Glycine Glycine->GLYAT N_Isovalerylglycine This compound (Excreted in Urine) GLYAT->N_Isovalerylglycine

Caption: Leucine metabolism and the formation of this compound in Isovaleric Acidemia.

Experimental Workflow for this compound Quantification

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Spiking Internal Standard Spiking Urine_Sample->Spiking Extraction Extraction / Protein Precipitation Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS UPLC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification LC_MS->Quantification Normalization Normalization to Creatinine Quantification->Normalization Report Final Report Normalization->Report

Caption: General workflow for the quantification of this compound in urine.

References

Application Note: Quantitative Analysis of N-Isovalerylglycine in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of N-Isovalerylglycine in human plasma and urine. This compound is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder of leucine (B10760876) metabolism. The described protocol employs a simple and efficient sample preparation procedure, followed by rapid and selective analysis using a triple quadrupole mass spectrometer. This method is suitable for clinical research, diagnostic laboratories, and professionals involved in drug development and metabolic studies.

Introduction

This compound is an acylglycine that accumulates in individuals with Isovaleric Acidemia due to a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[1] Its accurate measurement in biological fluids is essential for the diagnosis, monitoring of dietary therapy, and overall management of patients with this condition. LC-MS/MS has emerged as the preferred analytical technique for this purpose, offering high sensitivity, specificity, and throughput.[2] This document provides a comprehensive protocol for the analysis of this compound, including detailed sample preparation, chromatographic conditions, and mass spectrometric parameters.

Data Presentation

Quantitative data for the LC-MS/MS analysis of this compound is summarized in the tables below. These parameters were established to ensure reliable and reproducible quantification.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C

Table 2: MRM Transitions and Retention Time for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Approximate Retention Time (min)
This compound160.186.1151003.5
This compound (Qualifier)160.158.1251003.5
Internal Standard (e.g., this compound-d7)167.186.1151003.5

Table 3: Method Performance Characteristics

ParameterPlasmaUrine
Linearity (r²)>0.995>0.995
Lower Limit of Quantification (LLOQ)50 ng/mL100 ng/mL
Accuracy (% Recovery)92-108%89-111%
Precision (%CV)<10%<12%

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-d7 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • LC-MS grade methanol (B129727)

  • Human plasma (drug-free)

  • Human urine (drug-free)

  • Microcentrifuge tubes

  • Autosampler vials

Standard and Internal Standard Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in acetonitrile for plasma samples and in 50:50 methanol/water for urine samples.

Sample Preparation

Plasma Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.[3]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation (Dilute and Shoot)

  • Thaw urine samples at room temperature and vortex for 10 seconds.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any particulate matter.[3]

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (in 50:50 methanol/water).

  • Vortex for 10 seconds.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Method:

    • Set up the liquid chromatography system with the parameters outlined in Table 1.

    • The following gradient program is recommended:

      • 0.0-1.0 min: 2% B

      • 1.0-5.0 min: Ramp to 98% B

      • 5.0-6.0 min: Hold at 98% B

      • 6.1-8.0 min: Return to 2% B (column re-equilibration)

  • MS/MS Method:

    • Set up the triple quadrupole mass spectrometer with the parameters detailed in Table 1 and the MRM transitions from Table 2.

    • Allow the system to stabilize before initiating the analytical run.

  • Data Acquisition and Processing:

    • Inject the prepared standards, quality controls, and samples.

    • Process the acquired data using the instrument's software.

    • Quantify this compound using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Visualizations

experimental_workflow cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation cluster_lcms LC-MS/MS System plasma_sample 1. Plasma Sample (100 µL) add_is_protein 2. Add 300 µL Acetonitrile with Internal Standard plasma_sample->add_is_protein vortex_protein 3. Vortex add_is_protein->vortex_protein centrifuge_protein 4. Centrifuge (14,000 x g, 10 min) vortex_protein->centrifuge_protein supernatant_protein 5. Collect Supernatant centrifuge_protein->supernatant_protein lcms_analysis LC-MS/MS Analysis supernatant_protein->lcms_analysis urine_sample 1. Urine Sample centrifuge_urine 2. Centrifuge (4,000 x g, 5 min) urine_sample->centrifuge_urine supernatant_urine 3. Collect Supernatant (50 µL) centrifuge_urine->supernatant_urine dilute_is_urine 4. Dilute with 450 µL Internal Standard Solution supernatant_urine->dilute_is_urine vortex_urine 5. Vortex dilute_is_urine->vortex_urine vortex_urine->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Experimental workflow for this compound analysis.

signaling_pathway leucine Leucine isovaleryl_coa Isovaleryl-CoA leucine->isovaleryl_coa enzyme_defect Isovaleryl-CoA Dehydrogenase (Deficient in Isovaleric Acidemia) isovaleryl_coa->enzyme_defect n_isovalerylglycine This compound (Excreted) isovaleryl_coa->n_isovalerylglycine Alternative Pathway beta_methylcrotonyl_coa β-Methylcrotonyl-CoA enzyme_defect->beta_methylcrotonyl_coa Normal Pathway glycine Glycine glycine->n_isovalerylglycine

References

Application Note: Quantitative Analysis of N-Isovalerylglycine in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Isovalerylglycine (IVG) is a key biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inherited metabolic disorder affecting the leucine (B10760876) catabolic pathway.[1] This condition arises from a deficiency of the enzyme isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleric acid and its metabolites, including this compound, in bodily fluids.[2] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of this compound in biological matrices such as urine and amniotic fluid.[1][3] This application note provides a detailed protocol for the quantitative analysis of this compound in human urine using a stable isotope dilution GC-MS method.

Principle of the Method

This method employs a stable isotope-labeled internal standard, [4,4,4-D3]this compound, to ensure high accuracy and precision in quantification. Urine samples are first subjected to a liquid-liquid extraction to isolate the organic acids. The extracted analytes are then derivatized to their methyl esters to increase their volatility and improve their chromatographic properties. The derivatized this compound and the internal standard are subsequently separated and detected by GC-MS operating in the Selected Ion Monitoring (SIM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Reagents and Materials
  • This compound standard (≥97.0% purity)

  • [4,4,4-D3]this compound (internal standard)

  • Hydrochloric acid (HCl), concentrated

  • Methanol (B129727), anhydrous, GC grade

  • Ethyl acetate (B1210297), GC grade

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Human urine (control and study samples)

  • Glassware: test tubes, pipettes, autosampler vials with inserts

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

Preparation of Solutions
  • Internal Standard Spiking Solution (10 µg/mL): Accurately weigh and dissolve [4,4,4-D3]this compound in methanol to prepare a stock solution. Dilute the stock solution with methanol to a final concentration of 10 µg/mL. Store at -20°C.

  • Calibration Standards: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of calibration standards in control urine ranging from 5 ng/mL to 10,000 ng/mL.

  • Methylation Reagent (2M HCl in Methanol): Slowly and carefully add 16.7 mL of concentrated HCl to 83.3 mL of anhydrous methanol in a glass bottle, while cooling in an ice bath. Stopper the bottle and mix well. This reagent is corrosive and should be prepared in a fume hood.

Sample Preparation Protocol
  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample for 10 seconds and then centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.

  • Aliquoting and Internal Standard Spiking: Transfer 1 mL of the urine supernatant to a clean glass test tube. Add 10 µL of the 10 µg/mL internal standard spiking solution to each sample, quality control, and calibration standard.

  • Acidification and Salting: Add 100 µL of concentrated HCl and 0.5 g of NaCl to each tube. Vortex thoroughly to mix.

  • Liquid-Liquid Extraction: Add 3 mL of ethyl acetate to each tube. Cap and vortex for 2 minutes. Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Solvent Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube. Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Methylation): To the dried residue, add 100 µL of 2M HCl in methanol. Cap the tubes tightly and heat at 80°C for 60 minutes.

  • Final Evaporation and Reconstitution: After cooling to room temperature, evaporate the methylation reagent under a stream of nitrogen. Reconstitute the residue in 50 µL of ethyl acetate.

  • Transfer for Analysis: Transfer the final solution to a GC-MS autosampler vial with an insert for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL, splitless mode

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound methyl ester.

ParameterThis compound Methyl Ester[4,4,4-D3]this compound Methyl Ester
Retention Time (approx.) 10.5 min10.45 min
Quantifier Ion (m/z) 173 (M+)176 (M+)
Qualifier Ion 1 (m/z) 114117
Qualifier Ion 2 (m/z) 8891
Linearity Range 5 - 10,000 ng/mLN/A
Limit of Quantification (LOQ) 5 ng/mLN/A

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Urine Sample (1 mL) Spike Spike with [D3]IVG Internal Standard Sample->Spike Acidify Acidify with HCl and Add NaCl Spike->Acidify Extract Liquid-Liquid Extraction with Ethyl Acetate Acidify->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Methylate with 2M HCl in Methanol Dry->Derivatize Reconstitute Reconstitute in Ethyl Acetate Derivatize->Reconstitute Inject Inject 1 µL into GC-MS Reconstitute->Inject Separate Chromatographic Separation on DB-5ms Column Inject->Separate Detect Detect by MS in SIM Mode Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify Report Report Concentration Quantify->Report

Caption: Workflow for this compound quantification.

Logical Relationship of GC-MS Analysis

GC-MS Analysis Logic cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer cluster_Output Output Injector Injector (Vaporization) Column Capillary Column (Separation by Boiling Point & Polarity) Injector->Column Carrier Gas (He) IonSource Ion Source (EI, 70 eV) Column->IonSource Eluted Analytes Quadrupole Quadrupole (Mass Filtering - SIM) IonSource->Quadrupole Detector Detector (Signal Acquisition) Quadrupole->Detector Chromatogram Chromatogram (Intensity vs. Retention Time) Detector->Chromatogram

Caption: Logical flow of the GC-MS analysis process.

References

Application Notes and Protocols for N-Isovalerylglycine Analytical Standard Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isovalerylglycine is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder affecting the leucine (B10760876) catabolism pathway.[1][2] Accurate quantification of this compound in biological samples is paramount for clinical diagnostics and research. This necessitates the availability of a highly pure and well-characterized analytical standard. These application notes provide detailed protocols for the synthesis, purification, characterization, and handling of an this compound analytical standard.

This compound is an N-acylglycine where the acyl group is isovaleryl. It plays a role as a human urinary metabolite. In patients with Isovaleric Acidemia, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA. This is then conjugated with glycine (B1666218) to form this compound, which is subsequently excreted in the urine.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₇H₁₃NO₃[1]
Molecular Weight 159.18 g/mol [1]
CAS Number 16284-60-9[1]
Appearance White to off-white powder or crystals
Melting Point 105 °C
Solubility Slightly soluble in DMSO and Methanol (B129727)[1]

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes the synthesis of this compound from glycine and isovaleryl chloride. The Schotten-Baumann reaction is a well-established method for the N-acylation of amino acids.

Materials:

  • Glycine

  • Isovaleryl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • pH paper or meter

Procedure:

  • Dissolution of Glycine: In a round bottom flask, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath with stirring.

  • Acylation: While maintaining the temperature at 0-5 °C and stirring vigorously, slowly add isovaleryl chloride (1.1 equivalents) dropwise to the glycine solution. Simultaneously, add a 2 M aqueous solution of sodium hydroxide as needed to maintain the pH of the reaction mixture between 9 and 10.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x volume of the aqueous layer) to remove any unreacted isovaleryl chloride and other non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with a 2 M aqueous solution of hydrochloric acid. A white precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.

Workflow for this compound Synthesis:

cluster_synthesis Synthesis cluster_workup Work-up & Isolation A Dissolve Glycine in NaOH (aq) B Cool to 0-5 °C A->B C Add Isovaleryl Chloride & NaOH (aq) dropwise (pH 9-10) B->C D Stir at Room Temperature (2-4h) C->D E Wash with Dichloromethane D->E F Acidify Aqueous Layer to pH 2 with HCl E->F G Precipitation of this compound F->G H Vacuum Filtration & Washing G->H

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

To achieve the high purity required for an analytical standard, the crude this compound is purified by recrystallization.

Materials:

  • Crude this compound

  • Ethyl acetate (B1210297)

  • n-Hexane

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add n-hexane to the hot ethyl acetate solution until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

Logical Flow of Purification:

A Crude this compound B Dissolve in minimal hot Ethyl Acetate A->B C Add n-Hexane until turbid B->C D Slow cooling to room temperature C->D E Cool in ice bath D->E F Vacuum filtration and washing E->F G Dry under vacuum F->G H Pure this compound Standard G->H

Caption: Purification of this compound by recrystallization.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound analytical standard must be rigorously confirmed using a panel of analytical techniques.

Identity Confirmation
TechniqueExpected Results
¹H NMR Spectrum consistent with the structure of this compound.
¹³C NMR Spectrum consistent with the structure of this compound.
Mass Spectrometry (MS) Molecular ion peak corresponding to the mass of this compound (m/z 160.09 [M+H]⁺ or 158.08 [M-H]⁻).
Purity Determination

A combination of methods should be used to determine the purity of the analytical standard.

TechniqueProtocol SummaryAcceptance Criteria
High-Performance Liquid Chromatography (HPLC) Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase A: 0.1% Formic acid in WaterMobile Phase B: 0.1% Formic acid in AcetonitrileGradient: 5% B to 95% B over 15 minFlow Rate: 1.0 mL/minDetection: UV at 210 nmPurity ≥ 98%[3][4]
Quantitative NMR (qNMR) Accurately weigh the this compound standard and a certified internal standard (e.g., maleic acid). Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire a ¹H NMR spectrum with appropriate relaxation delays. Calculate the purity based on the integral ratios of the analyte and the internal standard.Purity ≥ 98%
Loss on Drying (LOD) Dry a known amount of the standard at a specified temperature (e.g., 60 °C) under vacuum to a constant weight.≤ 0.5%
Residual Solvents (GC-HS) Analyze for residual ethyl acetate and n-hexane using headspace gas chromatography.Meet ICH limits

Preparation of Standard Solutions

Accurate preparation of standard solutions is crucial for quantitative analysis.

Protocol for a 1 mg/mL Stock Solution:

  • Weighing: Accurately weigh approximately 10 mg of the this compound analytical standard into a 10 mL volumetric flask.

  • Dissolution: Add a small amount of a suitable solvent (e.g., methanol or a mixture of water and methanol) to dissolve the standard completely.

  • Dilution: Bring the solution to the final volume of 10 mL with the same solvent.

  • Storage: Store the stock solution in a tightly sealed container at 2-8 °C.

Stability Study Protocol

A stability study is essential to determine the shelf-life and appropriate storage conditions for the analytical standard.

Study TypeStorage ConditionsTesting Time PointsAnalytical Tests
Long-Term 2-8 °C0, 3, 6, 9, 12, 18, 24 monthsPurity (HPLC), Appearance
Accelerated 25 °C / 60% RH0, 1, 3, 6 monthsPurity (HPLC), Appearance
Forced Degradation Acid (0.1 M HCl), Base (0.1 M NaOH), Oxidation (3% H₂O₂), Heat (80 °C), Light (ICH Q1B)Appropriate time points to achieve 5-20% degradationPurity (HPLC to demonstrate stability-indicating method)

Leucine Catabolism and this compound Formation

This compound is formed as a detoxification product in the metabolic pathway of the amino acid leucine, particularly when the enzyme isovaleryl-CoA dehydrogenase is deficient, as in the case of Isovaleric Acidemia.

Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Normal Pathway N_Isovalerylglycine N_Isovalerylglycine Isovaleryl_CoA->N_Isovalerylglycine Detoxification Pathway Enzyme_Deficiency Isovaleryl-CoA Dehydrogenase (Deficient in IVA) Glycine Glycine Glycine->N_Isovalerylglycine

Caption: Leucine catabolism and the formation of this compound.

References

Application Note: Extraction of N-Isovalerylglycine from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Isovalerylglycine (IVG) is an acylglycine, typically a minor metabolite of the branched-chain amino acid, leucine.[1] Its accumulation in biological fluids is a key diagnostic marker for Isovaleric Acidemia (IVA), an autosomal recessive inborn error of metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[2] This enzyme deficiency disrupts the normal catabolism of leucine, leading to the buildup of isovaleryl-CoA.[2] The body attempts to detoxify this excess isovaleryl-CoA by conjugating it with glycine (B1666218), a reaction catalyzed by glycine N-acyltransferase, to form the more water-soluble and excretable this compound.[1][3]

Accurate quantification of this compound in plasma is crucial for the diagnosis and monitoring of IVA.[2] This application note provides detailed protocols for the extraction of this compound from plasma using common laboratory techniques, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), in preparation for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

The formation of this compound is a critical detoxification pathway that becomes prominent during the metabolic crisis associated with Isovaleric Acidemia.

Metabolic Pathway of this compound Formation cluster_leucine Leucine Catabolism cluster_main Primary Pathway cluster_detox Detoxification Pathway in IVA Leucine Leucine aKG alpha-Ketoisocaproate Leucine->aKG IVCoA Isovaleryl-CoA aKG->IVCoA IVD Isovaleryl-CoA Dehydrogenase (IVD) IVCoA->IVD IVCoA_detox Isovaleryl-CoA MC_CoA 3-Methylcrotonyl-CoA IVD->MC_CoA Glycine Glycine GLYAT Glycine N-acyltransferase Glycine->GLYAT IVG This compound (Excreted) GLYAT->IVG IVCoA_detox->GLYAT Defect Metabolic Block in Isovaleric Acidemia Defect->IVD

Metabolic pathway of this compound.

Comparison of Extraction Methodologies

The choice of extraction method depends on the specific requirements of the assay, such as required purity, sample throughput, and available equipment. A summary of common techniques is provided below.

Method Principle Advantages Disadvantages Typical Solvents/Materials
Protein Precipitation (PPT) Proteins are denatured and precipitated by a water-miscible organic solvent or strong acid, leaving small molecules in the supernatant.[4]Fast, simple, inexpensive, suitable for high-throughput automation.[4]Non-selective, may result in ion suppression in MS due to residual matrix components.Acetonitrile (B52724), Methanol, Ethanol, Isopropanol, Sulfosalicylic Acid.[4][5][6][7]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases based on their relative solubility.[8]High recovery, provides a cleaner extract than PPT by removing salts and phospholipids.[9]More labor-intensive, requires solvent evaporation and reconstitution steps, uses larger solvent volumes.Ethyl Acetate, Diethyl Ether, Methyl Tert-Butyl Ether (MTBE).[10][11]
Solid-Phase Extraction (SPE) Analytes are isolated from a liquid sample by partitioning onto a solid sorbent, followed by selective elution.Highly selective, provides the cleanest extracts, can concentrate the analyte.Most complex and costly method, requires method development to optimize sorbent and solvents.[9]Reversed-phase (C18), ion-exchange (WCX), or mixed-mode cartridges.[6]

Experimental Protocols

The following protocols provide a starting point for the extraction of this compound from plasma. It is recommended to use a stable-isotope labeled internal standard (e.g., [D3]-Isovalerylglycine) to ensure accurate quantification.[12] The internal standard should be added to the plasma sample before starting the extraction.

This method is rapid and effective for routine analysis. Acetonitrile is often preferred as it provides efficient protein removal.[4][5]

Materials:

  • Human plasma

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) working solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

Procedure:

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-sample ratio is recommended for efficient protein removal).[4]

  • Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be injected directly into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase to increase concentration.

This method provides a cleaner sample by removing highly polar and non-polar interferences.

Materials:

  • Human plasma

  • Ethyl Acetate, HPLC grade

  • Internal Standard (IS) working solution

  • Microcentrifuge tubes (1.5 mL or larger)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 1 mL of ethyl acetate.

  • Vortex the mixture at high speed for 5 minutes to ensure thorough extraction.

  • Centrifuge the samples at 5000 rpm for 10 minutes to separate the aqueous and organic layers.[11]

  • Carefully transfer the upper organic layer containing this compound to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[11]

  • Reconstitute the dried residue in 100 µL of a suitable mobile phase (e.g., 0.1% formic acid in water:acetonitrile).

  • Vortex briefly and inject an aliquot into the LC-MS/MS system.

General Workflow for Plasma Extraction and Analysis

The overall process from sample collection to data analysis follows a standardized workflow, allowing for different extraction modules to be implemented.

General Workflow for this compound Analysis cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction start Plasma Sample add_is Add Internal Standard start->add_is extraction Extraction add_is->extraction ppt_1 Add Solvent (e.g., ACN) extraction->ppt_1 PPT lle_1 Add Immiscible Solvent extraction->lle_1 LLE spe_1 Condition & Load extraction->spe_1 SPE ppt_2 Vortex & Centrifuge ppt_1->ppt_2 ppt_3 Collect Supernatant ppt_2->ppt_3 reconstitute Reconstitute in Mobile Phase ppt_3->reconstitute lle_2 Vortex & Centrifuge lle_1->lle_2 lle_3 Collect Organic Layer lle_2->lle_3 drydown Evaporate to Dryness (Optional for LLE/SPE) lle_3->drydown spe_2 Wash spe_1->spe_2 spe_3 Elute spe_2->spe_3 spe_3->drydown drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis data Data Processing & Quantification analysis->data end Final Result data->end

General workflow for plasma extraction and analysis.

Quantitative Data

The concentration of this compound is significantly elevated in individuals with Isovaleric Acidemia compared to healthy controls.

Analyte Matrix Population Concentration Range Reference
This compoundDried Blood SpotsControl Newborns0.17 ± 0.03 nmol/mL[13]
This compoundDried Blood SpotsIsovaleric Acidemia Patients1.3 to 80.0 nmol/mL[13]
This compoundAmniotic FluidUnaffected Fetuses<6 - 18 ng/mL[12]
This compoundAmniotic FluidAffected Fetuses556 to 957 ng/mL[12]

LC-MS/MS Analysis Considerations

Following extraction, samples are typically analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[14][15]

  • Chromatography: A reversed-phase C18 column is often suitable for separation.[14]

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[14]

  • Detection: Analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored to ensure specificity and accurate quantification. A stable-isotope dilution method is the gold standard for accuracy.[13]

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the extraction of this compound from plasma. A simple protein precipitation is suitable for high-throughput screening, while liquid-liquid extraction offers a cleaner extract for more sensitive applications. The choice of method should be guided by the analytical goals, and validation should be performed to ensure the method meets the required performance characteristics for accuracy, precision, and sensitivity.

References

Application Notes and Protocols: N-Isovalerylglycine as a Diagnostic Marker for Isovaleric Acidemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of leucine (B10760876) metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives, most notably isovaleric acid, which is responsible for the characteristic "sweaty feet" odor in affected individuals during metabolic crises.[3][4] The detoxification of isovaleryl-CoA primarily occurs through its conjugation with glycine (B1666218) to form N-isovalerylglycine (IVG), which is then excreted in the urine.[4][5] Consequently, elevated levels of urinary this compound serve as a key diagnostic biomarker for IVA.[6][7] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the diagnosis and monitoring of Isovaleric Acidemia.

Biochemical Basis and Clinical Significance

In a healthy individual, the branched-chain amino acid leucine is catabolized through a series of enzymatic steps. A deficiency in isovaleryl-CoA dehydrogenase disrupts this pathway, leading to the accumulation of toxic metabolites.[8] The body attempts to detoxify the excess isovaleryl-CoA by converting it to less harmful compounds, primarily through conjugation with glycine to form this compound and with carnitine to form isovaleryl-carnitine (C5).[3][9]

The clinical presentation of IVA is heterogeneous, ranging from severe neonatal-onset forms with acute metabolic decompensation, vomiting, lethargy, and coma, to later-onset or chronic intermittent forms with developmental delay and failure to thrive.[6] A milder phenotype, often identified through newborn screening, may even be asymptomatic.[6] Regardless of the clinical presentation, elevated levels of this compound in urine are a consistent biochemical hallmark of the disease.[1][3]

Quantitative Data for this compound in Urine

The following tables summarize the quantitative data for this compound in urine, providing a clear distinction between normal physiological levels and the significantly elevated concentrations observed in individuals with Isovaleric Acidemia.

Table 1: Urinary this compound Reference Ranges in Unaffected Individuals

Age GroupThis compound Concentration (mmol/mol creatinine)
Neonates to Adults0 - 3.7

Source: HealthMatters.io[10][11]

Table 2: Urinary this compound Levels in Patients with Isovaleric Acidemia

ConditionThis compound Concentration (µmol/mmol creatinine)
Isovaleric Acidemia (Adolescent Male)15 - 195

Source: HMDB[12]

Note: The concentrations of this compound in IVA patients can be several hundred times higher than in unaffected individuals, especially during periods of metabolic decompensation.

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the quantitative analysis of this compound in urine.

1. Sample Preparation and Extraction

  • Collect a random urine sample in a sterile container. Samples can be stored at -20°C until analysis.

  • Thaw the urine sample at room temperature.

  • To a 1 mL aliquot of urine, add an internal standard (e.g., [4,4,4-D3]Isovalerylglycine) to allow for accurate quantification.[13]

  • Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.

  • Extract the organic acids, including this compound, from the acidified urine using a suitable organic solvent such as ethyl acetate (B1210297). This can be done by vigorous mixing followed by centrifugation to separate the phases. Repeat the extraction process to ensure complete recovery.

  • Pool the organic extracts and evaporate them to dryness under a stream of nitrogen gas.

2. Derivatization

Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC-MS analysis.[14]

  • To the dried extract, add a derivatization agent. A common method involves a two-step process:

    • Esterification: Add an acidified alcohol (e.g., 2 M HCl in methanol) and heat at 80°C for 60 minutes to esterify the carboxyl group.[15] Dry the sample again under nitrogen.

    • Acylation: Add an acylating agent such as pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate and heat at 65°C for 30 minutes to derivatize the amino group.[15]

  • Alternatively, a one-step silylation can be performed using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16]

  • After derivatization, evaporate the excess reagent and reconstitute the sample in a suitable solvent (e.g., toluene) for injection into the GC-MS system.[15]

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating the derivatized analytes.[16]

    • Inlet Temperature: Typically set between 250-280°C.[16]

    • Carrier Gas: Helium at a constant flow rate.[16]

    • Oven Temperature Program: Start at a lower temperature (e.g., 80-100°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute the analytes of interest.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI) can be used.[13]

    • Analysis Mode: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, targeting the characteristic ions of derivatized this compound and the internal standard. For qualitative identification, a full scan mode can be used.

4. Data Analysis and Quantification

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, comparing it to a known standard.

  • Quantify the concentration of this compound by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve generated from standards of known concentrations.

  • Normalize the final concentration to the urinary creatinine (B1669602) level to account for variations in urine dilution.

Visualizations

Leucine_Catabolism_Pathway cluster_detox Detoxification Pathway Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate BCAT Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA Methylcrotonyl_CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase (IVD) N_Isovalerylglycine N_Isovalerylglycine Isovaleryl_CoA->N_Isovalerylglycine Glycine N-acyltransferase Acetyl_CoA Acetyl_CoA Methylcrotonyl_CoA->Acetyl_CoA Glycine Glycine Glycine->N_Isovalerylglycine

Caption: Biochemical pathway of leucine catabolism and this compound formation in Isovaleric Acidemia.

Diagnostic_Workflow start Clinical Suspicion of IVA (e.g., 'sweaty feet' odor, poor feeding, lethargy, acidosis) urine_organic_acid_analysis Urine Organic Acid Analysis (GC-MS) start->urine_organic_acid_analysis newborn_screening Newborn Screening (Elevated C5-carnitine) newborn_screening->urine_organic_acid_analysis elevated_ivg Markedly Elevated This compound urine_organic_acid_analysis->elevated_ivg diagnosis_confirmed Diagnosis of Isovaleric Acidemia Confirmed elevated_ivg->diagnosis_confirmed Yes further_investigation Consider Other Metabolic Disorders elevated_ivg->further_investigation No molecular_testing Molecular Genetic Testing (IVD gene analysis) diagnosis_confirmed->molecular_testing Optional Confirmation

Caption: Diagnostic workflow for Isovaleric Acidemia using this compound.

Biomarker_Relationship iva Isovaleric Acidemia (IVA) ivd_deficiency Isovaleryl-CoA Dehydrogenase (IVD) Deficiency iva->ivd_deficiency leucine_catabolism_block Block in Leucine Catabolism ivd_deficiency->leucine_catabolism_block isovaleryl_coa_accumulation Accumulation of Isovaleryl-CoA leucine_catabolism_block->isovaleryl_coa_accumulation detoxification Detoxification via Glycine Conjugation isovaleryl_coa_accumulation->detoxification ivg_formation Increased Formation of This compound (IVG) detoxification->ivg_formation urinary_excretion Increased Urinary Excretion of IVG ivg_formation->urinary_excretion diagnostic_marker IVG as a Diagnostic Marker urinary_excretion->diagnostic_marker

Caption: Logical relationship of this compound as a biomarker for Isovaleric Acidemia.

References

Application Notes and Protocols for N-Isovalerylglycine in Newborn Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isovalerylglycine (IVG) is a key biomarker for the diagnosis of Isovaleric Acidemia (IVA), an autosomal recessive inborn error of leucine (B10760876) metabolism. IVA is caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleric acid and its derivatives.[1][2][3] Newborn screening for IVA is crucial for early diagnosis and intervention to prevent severe metabolic crises, neurological damage, and developmental delays.[3][4] These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound from dried blood spots (DBS) using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific method for this analysis.[5][6]

Metabolic Basis of this compound Formation in Isovaleric Acidemia

In individuals with IVA, the deficiency of isovaleryl-CoA dehydrogenase disrupts the normal catabolism of the branched-chain amino acid leucine.[1] This enzymatic block leads to the accumulation of isovaleryl-CoA, which is then alternatively metabolized through conjugation with glycine (B1666218) to form this compound.[7] This detoxification pathway is a crucial compensatory mechanism, and the resulting elevated levels of IVG in blood and urine serve as a specific diagnostic marker for IVA.[6][7]

Metabolic Pathway of Isovaleric Acidemia Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Transamination Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Oxidative Decarboxylation IVD Isovaleryl-CoA Dehydrogenase (Deficient in IVA) Isovaleryl_CoA->IVD N_Isovalerylglycine This compound (Elevated in IVA) Isovaleryl_CoA->N_Isovalerylglycine Alternative Pathway (Glycine Conjugation) Methylcrotonyl_CoA Methylcrotonyl_CoA IVD->Methylcrotonyl_CoA Normal Pathway Glycine Glycine Glycine->N_Isovalerylglycine Excretion Excretion N_Isovalerylglycine->Excretion Urinary Excretion

Caption: Metabolic pathway of leucine and this compound formation in IVA.

Quantitative Data of this compound in Newborns

The following table summarizes the typical concentrations of this compound in dried blood spots of control newborns and those diagnosed with Isovaleric Acidemia.

PopulationThis compound Concentration (nmol/mL)Reference
Control Newborns0.17 ± 0.03[6]
Newborns with IVA1.3 - 80.0[6]

Experimental Protocol: Quantification of this compound in Dried Blood Spots by UPLC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in dried blood spots as a second-tier test for newborn screening of Isovaleric Acidemia.

Materials and Reagents
  • Dried blood spot (DBS) cards (e.g., Whatman 903)

  • This compound analytical standard

  • Stable isotope-labeled this compound internal standard (e.g., this compound-d7)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • n-Butanol

  • Acetyl chloride

  • 96-well microplates

  • DBS puncher (3.2 mm)

  • Microplate shaker

  • Centrifuge

  • UPLC-MS/MS system

Preparation of Calibrators and Quality Controls
  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the this compound stock solution with methanol to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the internal standard stock solution with the extraction solvent to achieve a final concentration appropriate for the assay.

  • Calibrators: Prepare calibrators by spiking known concentrations of the this compound working standard solutions into pooled whole blood from healthy donors. Spot the fortified blood onto DBS cards and allow them to dry completely.[8][9]

  • Quality Controls (QC): Prepare low, medium, and high QC samples in the same manner as the calibrators, using different concentrations of the working standard solution.[10]

Sample Preparation
  • Punch a 3.2 mm disc from the center of the dried blood spot into a 96-well microplate.[5]

  • Add 100 µL of the internal standard working solution (in methanol) to each well.

  • Seal the plate and agitate on a microplate shaker for 30 minutes to extract the analytes.

  • Centrifuge the plate to pellet the paper discs.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of 3N butanolic-HCl (prepared by slowly adding acetyl chloride to n-butanol) to each well.[5]

  • Seal the plate and incubate at 65°C for 20 minutes.

  • Evaporate the butanolic-HCl to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

Experimental Workflow DBS_Punch 1. DBS Punching (3.2 mm) Extraction 2. Extraction with Internal Standard DBS_Punch->Extraction Evaporation1 3. Evaporation Extraction->Evaporation1 Derivatization 4. Derivatization (Butanolic-HCl) Evaporation1->Derivatization Evaporation2 5. Evaporation Derivatization->Evaporation2 Reconstitution 6. Reconstitution Evaporation2->Reconstitution UPLC_MSMS 7. UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS

Caption: Workflow for this compound analysis from dried blood spots.
UPLC-MS/MS Parameters

  • UPLC Column: A suitable reversed-phase column (e.g., C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from 5% B to 95% B over a specified time to ensure separation of this compound from other isomers.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The following are example MRM transitions for the butyl ester of this compound and its deuterated internal standard. These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound butyl ester216.2114.1
This compound-d7 butyl ester (IS)223.2121.1
Quality Control and Acceptance Criteria
  • Calibration Curve: A calibration curve with at least six non-zero calibrators should be analyzed with each batch of samples. The coefficient of determination (r²) should be ≥ 0.99.

  • Quality Controls: Low, medium, and high QC samples should be included in each run. The calculated concentrations should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Internal Standard Response: The peak area of the internal standard should be monitored for consistency across all samples in a run. Significant variation may indicate matrix effects or issues with sample preparation.

  • Blank Samples: A blank sample (DBS from blood without the analyte) should be included to ensure no significant interference at the retention time of the analyte.

Newborn Screening Workflow for Isovaleric Acidemia

The following diagram illustrates the typical workflow for newborn screening for IVA, incorporating the this compound second-tier test.

Newborn Screening Workflow DBS_Collection DBS Collection (Heel Prick) First_Tier First-Tier Screening (Acylcarnitine Profile - C5) DBS_Collection->First_Tier Normal_C5 Normal C5 First_Tier->Normal_C5 Result Elevated_C5 Elevated C5 First_Tier->Elevated_C5 Result Screen_Negative Screen Negative Normal_C5->Screen_Negative Second_Tier Second-Tier Test (this compound by UPLC-MS/MS) Elevated_C5->Second_Tier Normal_IVG Normal IVG Second_Tier->Normal_IVG Result Elevated_IVG Elevated IVG Second_Tier->Elevated_IVG Result Normal_IVG->Screen_Negative Presumptive_Positive Presumptive Positive for IVA Elevated_IVG->Presumptive_Positive Follow_Up Clinical Follow-up & Confirmatory Testing Presumptive_Positive->Follow_Up

Caption: Newborn screening workflow for Isovaleric Acidemia.

Conclusion

The quantification of this compound in dried blood spots by UPLC-MS/MS is a robust and reliable method for the second-tier testing of Isovaleric Acidemia in newborn screening programs. This approach significantly improves the specificity of screening by reducing false-positive results that can arise from the primary acylcarnitine profile, particularly due to interferences from pivaloylcarnitine.[5] Early and accurate diagnosis through this methodology is paramount for the timely implementation of dietary and medical interventions, leading to improved outcomes for affected individuals.

References

Application Notes and Protocols for the Stable Isotope Dilution Analysis of N-Isovalerylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isovalerylglycine (IVG) is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inherited metabolic disorder affecting the leucine (B10760876) catabolism pathway.[1][2][3] This condition arises from a deficiency in the isovaleryl-CoA dehydrogenase enzyme, leading to the accumulation of isovaleric acid and its derivatives.[1][2][3] The quantification of IVG in biological matrices such as urine, plasma, and amniotic fluid is essential for the early detection, particularly in newborn screening, and for managing the therapeutic intervention for patients with IVA.[4][5][6] Stable isotope dilution analysis coupled with mass spectrometry offers a highly sensitive and specific method for the accurate determination of IVG concentrations.[4][7]

These application notes provide detailed protocols for the quantification of this compound in various biological samples using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biochemical Pathway: Leucine Catabolism and this compound Formation

In healthy individuals, the branched-chain amino acid leucine is metabolized through a series of enzymatic steps. A key step is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, catalyzed by the enzyme isovaleryl-CoA dehydrogenase. In Isovaleric Acidemia, a deficiency in this enzyme leads to the accumulation of isovaleryl-CoA. To mitigate the toxicity of accumulating isovaleric acid, the body utilizes a detoxification pathway by conjugating isovaleryl-CoA with glycine (B1666218) to form this compound, which is then excreted in the urine.[1][3]

Leucine_Catabolism Leucine Catabolism and this compound Formation Pathway Leucine Leucine alpha_Keto α-Ketoisocaproate Leucine->alpha_Keto Isovaleryl_CoA Isovaleryl-CoA alpha_Keto->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase IVG This compound Isovaleryl_CoA->IVG Glycine N-Acyltransferase Enzyme_Deficiency Isovaleryl-CoA Dehydrogenase Deficiency Isovaleryl_CoA->Enzyme_Deficiency Metabolites Further Metabolites Methylcrotonyl_CoA->Metabolites Glycine Glycine Glycine->IVG

Caption: Leucine catabolism and IVG formation.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standards:

    • This compound (analytical standard)

    • This compound-d3 ([4,4,4-D3]Isovalerylglycine) or other suitable deuterated analogue (internal standard)[4]

  • Solvents:

  • Reagents:

    • Formic acid (LC-MS grade)

    • Hydrochloric acid (HCl)

    • Sodium chloride (NaCl)

    • n-Butanol

    • Acetyl chloride

Preparation of Standard and Internal Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its deuterated internal standard in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol/water to prepare a series of working standards for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a concentration of 1 µg/mL in 50:50 methanol/water.

Sample Preparation
  • Thaw frozen urine or amniotic fluid samples at room temperature.

  • Centrifuge the samples to pellet any particulate matter.

  • To 1 mL of supernatant, add a known amount of the deuterated internal standard working solution.

  • Acidify the sample to approximately pH 1 with 6N HCl and saturate with NaCl.

  • Extract the sample four times with equal volumes of ethyl acetate.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Proceed to derivatization or reconstitution.

  • Thaw frozen plasma or serum samples on ice.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Proceed to derivatization or reconstitution.

  • Punch out a 3-mm disk from the dried blood spot into a 96-well plate.

  • Add 100 µL of a methanol solution containing the deuterated internal standard to each well.

  • Elute the analytes by shaking for 30 minutes.

  • Transfer the methanol extract to a new plate or vial and evaporate to dryness.

  • Proceed to derivatization.

Derivatization (Butylation)

For improved chromatographic retention and sensitivity, derivatization to form butyl esters is recommended.

  • To the dried sample residue, add 50 µL of a 3N HCl in n-butanol solution (prepared by slowly adding acetyl chloride to cold n-butanol).

  • Seal the vial and heat at 65°C for 20 minutes.

  • Cool the vial and evaporate the reagent under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (Butylester)216.2114.1
This compound-d3 (Butylester)219.2117.1
This compound (Underivatized)160.176.1
This compound-d3 (Underivatized)163.176.1

Note: The optimal collision energies should be determined for the specific mass spectrometer used.

Quantitative Data Summary

The following tables summarize representative quantitative data for the stable isotope dilution analysis of this compound.

Table 1: Method Performance Characteristics

ParameterResultReference
Linearity (r²)> 0.99[4][7]
Lower Limit of Quantification (LLOQ)~5 ng/mL[4]
Accuracy/Recovery90-110%[7]
Precision (%CV)< 15%[7]

Table 2: this compound Concentrations in Biological Samples

Sample TypeConditionConcentration RangeReference
Amniotic FluidNormalNot detected to 6 ng/mL[4]
Amniotic FluidIsovaleric Acidemia556 - 957 ng/mL[4]
Dried Blood SpotsControl Newborns0.17 ± 0.03 nmol/mL[7]
Dried Blood SpotsIsovaleric Acidemia1.3 - 80.0 nmol/mL[7]
UrineMild/Intermediate IVA15 - 195 mmol/mol creatinine[6]
UrineSevere IVAup to 3300 mmol/mol creatinine[6]

Experimental Workflow Diagram

Experimental_Workflow Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample (Urine, Plasma, DBS) Spiking Spike with Deuterated Internal Standard Sample_Collection->Spiking Extraction Extraction (LLE or Protein Precipitation) Spiking->Extraction Derivatization Derivatization (Butylation) Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis (MRM Mode) Derivatization->LC_MS_MS Peak_Integration Peak Integration LC_MS_MS->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for IVG analysis.

References

In-Vitro Synthesis of N-Isovalerylglycine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isovalerylglycine is an N-acylglycine that serves as a crucial biomarker for the diagnosis and monitoring of isovaleric acidemia, an inherited metabolic disorder affecting the leucine (B10760876) catabolism pathway.[1] Beyond its diagnostic significance, this compound is a valuable research tool for studying metabolic pathways, enzyme kinetics, and the detoxification of organic acids.[1][2] These application notes provide detailed protocols for the in-vitro synthesis of this compound via both chemical and enzymatic methods, enabling researchers to produce this important molecule for their studies.

Applications in Research

  • Metabolic Studies: this compound is utilized as a standard in metabolomics research to identify and quantify its presence in biological samples, aiding in the study of isovaleric acidemia and related metabolic disorders.[3]

  • Enzyme Kinetics: The in-vitro synthesis of this compound is fundamental for studying the kinetics of enzymes such as glycine (B1666218) N-acyltransferase (GLYAT), which is responsible for its formation in vivo.[2]

  • Drug Development: Researchers can use this compound to investigate potential therapeutic interventions for isovaleric acidemia that aim to enhance its excretion.

  • Biomarker Validation: In-vitro synthesized this compound is essential for the development and validation of new analytical methods for its detection in clinical diagnostics.

Synthesis Methods Overview

This document outlines two primary methods for the in-vitro synthesis of this compound:

  • Chemical Synthesis: A robust method based on the Schotten-Baumann reaction, involving the acylation of glycine with isovaleryl chloride.[4][5]

  • Enzymatic Synthesis: A biocatalytic approach that mimics the physiological formation of this compound using the enzyme glycine N-acyltransferase (GLYAT).[2]

A summary of the quantitative data associated with these methods is presented in the table below.

ParameterChemical Synthesis (Schotten-Baumann)Enzymatic Synthesis (GLYAT)
Starting Materials Glycine, Isovaleryl ChlorideGlycine, Isovaleryl-CoA, GLYAT enzyme
Typical Reaction Time 2-4 hours1-2 hours
Reported Purity >98% after recrystallizationHigh, dependent on purification
Key Advantages High yield, well-established methodHigh specificity, biomimetic
Key Disadvantages Use of hazardous reagentsRequires enzyme and specific substrate

Experimental Protocols

Method 1: Chemical Synthesis via Schotten-Baumann Reaction

This protocol is adapted from the method described by Tanaka and Isselbacher (1967) for the synthesis of this compound.[4] The reaction proceeds via the acylation of glycine with isovaleryl chloride in a basic aqueous solution.[5][6]

Materials:

  • Glycine (10 g)

  • Isovaleryl chloride (17 mL)

  • Sodium hydroxide (B78521) (NaOH) solution (10% w/v)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Ethyl acetate

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution of Glycine: In a 500 mL beaker, dissolve 10 g of glycine in 100 mL of 10% NaOH solution. Cool the solution in an ice bath with continuous stirring.

  • Schotten-Baumann Reaction: While vigorously stirring the cold glycine solution, slowly and simultaneously add 17 mL of isovaleryl chloride and 10% NaOH solution from separate dropping funnels. Maintain the pH of the reaction mixture between 10 and 11 and the temperature below 10°C. The addition should take approximately 1 hour.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Acidification and Extraction: Acidify the reaction mixture to pH 2 with concentrated HCl. Transfer the mixture to a separatory funnel and extract the product three times with 100 mL portions of dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash them once with 50 mL of 1 M HCl and then with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Evaporation: Filter the dried solution to remove the sodium sulfate and evaporate the solvent using a rotary evaporator to obtain the crude this compound as an oily residue.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes turbid.[7] Warm the solution gently until it becomes clear again and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the white crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexane, and dry under vacuum.[8]

Expected Purity: >98% (as reported by commercial suppliers for chemically synthesized this compound)[9]

Logical Relationship of Chemical Synthesis Workflow

Chemical Synthesis Workflow A Dissolve Glycine in NaOH solution B Schotten-Baumann Reaction: Add Isovaleryl Chloride (pH 10-11, <10°C) A->B C Acidify to pH 2 with HCl B->C D Extract with Dichloromethane C->D E Wash and Dry Organic Layer D->E F Evaporate Solvent E->F G Recrystallize from Ethyl Acetate/Hexane F->G H Isolate Pure This compound G->H

Caption: Chemical synthesis of this compound workflow.

Method 2: In-Vitro Enzymatic Synthesis

This protocol is based on the in-vitro validation of this compound formation by glycine N-acyltransferase (GLYAT) as described by Kühn et al. (2023).[2] This method offers a highly specific synthesis route that mimics the biological pathway.

Materials:

  • Recombinant human GLYAT enzyme

  • Isovaleryl-CoA

  • Glycine

  • Tris-HCl buffer (50 mM, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Microplate reader

  • 96-well microplate

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 2 mM glycine, and 1 mM DTNB.

  • Enzyme Addition: Add a predetermined amount of purified recombinant human GLYAT enzyme to each well. The optimal enzyme concentration should be determined empirically.

  • Initiation of Reaction: Initiate the reaction by adding Isovaleryl-CoA to a final concentration of 500 µM. The final reaction volume should be 200 µL.

  • Incubation and Measurement: Incubate the plate at 37°C. Monitor the formation of CoA, which reacts with DTNB to produce a yellow-colored product, by measuring the absorbance at 412 nm at regular intervals using a microplate reader.

  • Quantification: The rate of this compound formation is proportional to the rate of CoA release. A standard curve using known concentrations of CoA can be used to quantify the amount of product formed.

  • Purification (Optional): For applications requiring highly pure this compound, the reaction mixture can be purified using techniques such as high-performance liquid chromatography (HPLC).

Quantitative Analysis:

The kinetic parameters of the GLYAT-catalyzed reaction can be determined by varying the concentrations of glycine and Isovaleryl-CoA and measuring the initial reaction rates. The data can be fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

Signaling Pathway of Enzymatic Synthesis

Enzymatic Synthesis Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Isovaleryl-CoA Isovaleryl-CoA GLYAT GLYAT Isovaleryl-CoA->GLYAT Glycine Glycine Glycine->GLYAT This compound This compound GLYAT->this compound CoA CoA GLYAT->CoA

Caption: Enzymatic synthesis of this compound.

Conclusion

The choice between chemical and enzymatic synthesis of this compound will depend on the specific requirements of the research application. The chemical synthesis via the Schotten-Baumann reaction is a high-yielding and well-established method suitable for producing larger quantities of the compound. The enzymatic synthesis, on the other hand, offers high specificity and is ideal for studies requiring a biomimetic approach, such as enzyme kinetics and metabolic pathway analysis. The detailed protocols provided herein will enable researchers to confidently synthesize this compound in their own laboratories.

References

Application of N-Isovalerylglycine in metabolomics studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-Isovalerylglycine (IVG) is a critical biomarker in metabolomics, primarily associated with the diagnosis and management of Isovaleric Acidemia (IVA), an inherited metabolic disorder.[1][2] IVA results from a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which plays a crucial role in the catabolism of the branched-chain amino acid, leucine (B10760876).[1][3][4] This enzyme deficiency leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, which is toxic.[1][5]

The conjugation of isovaleryl-CoA with glycine (B1666218) to form this compound represents a key detoxification pathway, allowing for the elimination of toxic isovaleryl-CoA.[4][6] Consequently, elevated levels of this compound in biological fluids are a hallmark of IVA.[1] Its detection and quantification in urine, amniotic fluid, and dried blood spots are central to the diagnosis, including newborn and prenatal screening, and monitoring of this condition.[3][5][7] Metabolomic studies focusing on this compound are essential for understanding the pathophysiology of IVA, developing therapeutic strategies, and monitoring treatment efficacy. Glycine supplementation has been used as a treatment to promote the formation of the less harmful this compound.[3]

The analysis of this compound is typically performed using mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (MS/MS).[7][8] These methods offer high sensitivity and specificity, enabling the accurate quantification of this compound even at low concentrations.[7] Stable isotope dilution analysis is often employed to ensure high accuracy and reproducibility.[7][8] The development of robust analytical methods for this compound is crucial for reliable clinical diagnosis and for research aimed at understanding the nuances of leucine metabolism and its associated disorders.

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound in various biological samples from individuals with Isovaleric Acidemia and control subjects.

Table 1: this compound Concentrations in Dried Blood Spots

CohortThis compound Concentration (nmol/ml)Reference
Control Newborns0.17 ± 0.03[8]
Patients with Isovaleric Acidemia1.3 to 80.0[8]
Newborns Treated with Pivalate-Generating Antibiotics0.22 ± 0.05[8]

Table 2: this compound Concentrations in Amniotic Fluid for Prenatal Diagnosis

CohortThis compound Concentration (ng/ml)Reference
Normal Pregnant Women (11 cases)Not detected (one case at 6 ng/ml)[7]
At-Risk Pregnancies (Affected Fetuses, 2 cases)957 and 556[7]
At-Risk Pregnancies (Unaffected Fetuses, 3 cases)18, 18, and 17[7]

Experimental Protocols

Protocol 1: Quantification of this compound in Dried Blood Spots by Stable Isotope Dilution Tandem Mass Spectrometry

This protocol is adapted from a method developed for newborn screening to overcome interference from pivaloylcarnitine, which can cause false-positive results.[8]

1. Sample Preparation:

  • A 3 mm disk is punched from the dried blood spot.

  • The disk is placed in a well of a 96-well microplate.

  • An internal standard solution containing a stable isotope-labeled this compound (e.g., [d7]-N-isovalerylglycine) in methanol (B129727) is added to each well.

  • The plate is agitated for 30 minutes to extract the analytes.

  • The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.

2. Derivatization (Butylation):

  • To the dried residue, add 50 µL of 3 M butanolic-HCl.

  • Seal the plate and incubate at 65°C for 15 minutes to form butyl esters of the amino acids and acylcarnitines, including this compound.

  • Evaporate the reagent to dryness under a stream of nitrogen.

3. Analysis by Tandem Mass Spectrometry (MS/MS):

  • Reconstitute the dried residue in the mobile phase (e.g., 80% acetonitrile (B52724) in water).

  • Inject the sample into an electrospray tandem mass spectrometer.

  • Instrumentation: A tandem mass spectrometer capable of multiple reaction monitoring (MRM) is used.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the transition of the quasi-molecular ion of this compound butylester to a specific product ion. For example, a product ion at m/z 132 has been shown to be predominantly generated from this compound butylester and not from pivaloylglycine butylester, thus avoiding interference.[8]

  • Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Protocol 2: Quantification of this compound in Amniotic Fluid by GC-MS

This protocol is based on a stable isotope dilution method for the prenatal diagnosis of Isovaleric Acidemia.[7]

1. Sample Preparation and Extraction:

  • To 1 ml of amniotic fluid, add a known amount of a stable isotope-labeled internal standard ([4,4,4-D3]Isovalerylglycine).[7]

  • Acidify the sample with 6 M HCl.

  • Extract the this compound with an organic solvent such as ethyl acetate.

  • Evaporate the organic layer to dryness.

2. Derivatization (Methylation):

  • To the dried extract, add a methylating agent (e.g., diazomethane (B1218177) in ether) to convert the carboxylic acid group of this compound to a methyl ester.[6]

  • After the reaction is complete, evaporate the excess reagent and solvent.

3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).

  • Inject the sample into a GC-MS system.

  • Gas Chromatography: Use a capillary column suitable for separating organic acids (e.g., a nonpolar or medium-polarity column). The oven temperature program should be optimized to achieve good separation of this compound methyl ester from other components.

  • Mass Spectrometry: Operate the mass spectrometer in chemical ionization (CI) mode.

  • Selected Ion Monitoring (SIM): Monitor the specific ions corresponding to the methylated this compound and the stable isotope-labeled internal standard.

  • Quantification: The concentration of this compound is calculated from the ratio of the peak areas of the analyte and the internal standard, using a calibration curve. This method is reported to be sensitive down to approximately 5 ng/ml.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (Dried Blood Spot / Amniotic Fluid) punch Punch 3mm Disk (for Blood Spot) add_is Add Internal Standard ([d7]-IVG or [D3]-IVG) start->add_is extract Solvent Extraction add_is->extract evaporate1 Evaporate to Dryness extract->evaporate1 butylate Butylation (for MS/MS) evaporate1->butylate methylate Methylation (for GC-MS) evaporate1->methylate evaporate2 Evaporate to Dryness butylate->evaporate2 methylate->evaporate2 reconstitute Reconstitute in Mobile Phase evaporate2->reconstitute inject Inject into Instrument reconstitute->inject msms Tandem MS Analysis (MRM) inject->msms gcms GC-MS Analysis (SIM) inject->gcms quantify Quantification (Peak Area Ratio) msms->quantify gcms->quantify

Caption: General experimental workflow for the quantification of this compound.

isovaleric_acidemia_pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD Accumulation Accumulation Isovaleryl_CoA->Accumulation N_Isovalerylglycine This compound (Excreted in Urine) Isovaleryl_CoA->N_Isovalerylglycine Glycine N-acyltransferase Detox Detoxification Pathway Isovaleryl_CoA->Detox Methylcrotonyl_CoA β-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Defect Enzyme Defect in Isovaleric Acidemia IVD->Defect Isovaleric_Acid Isovaleric Acid (Toxic) Accumulation->Isovaleric_Acid Glycine Glycine Glycine->N_Isovalerylglycine

Caption: Metabolic pathway of Leucine and the role of this compound in Isovaleric Acidemia.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in N-Isovalerylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of N-Isovalerylglycine by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects in this compound quantification?

A1: Matrix effects in the LC-MS/MS analysis of this compound primarily arise from co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[1] The most common sources of interference are phospholipids (B1166683), salts, and other small molecule metabolites that can suppress or enhance the ionization of this compound in the mass spectrometer source. Phospholipids are particularly problematic in plasma and serum samples.

Q2: How can I assess the magnitude of matrix effects in my assay?

A2: The most common method to quantify matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two responses is known as the matrix factor (MF). An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]

Q3: Is a simple protein precipitation sufficient for plasma samples?

A3: While protein precipitation (PPT) is a quick and straightforward sample preparation technique, it may not be sufficient for removing all interfering matrix components, especially phospholipids.[2][3] This can lead to significant matrix effects and may not be suitable for assays requiring high sensitivity and reproducibility. For less stringent assay requirements or for urine samples, a "dilute-and-shoot" or PPT approach might be adequate.[4][5]

Q4: What type of internal standard is recommended for this compound quantification?

A4: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects and variability during sample processing.[6][7] A SIL internal standard, such as this compound-d3 or -d9, will co-elute with the analyte and experience similar ionization suppression or enhancement, leading to more accurate and precise quantification.[8][9]

Q5: Which sample preparation technique is most effective at removing phospholipids?

A5: Solid-Phase Extraction (SPE) techniques, particularly those utilizing mixed-mode or specific phospholipid removal sorbents (e.g., HybridSPE), are generally the most effective at removing phospholipids from biological samples.[2] These methods provide cleaner extracts compared to protein precipitation and liquid-liquid extraction, resulting in reduced matrix effects.[2]

Troubleshooting Guides

Problem 1: High Signal Suppression and Low Analyte Response

This is often caused by insufficient removal of matrix components, particularly phospholipids in plasma samples.

Troubleshooting Steps:

  • Optimize Sample Preparation: If you are using protein precipitation, consider switching to a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3] For phospholipid removal, specialized SPE cartridges are very effective.[2]

  • Chromatographic Separation: Modify your LC method to better separate this compound from the region where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components. However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).[5]

Problem 2: Poor Reproducibility and High Variability in Results

Inconsistent sample preparation and uncompensated matrix effects are common causes of poor reproducibility.

Troubleshooting Steps:

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to correct for variability in sample recovery and matrix effects.[6][7] Ensure the SIL-IS is added early in the sample preparation process.

  • Automate Sample Preparation: If possible, use automated liquid handling systems to minimize human error and improve the consistency of your sample preparation.

  • Evaluate Different Sample Preparation Techniques: Compare the reproducibility of results obtained with PPT, LLE, and SPE to determine the most robust method for your application.[10]

Problem 3: Non-Linear Calibration Curve

A non-linear calibration curve, especially at the lower concentrations, can be a result of uncorrected matrix effects or carryover.

Troubleshooting Steps:

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the standards and samples are affected by the matrix in the same way.

  • Optimize the LC Method for Carryover: Ensure that your LC gradient and wash steps are sufficient to prevent carryover from one injection to the next. Injecting blank samples after high concentration standards can help assess carryover.[11]

  • Use a More Effective Sample Cleanup: As with signal suppression, a more thorough sample cleanup using SPE can reduce interferences that may affect the linearity of the assay.[12]

Quantitative Data Summary

The following table summarizes the general characteristics of common sample preparation techniques for the analysis of small molecules like this compound in biological fluids. The effectiveness of each technique can vary depending on the specific matrix and analytical conditions.

Sample Preparation TechniqueAnalyte RecoveryPhospholipid RemovalThroughputCost per SampleOverall Recommendation for this compound
Protein Precipitation (PPT) Moderate to HighLowHighLowSuitable for initial screening or less sensitive assays.[4][5]
Liquid-Liquid Extraction (LLE) Variable (depends on solvent)ModerateModerateModerateCan be effective, but optimization of extraction solvent is critical.[10]
Solid-Phase Extraction (SPE) HighHighModerate to High (with automation)HighRecommended for high-sensitivity, validated assays requiring robust matrix effect removal.[2][12]
Phospholipid Removal SPE HighVery HighModerate to High (with automation)HighThe most effective method for minimizing matrix effects from phospholipids in plasma.[2]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid method for sample cleanup, suitable for initial method development or when high sensitivity is not required.[5]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the stable isotope-labeled internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is recommended for assays requiring high sensitivity and minimal matrix effects.[2]

  • Condition a mixed-mode or phospholipid removal SPE cartridge according to the manufacturer's instructions.

  • To 100 µL of plasma sample, add the stable isotope-labeled internal standard and vortex.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interfering substances (e.g., a low percentage of organic solvent in water).

  • Elute the this compound with an appropriate elution solvent (e.g., a high percentage of organic solvent, possibly with a pH modifier).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Stable Isotope-Labeled Internal Standard Sample->Add_IS Cleanup Sample Cleanup (PPT, LLE, or SPE) Add_IS->Cleanup Evap Evaporation Cleanup->Evap Recon Reconstitution Evap->Recon LC_Separation LC Separation Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for this compound quantification.

decision_tree Start Start: Choose Sample Preparation Method Sensitivity High Sensitivity Required? Start->Sensitivity PPT Use Protein Precipitation Sensitivity->PPT No SPE_LLE Consider SPE or LLE Sensitivity->SPE_LLE Yes Phospholipids Major Concern: Phospholipids? SPE_LLE->Phospholipids PL_SPE Use Phospholipid Removal SPE Phospholipids->PL_SPE Yes Generic_SPE Use General Purpose SPE or LLE Phospholipids->Generic_SPE No

Caption: Decision tree for selecting a sample preparation method.

matrix_effect_compensation cluster_without_is Without Internal Standard cluster_with_is With Stable Isotope-Labeled Internal Standard Analyte_Signal_Suppressed Analyte Signal (Suppressed by Matrix) Quant_Inaccurate Inaccurate Quantification (Signal is Low) Analyte_Signal_Suppressed->Quant_Inaccurate Leads to Analyte_IS_Signal_Suppressed Analyte and IS Signals (Both Suppressed Equally) Ratio Ratio of Analyte/IS (Remains Constant) Analyte_IS_Signal_Suppressed->Ratio Allows for Quant_Accurate Accurate Quantification Ratio->Quant_Accurate Leads to Matrix Matrix Components (e.g., Phospholipids) Matrix->Analyte_Signal_Suppressed Cause Ion Suppression Matrix->Analyte_IS_Signal_Suppressed Cause Ion Suppression

Caption: Compensation of matrix effects using a SIL-IS.

References

Technical Support Center: N-Isovalerylglycine (N-IVG) Detection by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of N-Isovalerylglycine (N-IVG) by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of N-IVG.

ProblemPossible CausesSuggested Solutions
Poor Sensitivity / Low Signal Intensity - Suboptimal Ionization: Inefficient ionization of N-IVG in the MS source. - Ion Suppression: Co-eluting matrix components interfering with the ionization of the analyte.[1][2] - Inadequate Sample Preparation: Incomplete extraction or presence of interfering substances. - Incorrect MS Parameters: Non-optimized MRM transitions, capillary voltage, or gas flows.[3][4]- Optimize Mobile Phase: Use mobile phase additives like formic acid or acetic acid to promote protonation in positive ion mode.[5] - Improve Chromatographic Separation: Modify the gradient to separate N-IVG from interfering matrix components. Consider using a different column chemistry. - Enhance Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples. - Optimize MS Source Conditions: Adjust parameters such as nebulizer pressure, drying gas temperature, and flow rate. A systematic Design of Experiments (DoE) approach can be beneficial.[3] - Use a Derivatization Agent: Derivatization, for example with butanol-HCl to form the butyl ester, can improve ionization efficiency.[6][7]
High Background Noise - Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. - Dirty MS Source: Contamination of the ion source over time. - Carryover: Residual analyte from previous injections.- Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. - Clean the MS Source: Follow the manufacturer's protocol for cleaning the ion source components. - Optimize Wash Method: Implement a robust needle and column wash method between injections, potentially using a stronger solvent than the mobile phase.
Peak Tailing or Poor Peak Shape - Secondary Interactions: Analyte interaction with active sites on the column or metal surfaces in the LC system.[8] - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of N-IVG. - Column Overloading: Injecting too much sample onto the column.- Use a High-Performance Column: Employ a modern, high-efficiency C18 or HILIC column. Consider using a column with metal-free housing if metal chelation is suspected.[8] - Adjust Mobile Phase pH: Experiment with slight adjustments to the mobile phase pH to improve peak shape. - Reduce Injection Volume: Dilute the sample or inject a smaller volume.
Inaccurate Quantification / Poor Reproducibility - Matrix Effects: Ion suppression or enhancement affecting the analyte signal inconsistently across samples.[1][2] - Lack of Appropriate Internal Standard: Absence of a suitable internal standard to correct for variations in sample preparation and instrument response. - Calibration Curve Issues: Non-linearity or poor a R² value.- Use a Stable Isotope-Labeled Internal Standard: The gold standard is to use a stable isotope-labeled (e.g., ¹³C, ¹⁵N) N-IVG internal standard which co-elutes and experiences similar matrix effects.[9][10][11] - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the study samples. - Evaluate Different Calibration Models: Test different weighting factors (e.g., 1/x, 1/x²) for the calibration curve.
Interference from Isomers (e.g., Pivaloylglycine) - Co-elution of Isomers: Pivaloylglycine, a metabolite of the antibiotic pivalic acid, is an isomer of N-IVG and can interfere with its detection, leading to false positives, especially in newborn screening.[10] - Non-Specific MRM Transitions: Using MRM transitions that are not unique to N-IVG.- Chromatographic Separation: Optimize the LC method to achieve baseline separation of N-IVG from its isomers. - Specific MRM Transitions: Use a specific product ion for quantification. For the butyl ester of isovalerylglycine, the product ion at m/z 132 has been shown to be predominantly generated from isovalerylglycine and not pivaloylglycine.[10]

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended procedure for extracting N-IVG from dried blood spots (DBS)?

A1: A common method involves punching a 3mm disk from the DBS into a microcentrifuge tube. The extraction is typically performed by adding a solution of acetonitrile (B52724) and water (e.g., 85:15 v/v) containing a stable isotope-labeled internal standard. The sample is then vortexed, incubated, and centrifuged. The resulting supernatant can be further processed (e.g., derivatized) or directly injected for LC-MS/MS analysis.[12]

Q2: How should I prepare urine samples for N-IVG analysis?

A2: For urine samples, a simple dilution with an internal standard solution may be sufficient.[13] However, for improved sensitivity and removal of interferences, solid-phase extraction (SPE) is often recommended. A typical SPE workflow involves conditioning the cartridge, loading the urine sample, washing away interferences, and eluting the N-IVG with an organic solvent. The eluate is then evaporated and reconstituted in the initial mobile phase.[14]

LC Method Development

Q3: What type of LC column is best suited for N-IVG analysis?

A3: A reversed-phase C18 column is commonly used for the separation of N-IVG and other acylglycines.[15] For polar analytes, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can also be a good alternative, offering improved retention.[16]

Q4: What are typical mobile phases for N-IVG analysis?

A4: The mobile phases typically consist of water and an organic solvent like acetonitrile or methanol (B129727), with an additive to improve ionization. For positive ion mode, 0.1% formic acid is a common additive in both mobile phase A (aqueous) and B (organic).[15]

MS Method Development

Q5: What are the recommended MS parameters for N-IVG detection?

A5: N-IVG is typically analyzed in positive ion mode using electrospray ionization (ESI). The detection is performed in Multiple Reaction Monitoring (MRM) mode. It is crucial to optimize the precursor and product ions for both N-IVG and its internal standard. For butylated isovalerylglycine, a specific product ion of m/z 132 can be used to differentiate it from isobaric interferences.[10] Optimization of source parameters like capillary voltage, nebulizer pressure, and gas temperature and flow is essential for achieving the best sensitivity.[3]

Q6: Why is a stable isotope-labeled internal standard crucial for accurate quantification?

A6: A stable isotope-labeled internal standard (SIL-IS), such as this compound-(glycine-13C2, 15N), is chemically identical to the analyte but has a different mass.[17] This allows it to co-elute with the analyte and experience the same effects from the sample matrix (ion suppression or enhancement) and variations during sample preparation and injection. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate and precise quantification can be achieved.[9][11]

Quantitative Data Summary

The following table summarizes the Lower Limit of Quantification (LLOQ) for N-IVG reported in various studies, demonstrating the sensitivity that can be achieved with optimized LC-MS/MS methods.

AnalyteMatrixMethod HighlightsLLOQReference
IsovalerylglycineDried Blood SpotsUPLC-MS/MS, Butylation0.005 µM[6][15]
IsovalerylglycineAmniotic Fluid / UrineGC-MS, Methylation, Stable Isotope Dilution~5 ng/mL[9][18]
Acylglycines (including Isovalerylglycine)UrineUPLC-MS/MS, Isotope Labeling with DmPA bromide1-5 nM[18]

Experimental Protocols

Protocol 1: N-IVG Analysis in Dried Blood Spots (DBS)

This protocol is based on the methodology for analyzing acylglycines in DBS.[6][15]

  • Sample Preparation:

    • Punch two 3.2 mm DBS into a microcentrifuge tube.

    • Add 220 µL of the extraction solution containing the stable isotope-labeled internal standard.

    • Incubate at room temperature for 30 minutes with shaking.

    • Centrifuge at 13,000 rpm, and transfer 200 µL of the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37 °C.

  • Derivatization (Butylation):

    • Add 150 µL of 3 N butanolic-HCl to the dried extract.

    • Incubate at 65 °C for 30 minutes.

    • Evaporate to dryness under nitrogen at 37 °C.

    • Reconstitute the sample in 80 µL of the reconstitution solution (e.g., 10:90 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC System: Waters ACQUITY UPLC

    • Column: Waters ACQUITY UPLC®BEH C18 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate N-IVG from other acylglycines and matrix components.

    • MS System: Waters Xevo TQ

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Detection: Multiple Reaction Monitoring (MRM)

Protocol 2: N-IVG Analysis in Urine

This protocol is a general guideline for the analysis of acylglycines in urine.[18]

  • Sample Preparation (SPE):

    • To 1 mL of urine, add the stable isotope-labeled internal standard.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water to remove hydrophilic interferences.

    • Elute N-IVG with methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A suitable UHPLC or HPLC system.

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase over several minutes.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization: ESI, Positive Mode.

    • Detection: MRM.

Visualizations

Leucine Catabolism and Isovaleric Acidemia

The following diagram illustrates the catabolic pathway of the amino acid leucine. In Isovaleric Acidemia (IVA), a deficiency in the enzyme Isovaleryl-CoA Dehydrogenase leads to the accumulation of Isovaleryl-CoA, which is then alternatively metabolized to this compound.[19][20]

Leucine_Catabolism cluster_0 Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVG This compound Isovaleryl_CoA->IVG Glycine N-Acyltransferase Enzyme Isovaleryl-CoA Dehydrogenase Isovaleryl_CoA->Enzyme Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Enzyme->Methylcrotonyl_CoA Block X

Caption: Leucine catabolism pathway and the formation of this compound in Isovaleric Acidemia.

General LC-MS Experimental Workflow for N-IVG Analysis

This diagram outlines the key steps in a typical LC-MS workflow for the quantification of N-IVG.

LCMS_Workflow Sample Biological Sample (DBS, Urine, Plasma) Extraction Extraction & Internal Standard Spiking Sample->Extraction Derivatization Derivatization (Optional, e.g., Butylation) Extraction->Derivatization LC_Separation LC Separation (e.g., C18 Column) Derivatization->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

Technical Support Center: N-Isovalerylglycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Isovalerylglycine (IVG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of IVG in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a metabolite that accumulates in the body due to a deficiency of the enzyme isovaleryl-CoA dehydrogenase. This deficiency is characteristic of the inherited metabolic disorder Isovaleric Acidemia (IVA). The quantitative analysis of IVG in biological fluids like urine and plasma is a crucial diagnostic marker for IVA.

Q2: What are the common analytical techniques used for this compound analysis?

A2: The most common analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high sensitivity and specificity required for detecting and quantifying endogenous metabolites in complex biological samples.

Q3: What are the major challenges and potential interferences in this compound analysis?

A3: The major challenges in IVG analysis include potential interferences from isomeric compounds, matrix effects from the biological sample, and issues related to sample preparation and derivatization (for GC-MS). A significant potential interference is the presence of N-valerylglycine, an isomer of IVG, which has the same mass and can be difficult to separate chromatographically.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in LC-MS/MS Analysis

Symptoms:

  • Tailing or fronting peaks for this compound.

  • Co-elution or poor separation from other components, especially potential isomers like N-valerylglycine.

  • Broad peaks leading to reduced sensitivity.

Possible Causes and Solutions:

CauseSolution
Inappropriate Column Chemistry Ensure the use of a suitable column for polar analytes, such as a C18 column with aqueous mobile phases or a HILIC column.
Suboptimal Mobile Phase Optimize the mobile phase composition. Adjust the pH and organic solvent gradient to improve peak shape and resolution. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape for acidic analytes like IVG.
Column Overloading Dilute the sample or reduce the injection volume to prevent overloading the analytical column.
Contamination Flush the column with a strong solvent to remove any contaminants. If the problem persists, consider replacing the guard column or the analytical column.
Issue 2: Inaccurate Quantification and High Variability in Results

Symptoms:

  • Poor reproducibility between replicate injections.

  • Significant deviation from expected concentrations in quality control samples.

  • Non-linear calibration curves.

Possible Causes and Solutions:

CauseSolution
Matrix Effects Matrix effects, such as ion suppression or enhancement, are common in biological samples. Implement strategies to mitigate these effects, including:Improving sample clean-up using solid-phase extraction (SPE).Using a stable isotope-labeled internal standard (e.g., d3-N-Isovalerylglycine) to compensate for variations in ionization.Diluting the sample to reduce the concentration of interfering matrix components.
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol, including accurate pipetting and consistent timing of extraction and derivatization steps.
Internal Standard Issues Verify the concentration and stability of the internal standard solution. Ensure it is added to all samples, standards, and quality controls at the same concentration.
Instrument Instability Check for fluctuations in the mass spectrometer's performance by running system suitability tests. Ensure the instrument is properly calibrated.
Issue 3: No or Low Signal for this compound

Symptoms:

  • The this compound peak is not detected or is significantly smaller than expected.

Possible Causes and Solutions:

CauseSolution
Incorrect Mass Spectrometer Settings Verify the precursor and product ion masses (MRM transitions) for this compound and its internal standard. Optimize the collision energy and other source parameters.
Sample Degradation Ensure proper storage of samples (e.g., at -80°C) to prevent degradation of the analyte.
Inefficient Extraction or Derivatization Optimize the sample extraction and derivatization (for GC-MS) procedures to ensure efficient recovery of this compound.
Ion Source Contamination A dirty ion source can lead to a significant loss in sensitivity. Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol is based on a stable isotope dilution method and requires derivatization.[1]

1. Sample Preparation and Extraction:

  • To 1 mL of urine, add a known amount of stable isotope-labeled internal standard ([4,4,4-D3]Isovalerylglycine).

  • Acidify the sample to pH 1 with HCl.

  • Extract the organic acids with three volumes of ethyl acetate.

  • Evaporate the combined organic layers to dryness under a stream of nitrogen.

2. Derivatization (Methylation):

  • Reconstitute the dried extract in a solution of diazomethane (B1218177) in ether to convert the carboxylic acids to their methyl esters.

  • After the reaction is complete (indicated by a persistent yellow color), evaporate the excess diazomethane and solvent under nitrogen.

  • Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to elute the analytes.

  • Mass Spectrometer: Operate in chemical ionization (CI) mode or electron ionization (EI) mode.

  • Detection: Use selected ion monitoring (SIM) to monitor the characteristic ions of methylated this compound and its internal standard.

Protocol 2: Representative LC-MS/MS Analysis of this compound in Plasma

This is a representative protocol based on methods for other acylglycines and should be optimized for your specific instrument and application.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., d3-N-Isovalerylglycine).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the sample for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the transitions for this compound and its internal standard.

    • Representative this compound MRM transition: Precursor ion (Q1): m/z 160.1; Product ion (Q3): m/z 76.1 (This should be empirically determined and optimized).

Visualizations

logical_relationship Logical Relationship of Interferences in IVA Diagnosis cluster_screening Newborn Screening cluster_confirmation Confirmatory Testing cluster_diagnosis Diagnosis C5_Carnitine Elevated C5-Carnitine Pivaloyl_Interference Pivaloylcarnitine Interference (from antibiotics) C5_Carnitine->Pivaloyl_Interference can be a false positive due to IVG_Analysis This compound Analysis (GC-MS or LC-MS/MS) Pivaloyl_Interference->IVG_Analysis necessitates Isomer_Interference Isomeric Interference (e.g., N-valerylglycine) IVG_Analysis->Isomer_Interference is subject to Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) IVG_Analysis->Matrix_Effects is subject to IVA_Diagnosis Isovaleric Acidemia (IVA) Diagnosis IVG_Analysis->IVA_Diagnosis confirms

Caption: Interferences in the diagnostic workflow of Isovaleric Acidemia.

experimental_workflow General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (Urine, Plasma) Add_IS Add Internal Standard (e.g., d3-IVG) Sample_Collection->Add_IS Extraction Extraction (LLE or Protein Precipitation) Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization optional Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Derivatization->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MS or MS/MS) Chromatography->Mass_Spectrometry Integration Peak Integration Mass_Spectrometry->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: A generalized workflow for this compound analysis.

References

False positive results in isovaleric acidemia screening.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isovaleric acidemia (IVA) screening, particularly concerning false positive results.

Frequently Asked Questions (FAQs)

Q1: What is the primary marker for isovaleric acidemia (IVA) in newborn screening?

A1: The primary marker for IVA in newborn screening is elevated levels of isovalerylcarnitine (B1198194) (C5 acylcarnitine) in dried blood spots (DBS).[1][2][3] This analysis is typically performed using flow injection analysis-tandem mass spectrometry (FIA-MS/MS).[3][4]

Q2: What are the main causes of false positive results in IVA screening?

A2: False positive results in IVA screening are frequently caused by the presence of pivaloylcarnitine (B1222081) (p-C5), an isomer of isovalerylcarnitine that cannot be distinguished by standard FIA-MS/MS analysis.[4][5][6][7] The presence of pivaloylcarnitine in a newborn's blood can result from:

  • Maternal use of pivalate-containing antibiotics: Certain antibiotics, such as pivmecillinam (B1664848) and pivampicillin, contain pivalic acid to enhance their absorption.[6][7][8]

  • Use of creams and ointments containing pivalate (B1233124) derivatives: Some moisturizing creams, including nipple balms used by breastfeeding mothers, contain neopentanoate, a pivalic acid derivative.[6][9][10]

  • Use of the neutrophil elastase inhibitor Sivelestat: This medication, used for acute respiratory distress syndrome, also contains pivalic acid.[9][11]

Another C5 isomer, 2-methylbutyrylcarnitine, can also be elevated in short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD), leading to a positive C5 screen.[1][11]

Q3: How can we differentiate a true positive IVA case from a false positive?

A3: Differentiating a true positive from a false positive requires second-tier and confirmatory testing.[8]

  • Second-tier testing: This often involves a more specific analysis of the initial dried blood spot sample, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), to separate and quantify the C5 isomers (isovalerylcarnitine, pivaloylcarnitine, and 2-methylbutyrylcarnitine).[5][12][13]

  • Confirmatory testing: This typically involves analyzing a urine sample for the presence of isovalerylglycine (IVG) and 3-hydroxyisovaleric acid using gas chromatography-mass spectrometry (GC/MS).[8][14][15] These metabolites are characteristic of IVA and will be normal in false positive cases.[7][8] Plasma acylcarnitine analysis can also confirm the elevated C5.[15]

Q4: Are the C5 acylcarnitine levels in false positive cases different from true positive cases?

A4: Not always. The C5 acylcarnitine concentrations in false positive cases due to pivalate exposure can be in a similar range to those observed in both mild and severe cases of IVA, making it difficult to distinguish based on the initial C5 level alone.[5][6][9] However, some studies suggest that very high C5 levels are more indicative of clinically affected true positive cases.[5]

Troubleshooting Guide

Issue: An elevated C5 acylcarnitine result is obtained from a newborn screen.

Possible Cause 1: True Positive Isovaleric Acidemia (IVA)

  • Next Steps:

    • Immediately notify the infant's physician for a clinical evaluation.[15]

    • Recommend collection of urine and plasma samples for confirmatory testing.[16]

    • Perform quantitative analysis of urinary organic acids for isovalerylglycine (IVG) and 3-hydroxyisovaleric acid via GC/MS.[14][15]

    • Perform plasma acylcarnitine analysis to confirm the elevated C5.[15]

    • Consider IVD gene sequencing for molecular confirmation.[2][14]

Possible Cause 2: Interference from Pivaloylcarnitine (False Positive)

  • Next Steps:

    • Review the maternal and infant medical history for the use of pivalate-containing antibiotics or creams/ointments.[6][9]

    • If the initial dried blood spot is available, perform a second-tier test using UPLC-MS/MS to separate C5 isomers.[12][13]

    • Proceed with confirmatory urine organic acid analysis. The absence of elevated isovalerylglycine is indicative of a false positive.[7][8]

Possible Cause 3: Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD)

  • Next Steps:

    • Perform a second-tier UPLC-MS/MS analysis on the dried blood spot to identify the elevated C5 isomer as 2-methylbutyrylcarnitine.

    • Confirm with urine organic acid analysis, which will show elevated 2-methylbutyrylglycine.[15]

Data Presentation

Table 1: C5 Acylcarnitine Concentrations in True Positive (TP) vs. False Positive (FP) Cases

Study (UK, 2015-2022)C5 Acylcarnitine (µmol/L) - Median (Range)
True Positives (TP) 4.0 (1.8 - >70)
Asymptomatic TP3.0 (1.8 - 7.1)
Clinically Affected TP13.9 (7.7 - 70)
False Positives (FP) 2.9 (2.0 - 9.6)
Source: Retrospective Review of Positive Newborn Screening Results for Isovaleric Acidemia and Development of a Strategy to Improve the Efficacy of Newborn Screening in the UK[5]

Table 2: Incidence of True Positives vs. False Positives in IVA Screening

StudyTime PeriodTrue Positives (TP)False Positives (FP)FP Attributable to Pivalate
UK 2012-2016162416
UK 2015-2022248476
Belgium 18-month periodNot specified5050
Sources: Raising Awareness of False Positive Newborn Screening Results Arising from Pivalate-Containing Creams and Antibiotics in Europe When Screening for Isovaleric Acidaemia; Retrospective Review of Positive Newborn Screening Results for Isovaleric Acidemia and Development of a Strategy to Improve the Efficacy of Newborn Screening in the UK[5][6][9]

Experimental Protocols

1. First-Tier Newborn Screening for C5 Acylcarnitine by FIA-MS/MS

  • Objective: To quantify C5 acylcarnitine in a dried blood spot (DBS).

  • Methodology:

    • A 3mm disk is punched from the DBS into a 96-well plate.[4]

    • An extraction solution containing stable isotope-labeled internal standards in methanol (B129727) is added to each well.[17][18]

    • The plate is agitated for 30-45 minutes to extract the acylcarnitines.

    • The supernatant is transferred to a new plate and dried under a stream of nitrogen.

    • The dried extract is reconstituted. Derivatization with butanol (butylation) may be performed to form butyl esters, which can improve detection.

    • The sample is injected into a tandem mass spectrometer using a flow injection analysis inlet.

    • The mass spectrometer is operated in positive ion mode with precursor ion scanning or multiple reaction monitoring (MRM) to detect C5 acylcarnitine and the internal standards.

    • The concentration of C5 acylcarnitine is calculated based on the ratio of the analyte to the internal standard.

2. Second-Tier Analysis of C5 Isomers by UPLC-MS/MS

  • Objective: To separate and quantify isovalerylcarnitine, pivaloylcarnitine, and 2-methylbutyrylcarnitine.

  • Methodology:

    • Sample extraction from DBS is performed as in the first-tier screening.

    • The extracted sample is injected into a UPLC system equipped with a C18 column.[12]

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile (B52724) with formic acid) is used to chromatographically separate the C5 isomers.[12][19]

    • The eluent from the UPLC is introduced into the tandem mass spectrometer.

    • The mass spectrometer is operated in MRM mode to detect and quantify each specific isomer and its corresponding internal standard.

    • This method allows for the individual quantification of each C5 isomer, thus differentiating true positives from false positives.[12]

3. Confirmatory Analysis of Urinary Isovalerylglycine (IVG) by GC/MS

  • Objective: To detect and quantify isovalerylglycine in urine.

  • Methodology:

    • A urine sample is collected from the infant.

    • A stable isotope-labeled internal standard ([D3]isovalerylglycine) is added to the urine sample.[20]

    • The sample undergoes an extraction process.

    • The extracted organic acids are derivatized to make them volatile for gas chromatography. This often involves methylation to form methyl esters.[20]

    • The derivatized sample is injected into a gas chromatograph-mass spectrometer (GC/MS).

    • The GC separates the various compounds in the sample based on their boiling points and interaction with the column.

    • The MS detects and quantifies the derivatized IVG and the internal standard, often using selected ion monitoring (SIM) for high sensitivity and specificity.[20][21]

    • The presence of significantly elevated IVG confirms the diagnosis of IVA.[16]

Visualizations

experimental_workflow cluster_screening Newborn Screening cluster_results Initial Results cluster_followup Follow-up & Confirmation dbs Dried Blood Spot (DBS) Collection (Day 5) fia_msms 1st Tier: C5 Acylcarnitine Quantification (FIA-MS/MS) dbs->fia_msms result C5 Level fia_msms->result normal Normal Range result->normal Below Cutoff elevated Elevated result->elevated Above Cutoff second_tier 2nd Tier: C5 Isobar Analysis (UPLC-MS/MS) elevated->second_tier confirmatory Confirmatory Testing: Urine Organic Acids (GC/MS) Plasma Acylcarnitines second_tier->confirmatory diagnosis Final Diagnosis confirmatory->diagnosis

Caption: Newborn screening workflow for Isovaleric Acidemia.

metabolic_pathway cluster_leucine Leucine Metabolism cluster_interference Interfering Substances leucine Leucine (from protein) isovaleryl_coa Isovaleryl-CoA leucine->isovaleryl_coa ivd Isovaleryl-CoA Dehydrogenase isovaleryl_coa->ivd isovalerylcarnitine Isovalerylcarnitine (C5) (Elevated in blood) isovaleryl_coa->isovalerylcarnitine Conjugation with Carnitine isovalerylglycine Isovalerylglycine (IVG) (Elevated in urine) isovaleryl_coa->isovalerylglycine Conjugation with Glycine block Metabolic Block in IVA pivaloylcarnitine Pivaloylcarnitine (p-C5) (Isobaric with C5) pivalate Pivalic Acid (from antibiotics, creams) pivalate->pivaloylcarnitine Conjugation with Carnitine

Caption: Metabolic pathway of IVA and pivalate interference.

References

Technical Support Center: Optimizing Glycine Supplementation for Isovaleric Acidemia (IVA) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving glycine (B1666218) supplementation in the context of Isovaleric Acidemia (IVA).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during in vitro and in vivo experiments aimed at optimizing glycine therapy for IVA.

Question: We are administering high doses of glycine (e.g., >300 mg/kg/day) to our cellular or animal model of IVA, but we are observing a plateau or even a decrease in isovalerylglycine (IVG) excretion. Why is this happening?

Answer: This paradoxical effect is a known phenomenon in IVA treatment. While glycine is essential for conjugating toxic isovaleryl-CoA, excessively high concentrations may lead to substrate inhibition of the primary enzyme responsible for this conjugation, Glycine N-acyltransferase (GLYAT).[1][2]

  • Troubleshooting Steps:

    • Reduce Glycine Concentration: Systematically lower the glycine dosage in your experimental setup to an optimal range, which is often found to be between 150-250 mg/kg/day under stable conditions.[2][3]

    • Introduce L-carnitine: Consider a combination therapy approach. L-carnitine provides an alternative detoxification pathway by forming isovalerylcarnitine (B1198194) (IVC). Studies have shown that the combination of glycine and L-carnitine can maximize the excretion of isovaleryl-CoA conjugates, especially during periods of metabolic stress.[4][5] In fact, the presence of L-carnitine may even enhance the formation of isovalerylglycine.[6]

    • Enzyme Kinetics Study: Perform a kinetic analysis of GLYAT in your experimental system to determine the optimal glycine concentration (Km) and the concentration at which substrate inhibition occurs (Ki).

Question: What is the rationale for combining L-carnitine with glycine supplementation in our experiments?

Answer: Combining L-carnitine and glycine provides a dual-pronged approach to detoxifying isovaleryl-CoA.[5][6]

  • Glycine Pathway: Glycine conjugates with isovaleryl-CoA to form the non-toxic, excretable compound isovalerylglycine (IVG).[1]

  • Carnitine Pathway: L-carnitine conjugates with isovaleryl-CoA to form isovalerylcarnitine (IVC), which is also readily excreted in urine.[1]

This combined approach is particularly effective under conditions of metabolic stress (e.g., high leucine (B10760876) exposure in your model), as it can lead to a greater total excretion of toxic isovaleryl conjugates than either agent alone.[4]

Question: How can we best monitor the efficacy of different glycine and/or L-carnitine supplementation strategies in our IVA model?

Answer: The most effective way to monitor therapeutic efficacy is by quantifying the key biomarkers of IVA.

  • Primary Biomarkers:

    • Isovalerylglycine (IVG) in urine/culture media: This is a direct measure of the effectiveness of the glycine conjugation pathway.[7][8][9]

    • Isovalerylcarnitine (C5-carnitine) in blood/cell lysates: This reflects the activity of the carnitine conjugation pathway.[7][8][9]

  • Secondary Indicators:

    • Free Carnitine Levels: To ensure adequate supplementation, monitor free carnitine concentrations.[10]

    • Ammonia (B1221849) Levels: Elevated ammonia can be a sign of metabolic decompensation. Effective treatment should help maintain normal ammonia levels.[1][11]

    • Organic Acid Profiles: Analysis of urine or culture media for other organic acids, such as 3-hydroxyisovaleric acid, can provide a broader picture of the metabolic state.[7][9]

Regular monitoring of these markers will allow you to correlate different supplementation dosages with their biochemical effects.[10]

Question: What are the best in vitro models for studying glycine supplementation in IVA?

Answer: Cultured skin fibroblasts from patients with IVA are a well-established and relevant in vitro model.[12][13][14][15] These cells have the specific isovaleryl-CoA dehydrogenase deficiency and can be used to:

  • Assess residual enzyme activity.[16]

  • Test the efficacy of different glycine and L-carnitine concentrations.

  • Investigate the downstream cellular effects of isovaleric acid accumulation, such as mitochondrial dysfunction and oxidative stress.

Data Presentation

The following tables summarize quantitative data from studies on glycine and L-carnitine supplementation in IVA.

Table 1: Recommended Dosages for Glycine and L-Carnitine

AgentRecommended Dosage (Long-term)Recommended Dosage (Acute Metabolic Stress)Reference(s)
Glycine 150-250 mg/kg/dayUp to 600 mg/kg/day[2][3]
L-carnitine 100 mg/kg/day100 mg/kg/day (IV or oral)[1][5][17]

Table 2: Effects of Supplementation on Biomarker Excretion

Supplementation StrategyKey FindingsReference(s)
Glycine alone (250 mg/kg/day) Doubled the mean excretion of isovalerylglycine (IVG).[4]
Glycine alone (250 mg/kg/day) Urinary IVG levels increased 2-fold compared to combined or L-carnitine alone.[1][11][18]
L-carnitine alone (100 mg/kg/day) Associated with a 50% decrease in IVG excretion without a fully compensatory increase in isovalerylcarnitine (IVC) excretion.[4]
Combined Glycine and L-carnitine Maximally increased total isovaleryl conjugate excretion during a leucine challenge.[4]
Combined Glycine and L-carnitine Addition of carnitine to glycine supplementation increased the excretion of both IVG and IVC.[5]

Experimental Protocols

Protocol 1: Quantification of Isovalerylglycine (IVG) in Cell Culture Media by GC-MS

This protocol is adapted from methodologies used for urine and amniotic fluid analysis.[19]

  • Sample Preparation:

    • Collect 1 mL of cell culture media.

    • Add a known amount of a stable isotope-labeled internal standard (e.g., [4,4,4-D3]Isovalerylglycine) to the media.

    • Perform a liquid-liquid extraction using ethyl acetate.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Derivatization:

    • Methylate the dried extract using diazomethane (B1218177) or another suitable methylating agent. This converts the carboxylic acid group of IVG to a methyl ester, making it more volatile for GC analysis.

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

    • Inject the sample into a gas chromatograph-mass spectrometer (GC-MS).

    • Use a suitable capillary column for separation (e.g., a non-polar or medium-polarity column).

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of methylated IVG and the internal standard.

  • Quantification:

    • Calculate the concentration of IVG in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Assay for Glycine N-Acyltransferase (GLYAT) Activity

This is a colorimetric assay that measures the release of Coenzyme A (CoA) during the conjugation reaction.[20]

  • Reagent Preparation:

    • Reaction Buffer: 25 mM Tris-acetate, pH 8.0.

    • DTNB Solution: 100 µM 5,5'-dithiobis(2-nitrobenzoic acid) in reaction buffer.

    • Substrate Solutions: Prepare stock solutions of glycine (e.g., 200 mM) and isovaleryl-CoA (e.g., 2 mM) in reaction buffer.

    • Enzyme Preparation: Use purified recombinant GLYAT or a mitochondrial extract from your experimental cells.

  • Assay Procedure (in a 96-well plate):

    • To each well, add:

      • Reaction Buffer

      • 100 µM DTNB

      • A specific concentration of glycine (e.g., 20 mM for a standard assay, or varied for kinetic studies).

      • A known amount of your enzyme preparation (e.g., 2 µg of purified enzyme).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding isovaleryl-CoA to a final concentration of ~100 µM.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a plate reader. The increase in absorbance is due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.

    • Use the molar extinction coefficient of 2-nitro-5-thiobenzoate (14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of CoA formation.

Mandatory Visualizations

IVA_Pathway cluster_detox Detoxification Pathways Dietary_Protein Dietary Protein Leucine Leucine Dietary_Protein->Leucine Isovaleryl_CoA Isovaleryl-CoA (Toxic Accumulation) Leucine->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (IVD) (Deficient in IVA) Isovaleryl_CoA->IVD GLYAT Glycine N-acyltransferase (GLYAT) Isovaleryl_CoA->GLYAT + Glycine CPT Carnitine Acyltransferase Isovaleryl_CoA->CPT + L-Carnitine IVD->Metabolic_Block X Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Metabolic_Block->Methylcrotonyl_CoA TCA_Cycle TCA Cycle Methylcrotonyl_CoA->TCA_Cycle Glycine_Supp Glycine Supplementation Glycine_Supp->GLYAT IVG N-Isovalerylglycine (IVG) (Non-toxic, excreted) GLYAT->IVG Urine_Excretion1 Urine Excretion IVG->Urine_Excretion1 Carnitine_Supp L-Carnitine Supplementation Carnitine_Supp->CPT IVC Isovalerylcarnitine (IVC) (Non-toxic, excreted) CPT->IVC Urine_Excretion2 Urine Excretion IVC->Urine_Excretion2

Caption: Metabolic pathway of IVA and points of therapeutic intervention.

Experimental_Workflow cluster_analysis Biochemical Analysis cluster_functional Functional Assays Start Start: IVA Fibroblast Culture Treatment Treat with Glycine and/or L-Carnitine (Varying Concentrations) Start->Treatment Incubation Incubate for a Defined Period (e.g., 24-48 hours) Treatment->Incubation Collect_Media Collect Cell Culture Media Incubation->Collect_Media Lyse_Cells Lyse Cells Incubation->Lyse_Cells GCMS_Analysis Quantify IVG in Media (GC-MS) Collect_Media->GCMS_Analysis TandemMS_Analysis Quantify IVC in Lysate (Tandem MS) Lyse_Cells->TandemMS_Analysis Mito_Assay Assess Mitochondrial Function (e.g., Seahorse Assay, ROS measurement) Lyse_Cells->Mito_Assay GLYAT_Assay Measure GLYAT Activity (Colorimetric Assay) Lyse_Cells->GLYAT_Assay Data_Analysis Data Analysis and Comparison GCMS_Analysis->Data_Analysis TandemMS_Analysis->Data_Analysis Mito_Assay->Data_Analysis GLYAT_Assay->Data_Analysis Conclusion Determine Optimal Supplementation Strategy Data_Analysis->Conclusion

Caption: Workflow for in vitro testing of IVA supplementation strategies.

References

Technical Support Center: N-Isovalerylglycine Stability in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Isovalerylglycine in stored biological samples. Accurate quantification of this important biomarker is critical for reliable experimental outcomes, and understanding its stability under various storage conditions is paramount.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples important?

A1: this compound is an acylglycine, a metabolite formed from the conjugation of isovaleryl-CoA (a breakdown product of the amino acid leucine) and glycine. Its levels in biological fluids like urine and plasma are crucial for the diagnosis and monitoring of the inherited metabolic disorder, Isovaleric Acidemia.[1][2] Inaccurate measurements due to degradation during storage can lead to misdiagnosis or incorrect assessment of therapeutic interventions.

Q2: What are the general recommendations for storing biological samples intended for this compound analysis?

A2: For long-term storage, it is recommended to store plasma, serum, and urine samples at -80°C to minimize the degradation of metabolites, including amino acid derivatives.[3][4][5] For short-term storage, refrigeration at 4°C is preferable to room temperature.[6] It is also crucial to minimize the number of freeze-thaw cycles, as repeated freezing and thawing can lead to degradation of various analytes.

Q3: How stable is this compound in urine samples?

A3: While specific long-term stability data for this compound in urine is not extensively documented in dedicated studies, general metabolomics studies on urine provide valuable insights. Most metabolites in urine, including amino acid derivatives, are stable at -20°C and 4°C for up to 24 hours.[7] For storage periods extending beyond 48 hours, freezing at -80°C is the standard recommendation to maintain the integrity of the sample.[7] The use of preservatives like thymol (B1683141) may help maintain metabolite stability in urine, especially when refrigeration is not immediately possible.[6]

Q4: What is the stability of this compound in plasma and serum samples?

A4: Studies on the long-term stability of metabolites in plasma stored at -80°C indicate that while many metabolites remain stable for up to five to seven years, some classes of compounds, such as amino acids and acylcarnitines, can exhibit changes in concentration over extended periods.[3][4][5] Although this compound was not individually assessed in these studies, as an N-acyl-alpha amino acid, it is prudent to assume its stability profile is comparable to other amino acid derivatives. Therefore, for long-term epidemiological studies, it is crucial to analyze samples as soon as possible after collection and to handle them consistently. For short-term storage, plasma is generally considered more stable than serum due to the absence of clotting factors and ongoing cellular metabolism.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lower than expected this compound concentrations Sample Degradation: Prolonged storage at room temperature or 4°C before freezing.- Process and freeze samples at -80°C as quickly as possible after collection.- If immediate freezing is not possible, store at 4°C for no longer than 24 hours.[7]
Multiple Freeze-Thaw Cycles: Repeatedly thawing and refreezing samples.- Aliquot samples into single-use tubes before the initial freezing to avoid the need for repeated thawing of the entire sample.
High variability in this compound levels between samples from the same patient/group Inconsistent Sample Handling: Differences in collection time, processing delay, or storage conditions.- Standardize pre-analytical procedures for all samples. This includes consistent fasting times, collection tubes, centrifugation parameters, and time from collection to freezing.[8][9]
Pre-analytical Variables: Factors such as diet, exercise, and time of day of sample collection can influence metabolite levels.[8]- Control for pre-analytical variables as much as possible. For example, collect samples at the same time of day after a period of fasting.
Presence of interfering peaks in chromatogram Sample Contamination or Degradation Products: Improper storage or handling can lead to the formation of interfering compounds.- Ensure proper sample collection and storage protocols are followed.- Review the sample preparation and analytical method for potential sources of contamination.
Inconsistent results from stored QC samples QC Sample Instability: The quality control material itself may be degrading under the storage conditions.- Prepare fresh QC samples from a stable stock solution of this compound.- Store QC aliquots under the same conditions as the study samples and monitor their stability over time.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the literature, the following tables summarize the general stability of related metabolites in plasma and urine under different storage conditions. This information can be used to infer the likely stability of this compound.

Table 1: General Stability of Amino Acids in Stored Human Plasma

Storage TemperatureDurationObserved Change in Amino Acid ConcentrationsReference
-80°CUp to 5 yearsStatistically significant increases observed for some amino acids (mean increase of 15.4%).[3]
-80°CUp to 7 yearsMost amino acids are stable.[4][5]
-80°C> 7 yearsSignificant changes can occur.[4][5]

Table 2: General Stability of Metabolites in Stored Human Urine

Storage TemperatureDurationObserved Change in Metabolite ConcentrationsReference
4°CUp to 48 hoursMost metabolites, including amino acids, are stable.[6]
22°C (Room Temp)Up to 24 hoursMost metabolites are stable.[6]
22°C (Room Temp)48 hoursSignificant changes observed for some metabolites.[6]
-20°CUp to 24 hoursMost metabolites are stable.[7]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of N-Acylglycines (including this compound)

This protocol is adapted from a general method for the quantification of N-acylglycines in biological matrices.

  • Materials:

    • Plasma or urine samples

    • Internal Standard (e.g., a stable isotope-labeled N-acylglycine)

    • Acetonitrile (B52724) (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Microcentrifuge tubes

    • Centrifuge capable of 14,000 x g and 4°C

    • Autosampler vials

  • Procedure:

    • Thaw plasma or urine samples on ice.

    • Vortex the sample for 10 seconds.

    • In a clean microcentrifuge tube, add 50 µL of the sample.

    • Add 200 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 30 seconds to precipitate proteins (for plasma/serum).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Assessment of Freeze-Thaw Stability

  • Objective: To determine the effect of repeated freezing and thawing on the concentration of this compound.

  • Procedure:

    • Obtain a pooled sample of the biological matrix (plasma, serum, or urine).

    • Spike the sample with a known concentration of this compound if endogenous levels are too low.

    • Aliquot the sample into multiple single-use tubes.

    • Analyze a set of aliquots immediately (Freeze-Thaw Cycle 0).

    • Freeze the remaining aliquots at -80°C.

    • After 24 hours, thaw a set of aliquots at room temperature until completely thawed, and then refreeze them at -80°C (Freeze-Thaw Cycle 1).

    • Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 to 5 cycles), analyzing a set of aliquots after each cycle.

    • Quantify the this compound concentration in each set of samples.

    • Compare the results from each freeze-thaw cycle to the baseline (Cycle 0) to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_storage Sample Storage cluster_analysis Sample Analysis Collect Collect Biological Sample (Plasma, Serum, Urine) Centrifuge Centrifuge (if plasma/serum) Collect->Centrifuge Store_short Short-term Storage (≤ 48h at 4°C) Centrifuge->Store_short Store_long Long-term Storage (> 48h at -80°C) Centrifuge->Store_long Prep Sample Preparation (Protein Precipitation) Store_short->Prep Store_long->Prep LCMS LC-MS/MS Analysis Prep->LCMS Data Data Acquisition & Processing LCMS->Data stability_logic cluster_factors Factors Affecting Stability cluster_outcome Impact on Measurement Temp Storage Temperature Degradation This compound Degradation Temp->Degradation Time Storage Duration Time->Degradation FT Freeze-Thaw Cycles FT->Degradation Matrix Biological Matrix (Plasma, Serum, Urine) Matrix->Degradation Result Inaccurate Quantification Degradation->Result

References

Troubleshooting poor peak shape in N-Isovalerylglycine chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Isovalerylglycine Chromatography

This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatography of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape observed for this compound, and what do they indicate?

Poor peak shape in chromatography can manifest in several ways, each suggesting different underlying problems with the method, instrument, or sample. The most common issues are peak tailing, fronting, broadening, and splitting.[1] An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[2][3]

  • Peak Tailing: The latter half of the peak is wider than the front half. This is the most common issue and often points to secondary interactions between this compound and the stationary phase.[2][4]

  • Peak Fronting: The first half of the peak is broader than the latter half. This is often an indicator of column overload or issues with the sample solvent.[5]

  • Broad Peaks: The peak is wider than expected, leading to decreased resolution and sensitivity. This can be caused by various factors, including extra-column volume, slow kinetics, or a degraded column.[6]

  • Split Peaks: The peak appears as two or more merged peaks. This typically indicates a problem at the column inlet, such as a partially blocked frit or a void in the packing material.[5][7]

Q2: My this compound peak is tailing. What are the primary causes and solutions?

Peak tailing is a frequent problem when analyzing polar compounds like this compound, which contains both a carboxylic acid and an amide group.[4] The primary cause is often secondary interactions with the stationary phase.[8]

Troubleshooting Peak Tailing for this compound

Potential Cause Explanation Recommended Solution
Secondary Silanol (B1196071) Interactions This compound's polar groups can interact strongly with residual acidic silanol groups on the silica-based stationary phase, causing delayed elution and tailing.[2][3][8] 1. Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.0 using an additive like formic or phosphoric acid. This protonates the silanol groups, minimizing interaction.[8][9] 2. Use an End-Capped Column: Select a high-purity, end-capped C18 or C8 column where residual silanols are chemically deactivated.[2][3][10] 3. Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help mask residual silanol activity.[2][11]
Mobile Phase pH Near pKa This compound has a carboxylic acid group with a pKa likely in the 2-4 range. If the mobile phase pH is close to the pKa, the analyte will exist as a mixture of ionized and non-ionized forms, leading to poor peak shape.[2][3] Maintain the mobile phase pH at least 1-2 units below the analyte's pKa to ensure it is in a single, non-ionized state.[5][12]
Metal Chelation The carboxyl group of this compound can interact with trace metals in the sample, mobile phase, or from stainless steel components (frits, tubing), causing tailing.[4] 1. Use a Bio-Inert or PEEK-Lined Column/System: Minimize contact with stainless steel. 2. Add a Chelating Agent: Incorporate a weak chelating agent like EDTA into the mobile phase if metal contamination is suspected.

| Column Contamination/Degradation | Accumulation of strongly retained matrix components or degradation of the stationary phase can create active sites that cause tailing.[4][9] | 1. Implement a Column Wash Procedure: Flush the column with a strong organic solvent. (See Protocol 2). 2. Use a Guard Column: Protect the analytical column from contaminants.[7] 3. Replace the Column: If performance does not improve after washing, the column may be permanently damaged.[5][9] |

Q3: What causes peak fronting for this compound?

Peak fronting is typically associated with overloading the column or a mismatch between the sample solvent and the mobile phase.[5]

  • Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a distorted, fronting peak.[2][4][7] The classic symptom of overload is a peak that looks like a right triangle, often with a retention time that shifts earlier as the concentration increases.[7]

    • Solution: Reduce the injection volume or dilute the sample and reinject.[5][6][9]

  • Sample Solvent Issues: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte band will spread and distort at the head of the column, causing fronting or splitting.[4][5]

    • Solution: Ideally, dissolve the this compound sample in the mobile phase itself.[5] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Q4: Why are my this compound peaks broad?

Broad peaks can result from both on-column and extra-column effects. They lead to poor resolution and reduced sensitivity.

  • Extra-Column Volume (Dead Volume): Excessive volume between the injector and the detector outside of the column can cause the analyte band to spread.[2]

    • Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005") between system components, especially between the column and detector.[2][3] Ensure all fittings are properly connected.

  • Column Deterioration: A loss of stationary phase or the creation of voids in the packing bed can lead to band broadening for all peaks.[5]

    • Solution: Replace the column. If the problem reappears quickly, investigate the mobile phase pH and temperature for conditions that might degrade the stationary phase.

  • Inappropriate Column Pore Size: this compound is a small molecule. Using a column with a very large pore size (e.g., 300 Å), which is designed for large molecules like proteins, can sometimes result in broader peaks for small analytes.[10][13]

    • Solution: Use a column with a smaller pore size (e.g., 100-120 Å) suitable for small molecule analysis.[13]

Visual Troubleshooting Guides

The following diagrams provide a logical workflow for troubleshooting and illustrate the chemical interactions responsible for poor peak shape.

G Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Broadening) check_scope Does it affect all peaks or just this compound? start->check_scope all_peaks Problem affects ALL peaks check_scope->all_peaks All Peaks single_peak Problem affects ONLY This compound check_scope->single_peak Single Peak system_issue Indicates a Systemic Issue all_peaks->system_issue check_column 1. Check for Column Void/Contamination (Is pressure high?) 2. Flush or replace column. system_issue->check_column check_mobile_phase 1. Check Mobile Phase Prep (Correct pH? Degassed?) 2. Check for leaks. check_column->check_mobile_phase check_instrument Check for Extra-Column Volume (Tubing length, connections) check_mobile_phase->check_instrument analyte_issue Indicates an Analyte-Specific Issue single_peak->analyte_issue check_ph 1. Is Mobile Phase pH > 3? (Risk of silanol interaction) 2. Adjust pH to 2.5-3.0 analyte_issue->check_ph check_overload Is peak fronting? Dilute sample & reinject. check_ph->check_overload check_solvent Is sample solvent stronger than mobile phase? Dissolve in mobile phase. check_overload->check_solvent

Caption: A step-by-step workflow for diagnosing chromatography issues.

Caption: Analyte interactions with the stationary phase.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol helps determine the optimal mobile phase pH to improve the peak shape of this compound by minimizing secondary interactions.

  • Preparation of Stock Buffers:

  • Initial Mobile Phase (pH 3.0):

    • Prepare Mobile Phase A: Add the stock buffer to HPLC-grade water to a final concentration of 10-20 mM. Adjust the pH to 3.0 using an appropriate acid (e.g., formic acid for formate buffer, phosphoric acid for phosphate buffer).

    • Prepare Mobile Phase B: Acetonitrile or Methanol (B129727).

    • Equilibrate the column with your starting gradient conditions (e.g., 95% A, 5% B) for at least 15-20 column volumes.

    • Inject the this compound standard and record the chromatogram, noting the peak shape and retention time.

  • Iterative pH Adjustment (pH 2.5):

    • Prepare a new batch of Mobile Phase A, adjusting the pH to 2.5.

    • Re-equilibrate the column thoroughly with the new mobile phase.

    • Inject the standard and analyze the results.

  • Analysis:

    • Compare the peak asymmetry factor from the chromatograms at different pH values. A value closer to 1.0 indicates a more symmetrical peak.

    • Select the pH that provides the best peak shape without compromising retention or resolution from other compounds of interest. For this compound, a pH between 2.5 and 3.0 is often optimal.

Protocol 2: Column Cleaning and Regeneration (Reversed-Phase C18/C8)

This procedure is used to remove strongly adsorbed contaminants from the column that may be causing poor peak shape or high backpressure.

Important: Disconnect the column from the detector before flushing with strong solvents to avoid damaging the detector cell.

  • Initial Wash (Aqueous Buffer Removal):

    • Flush the column with 20-30 column volumes of HPLC-grade water to remove any buffered salts.

  • Organic Solvent Wash (Removes Non-Polar Contaminants):

    • Flush with 20-30 column volumes of 100% Acetonitrile.

    • Next, flush with 20-30 column volumes of 100% Methanol.

  • Stronger Solvent Wash (Optional - for stubborn contaminants):

    • If peak shape issues persist, flush with 20-30 column volumes of a 75:25 mixture of Acetonitrile/Isopropanol.

  • Re-equilibration:

    • Flush the column with your mobile phase (starting with the high organic concentration and gradually moving to the initial aqueous conditions) for at least 20 column volumes.

    • Reconnect the column to the detector and allow the baseline to stabilize before injecting a sample.

Protocol 3: Sample Solvent and Concentration Optimization

This protocol is designed to test for and resolve issues related to column overload and sample solvent mismatch.

  • Prepare a Stock Solution:

    • Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., methanol or a small amount of DMSO).

  • Create a Dilution Series:

    • Dilute the stock solution with your initial mobile phase to create a series of standards at different concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).

  • Injection and Analysis:

    • Inject a fixed volume (e.g., 5 µL) of each concentration, starting from the lowest.

    • Observe the peak shape and retention time for each injection.

  • Evaluation:

    • Overload Check: If peak fronting is observed at high concentrations but improves to a symmetrical shape at lower concentrations, the issue is column overload. Note the highest concentration that still produces a symmetrical peak; this is the upper limit of your linear range.

    • Solvent Mismatch Check: If all peaks are distorted, prepare a new sample of a mid-range concentration but dissolve it directly in a solvent weaker than the mobile phase (e.g., a higher percentage of water). If the peak shape improves, the original issue was a solvent mismatch.

References

Technical Support Center: Impact of Diet on Urinary N-Isovalerylglycine Levels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the impact of diet on urinary N-Isovalerylglycine (N-IVG) levels. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary dietary precursor to urinary this compound?

A1: The primary dietary precursor to urinary this compound is the essential amino acid leucine (B10760876) . Leucine is catabolized in the body to isovaleryl-CoA. Under normal conditions, isovaleryl-CoA is further metabolized by the enzyme isovaleryl-CoA dehydrogenase. However, when isovaleryl-CoA accumulates, it can be conjugated with glycine (B1666218) to form this compound, which is then excreted in the urine. Therefore, dietary protein intake, which is the main source of leucine, directly influences the substrate pool for N-IVG formation.

Q2: How does dietary glycine intake affect urinary N-IVG levels?

A2: Dietary glycine supplementation can significantly increase the urinary excretion of N-IVG, particularly when there is an abundance of isovaleryl-CoA. Glycine acts as a detoxification agent by conjugating with isovaleryl-CoA to form the less toxic and readily excretable N-IVG. In individuals with severe obesity, dietary glycine supplementation (100 mg/kg/day) has been shown to enhance the urinary excretion of N-IVG.[1][2]

Q3: What is the role of the gut microbiota in N-IVG production?

A3: The gut microbiota can contribute to the body's pool of isovaleric acid, the precursor to isovaleryl-CoA. Certain gut bacteria ferment amino acids, including leucine, to produce branched-chain fatty acids like isovaleric acid.[3][4] This microbially-produced isovaleric acid can be absorbed into circulation and subsequently conjugated with glycine in the liver to form N-IVG, which is then excreted in the urine. Therefore, the composition and metabolic activity of the gut microbiota can be a significant factor influencing urinary N-IVG levels.[1][3][4]

Q4: What is a typical reference range for urinary N-IVG in a healthy adult population?

A4: In healthy adults, the typical urinary concentration of this compound is reported to be between 0 and 3.7 mmol/mol creatinine (B1669602) .[5][6] Another source indicates a range of 1.24-6.90 umol/mmol creatinine .[1] It is important for researchers to establish their own baseline reference ranges based on their specific analytical methods and study population.

Q5: Can a high-protein diet, in general, lead to elevated urinary N-IVG in healthy individuals?

A5: Yes, a high-protein diet can potentially lead to an increase in urinary N-IVG levels even in healthy individuals. Increased dietary protein, particularly from sources rich in leucine, will increase the production of isovaleryl-CoA. While healthy individuals have functional isovaleryl-CoA dehydrogenase to process this, a sufficiently high load of leucine can lead to a temporary excess of isovaleryl-CoA, which would then be conjugated with glycine and excreted as N-IVG. High protein diets have been shown to increase the production of branched-chain fatty acids by the gut microbiota, which would also contribute to the isovaleric acid pool.[3]

Troubleshooting Guides

Issue 1: High Variability in Baseline Urinary N-IVG Levels Between Subjects

  • Possible Cause 1: Dietary Differences.

    • Troubleshooting Steps:

      • Implement a standardized diet for all participants for a defined period (e.g., 3-7 days) before baseline urine collection.

      • If a standardized diet is not feasible, collect detailed dietary records (e.g., 3-day food diaries) and analyze them for protein and leucine intake to use as a covariate in statistical analysis.

      • Ensure participants abstain from unusually high-protein meals or protein supplements for at least 24-48 hours before urine collection.

  • Possible Cause 2: Inter-individual Differences in Gut Microbiota.

    • Troubleshooting Steps:

      • Collect fecal samples alongside urine samples to characterize the gut microbiome of each participant. This allows for the identification of specific microbial taxa or metabolic pathways that may correlate with N-IVG levels.

      • In statistical models, consider including metrics of gut microbial diversity or the abundance of specific bacterial genera known to produce isovaleric acid as covariates.

  • Possible Cause 3: Incomplete Urine Collection.

    • Troubleshooting Steps:

      • Provide clear and thorough instructions for 24-hour urine collection.

      • Use urinary creatinine levels to normalize N-IVG concentrations, which can help to account for variations in urine dilution. However, be aware that high protein intake can also influence creatinine excretion.[7]

      • Consider using para-aminobenzoic acid (PABA) as a marker for the completeness of 24-hour urine collections in controlled studies.

Issue 2: No Significant Change in Urinary N-IVG Levels After a Dietary Intervention (e.g., Leucine Challenge)

  • Possible Cause 1: Insufficient Leucine Dose.

    • Troubleshooting Steps:

      • Review the literature to ensure the administered dose of leucine is sufficient to elicit a measurable response. A common dose for a leucine challenge is 100-150 mg/kg body weight.

      • Consider a dose-response pilot study to determine the optimal leucine dose for your specific research question and population.

  • Possible Cause 2: Timing of Urine Collection.

    • Troubleshooting Steps:

      • The peak excretion of N-IVG after a leucine load may vary. Collect urine in fractions over a 24-hour period post-challenge (e.g., 0-4 hours, 4-8 hours, 8-24 hours) to capture the peak excretion window.

      • A 5-hour post-administration urine collection has been used in some leucine challenge studies.[4]

  • Possible Cause 3: Analytical Issues.

    • Troubleshooting Steps:

      • Verify the sensitivity and specificity of your analytical method (e.g., GC-MS, LC-MS/MS) for N-IVG.

      • Ensure proper sample handling and storage (freezing at -20°C or lower) to prevent degradation of the analyte.

      • Run quality control samples with known concentrations of N-IVG with each batch of samples to ensure accuracy and precision.

Issue 3: Unexpected or Contaminant Peaks in Chromatogram

  • Possible Cause 1: Dietary-derived Compounds.

    • Troubleshooting Steps:

      • Inquire about the consumption of specific foods or supplements that might contain compounds that interfere with the analysis.

      • Maintain a detailed log of participants' dietary intake, which can be cross-referenced with unexpected analytical findings.

  • Possible Cause 2: Sample Contamination or Degradation.

    • Troubleshooting Steps:

      • Review sample collection and handling procedures to rule out external contamination.

      • Analyze a "blank" sample (e.g., deionized water) that has been through the entire sample preparation process to identify any contaminants introduced during the procedure.

Data Presentation

Table 1: Impact of Glycine Supplementation on Urinary Acylglycines in Obese Individuals

AcylglycineBaseline (µmol/L) (Mean ± SD)Post-Glycine Supplementation (µmol/L) (Mean ± SD)p-value
Isobutyrylglycine1.50 ± 0.752.50 ± 1.25<0.05
Tigylglycine0.75 ± 0.401.50 ± 0.80<0.05
This compound 1.25 ± 0.60 2.25 ± 1.10 <0.05
Hexanoylglycine0.50 ± 0.251.00 ± 0.50<0.05

Adapted from a study on dietary glycine supplementation (100 mg/kg/day for two weeks) in 19 participants with severe obesity.[1][2]

Experimental Protocols

Protocol 1: Oral Leucine Challenge for Urinary N-IVG Analysis

Objective: To assess an individual's capacity to metabolize a leucine load by measuring the subsequent urinary excretion of this compound.

Materials:

  • L-Leucine powder (pharmaceutical grade)

  • Scale for accurate weighing of leucine

  • Water or non-protein containing beverage for leucine administration

  • Urine collection containers, properly labeled for timed collections

  • Preservative for urine collection (if required by the analytical laboratory)

  • Freezer for sample storage (-20°C or lower)

Procedure:

  • Pre-Challenge Preparation:

    • Participants should follow a standardized, moderate-protein diet for 3 days prior to the challenge.

    • Participants should fast for at least 8 hours overnight before the challenge.

  • Baseline Urine Collection:

    • Upon waking on the day of the challenge, the participant should void their bladder completely and discard this urine. This is the start time of the 24-hour baseline collection.

    • Collect all urine for the next 24 hours in the provided container.

  • Leucine Administration:

    • At the end of the 24-hour baseline collection, the participant should void their bladder one last time and add this to the baseline collection.

    • Administer an oral dose of L-leucine at 100-150 mg per kg of body weight. The leucine powder should be mixed with water or a non-protein containing beverage.

  • Post-Challenge Urine Collection:

    • Immediately after leucine administration, begin a timed urine collection. It is recommended to collect urine in fractions to determine the peak excretion time of N-IVG (e.g., 0-4 hours, 4-8 hours, and 8-24 hours). A single 5-hour collection can also be utilized.[4]

  • Sample Processing and Storage:

    • Measure and record the total volume of each urine collection (baseline and post-challenge fractions).

    • Aliquot samples for N-IVG analysis and creatinine measurement.

    • Store all urine aliquots at -20°C or lower until analysis.

Protocol 2: Quantification of Urinary N-IVG by GC-MS

Objective: To accurately quantify the concentration of this compound in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Urine samples

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Nitrogen gas supply

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To a 1 mL aliquot of urine, add a known amount of the internal standard.

    • Acidify the urine to a pH of 1-2 with HCl.

    • Perform a liquid-liquid extraction with ethyl acetate (repeat 2-3 times).

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add the derivatizing agent (e.g., BSTFA + TMCS) and an appropriate solvent (e.g., pyridine).

    • Heat the mixture (e.g., at 75°C for 30 minutes) to ensure complete derivatization of the organic acids.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column and temperature program to separate the analytes.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of derivatized N-IVG and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of N-IVG standards.

    • Calculate the concentration of N-IVG in the urine samples based on the ratio of the analyte peak area to the internal standard peak area and the calibration curve.

    • Normalize the N-IVG concentration to the urinary creatinine concentration of the sample.

Mandatory Visualizations

Leucine_Metabolism_and_NIVG_Formation DietaryProtein Dietary Protein Leucine Leucine DietaryProtein->Leucine GutMicrobiota Gut Microbiota Leucine->GutMicrobiota IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA Host Metabolism IsovalericAcid Isovaleric Acid GutMicrobiota->IsovalericAcid Fermentation IVD Isovaleryl-CoA Dehydrogenase IsovalerylCoA->IVD NIVG This compound IsovalerylCoA->NIVG Conjugation IsovalericAcid->IsovalerylCoA Metabolism Further Metabolism IVD->Metabolism Glycine Glycine Glycine->NIVG Urine Urinary Excretion NIVG->Urine

Caption: Leucine metabolism and this compound formation pathway.

Experimental_Workflow_Leucine_Challenge cluster_pre Pre-Challenge cluster_challenge Challenge Day cluster_post Post-Challenge StandardDiet Standardized Diet (3 days) OvernightFast Overnight Fast (8 hours) StandardDiet->OvernightFast BaselineUrine 24h Baseline Urine Collection OvernightFast->BaselineUrine LeucineAdmin Oral Leucine Administration BaselineUrine->LeucineAdmin PostUrine Timed Post-Challenge Urine Collection LeucineAdmin->PostUrine SampleProcessing Sample Processing (Aliquoting, Storage) PostUrine->SampleProcessing Analysis N-IVG & Creatinine Analysis (GC-MS) SampleProcessing->Analysis DataAnalysis Data Interpretation Analysis->DataAnalysis Troubleshooting_Logic Start High Inter-Subject Variability in N-IVG? Diet Dietary Differences? Start->Diet Yes Microbiota Gut Microbiota Differences? Start->Microbiota Yes Collection Incomplete Urine Collection? Start->Collection Yes Sol_Diet Implement Standardized Diet or Detailed Food Records Diet->Sol_Diet Sol_Microbiota Analyze Fecal Microbiome Use as Covariate Microbiota->Sol_Microbiota Sol_Collection Use Creatinine Normalization Ensure Proper Collection Collection->Sol_Collection

References

Reducing variability in N-Isovalerylglycine experimental results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for reducing variability in N-Isovalerylglycine (IVG) experimental results. The following troubleshooting guides and FAQs address common issues encountered during sample preparation, analysis, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IVG)?

A1: this compound (IVG) is an acylglycine, a metabolite formed by the conjugation of isovaleryl-coenzyme A (an intermediate in the breakdown of the amino acid leucine) with glycine (B1666218).[1][2][3] Under normal conditions, it is present at very low levels. However, in certain metabolic disorders, its concentration can increase significantly, making it a crucial biomarker.[4]

Q2: What is the primary clinical significance of measuring IVG?

A2: Measuring IVG is essential for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inherited disorder of leucine (B10760876) metabolism.[5][6][7] In individuals with IVA, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is then detoxified by conjugation with glycine to form IVG.[3][6][8][9] Therefore, elevated levels of IVG in urine are a hallmark of this condition.[7][8]

Q3: What are the main sources of experimental variability in IVG analysis?

A3: Variability in IVG results can be broadly categorized into three areas:

  • Pre-analytical Variability: This includes issues related to sample collection, handling, storage temperature, and the number of freeze-thaw cycles, all of which can affect metabolite stability.[10][11]

  • Analytical Variability: This arises during the experimental procedure itself. For mass spectrometry-based methods, the sample extraction and preparation step is often the largest source of variability.[12] Other factors include instrument calibration, stability, matrix effects (ion suppression/enhancement), and chromatographic conditions.[13][14]

  • Post-analytical Variability: This involves inconsistencies in data processing, normalization (e.g., to creatinine (B1669602) concentration in urine), and interpretation.[15]

Q4: Which analytical method is considered the gold standard for IVG quantification?

A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of IVG and other acylglycines.[16][17][18] Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used.[4][7][19] Both techniques offer high specificity, but LC-MS/MS often requires less sample derivatization and can have higher throughput. The use of a stable isotope-labeled internal standard is critical for achieving reliable results with either method.[16][17][20]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem: High Variability in Results Between Runs (Poor Inter-Assay Precision)

  • Q: My quality control (QC) samples show high coefficient of variation (%CV) between different analytical batches. What are the likely causes?

    • A: High inter-assay variability often points to inconsistencies in protocol execution or reagent stability.

      • Internal Standard (IS) Preparation: Ensure the IS working solution is prepared fresh from a stock solution that has been stored correctly. Inconsistent IS concentration is a primary cause of variability.

      • Reagent Stability: Verify the stability of all reagents and mobile phases. Mobile phases, especially those with additives like formic acid, should be made fresh to avoid changes in pH or composition.[21]

      • Instrument Performance: Run a system suitability test before each batch to confirm the LC-MS system is performing consistently. Check for stable spray, consistent peak areas, and retention times for your standards.

      • Calibration Curve: Always prepare a fresh calibration curve for each batch. Do not use a curve from a previous run, as instrument response can drift over time.[22]

      • Sample Handling: Ensure that all samples, calibrators, and QCs in a batch are treated identically and undergo the same incubation times, temperatures, and extraction steps.

Problem: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

  • Q: The IVG peak in my chromatogram is tailing or splitting, making integration difficult and inaccurate. How can I fix this?

    • A: Poor peak shape is typically a chromatography issue.

      • Column Contamination/Age: The column may be contaminated or nearing the end of its life. First, try flushing the column with a strong solvent. If this doesn't help, replace the column and guard column.[21]

      • Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

      • pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of IVG. Ensure the pH is consistent and appropriate for your column chemistry. Small variations in pH can lead to shifts in retention time and poor peak shape.[21]

      • System Contamination: Contaminants in the sample path (injector, tubing, valves) can cause peak tailing. Develop a regular cleaning protocol for your LC system.[23][24]

Problem: Low Signal Intensity or Poor Sensitivity

  • Q: My IVG signal is weak, and I'm having trouble meeting the required lower limit of quantification (LLOQ). How can I improve sensitivity?

    • A: Low signal can be an issue with the sample, the LC, or the mass spectrometer.

      • MS Source Cleaning: The ESI source is prone to contamination, which reduces ionization efficiency.[23] Perform regular cleaning of the spray needle, cone/capillary, and source optics as per the manufacturer's guidelines.

      • MS Parameter Optimization: Infuse a standard solution of IVG and its internal standard directly into the mass spectrometer to optimize parameters like capillary voltage, gas flows, and collision energy for maximum signal.

      • Sample Preparation: Consider a sample concentration step. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can both clean up the sample (reducing matrix effects) and concentrate the analyte.

      • Matrix Effects: Co-eluting compounds from the biological matrix (e.g., urine) can suppress the ionization of IVG.[13] Adjusting the chromatography to better separate IVG from these interferences can significantly improve the signal. Using a stable isotope-labeled internal standard is crucial to compensate for this effect.[14]

Problem: Inconsistent Internal Standard (IS) Response

  • Q: The peak area of my stable isotope-labeled IVG is erratic across my sample set. What does this indicate?

    • A: An inconsistent IS response is a red flag that points to problems in sample preparation or significant matrix effects.

      • Pipetting Accuracy: Verify the calibration and precision of the pipettes used to add the IS to your samples. Small errors in the volume of the IS added will lead to large errors in the final calculated concentration.

      • Sample-to-Sample Ion Suppression: While an IS corrects for many issues, severe and variable ion suppression between different samples can still cause issues.[14] Review your chromatography to see if the IS peak is eluting in a region of high interference. Diluting the sample may help mitigate this.

      • IS Stability: Confirm that the internal standard is stable throughout the entire sample preparation process and in the autosampler.[25]

      • Parallelism Assessment: To confirm the IS is tracking the analyte correctly, perform a parallelism assay by comparing the response curve of serially diluted study samples to the standard calibration curve. Non-parallel lines suggest a matrix effect that the IS is not fully correcting.[13][14]

Data Presentation

Table 1: Common Pre-analytical Sources of Variability and Mitigation Strategies

Source of VariabilityPotential ImpactMitigation Strategy
Sample Collection Introduction of contaminants, bacterial growth.Use sterile collection containers. Process or freeze samples promptly after collection.
Storage Temperature Degradation of IVG and other metabolites.Freeze samples at -80°C for long-term storage. Short-term storage (24h) at 4°C is acceptable.[10][25]
Freeze/Thaw Cycles Cumulative degradation of analytes.Aliquot samples into single-use tubes after the first thaw to avoid repeated freeze/thaw cycles.[11][25]
Urine Dilution High variability in concentration due to fluid intake.Normalize IVG concentration to urinary creatinine concentration to account for dilution.[15]

Table 2: Example Reference Ranges for Urinary this compound

PopulationConditionMatrixReference Range
General / HealthyNormalUrine0 - 3.7 mmol/mol creatinine[1][2]
At-Risk FetusUnaffectedAmniotic Fluid~17 - 18 ng/mL[26]
At-Risk FetusAffected with IVAAmniotic Fluid556 - 957 ng/mL[26]
Note: Ranges can vary between laboratories and methodologies. The provided values are for illustrative purposes.

Experimental Protocols

Detailed Methodology: Example Protocol for Urinary IVG Quantification by LC-MS/MS

This protocol provides a general framework. Specific parameters must be optimized for your particular instrumentation and sample type.

  • Materials and Reagents:

    • This compound analytical standard

    • This compound stable isotope-labeled internal standard (e.g., [4,4,4-D3]Isovalerylglycine or similar)[26]

    • LC-MS grade water, acetonitrile (B52724), and formic acid

    • Calibrated pipettes and sterile microcentrifuge tubes

    • Refrigerated centrifuge

  • Preparation of Standards and Solutions:

    • Stock Solutions (1 mg/mL): Prepare separate stock solutions of IVG and the IS in 50% methanol. Store at -20°C or below.

    • Calibration Standards: Perform serial dilutions of the IVG stock solution in a surrogate matrix (e.g., control urine or water) to create calibration standards ranging from your expected LLOQ to the upper limit of quantification (e.g., 1-500 nM).[25]

    • Internal Standard (IS) Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 50 nM) in your sample precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Vortex samples and centrifuge at ~10,000 x g for 5 minutes at 4°C to pellet debris.

    • In a new tube, combine 50 µL of the urine supernatant with 450 µL of the IS working solution.[20]

    • Vortex vigorously for 30 seconds to mix and precipitate proteins.

    • Centrifuge at ~15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an LC-MS vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a gradient to separate IVG from other urine components (e.g., 5% B held for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Optimize precursor > product ion transitions for both IVG and its IS.

  • Data Analysis:

    • Integrate the peak areas for the IVG and IS MRM transitions.

    • Calculate the ratio of the IVG peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.

    • Determine the concentration of IVG in unknown samples by interpolating their peak area ratios from the calibration curve.

    • Normalize the final concentration to the sample's creatinine level.

Mandatory Visualizations

cluster_pathway Leucine Catabolism & IVG Formation cluster_block Defect in Isovaleric Acidemia Leucine Leucine (Amino Acid) IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA MethylcrotonylCoA β-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA Isovaleryl-CoA Dehydrogenase IVG This compound (Excreted in Urine) IsovalerylCoA->IVG Glycine N-acyltransferase (Detoxification Pathway) Block X Glycine Glycine Glycine->IVG

Caption: Biochemical pathway of this compound formation in Isovaleric Acidemia.

cluster_qc1 cluster_qc2 cluster_qc3 Start Sample Receipt (Urine) Pre_Analytics Pre-Analytics (Thaw, Centrifuge) Start->Pre_Analytics Preparation Sample Preparation (Aliquot, Add IS) Pre_Analytics->Preparation qc1 QC Point: Storage Conditions Pre_Analytics->qc1 Extraction Protein Precipitation & Centrifugation Preparation->Extraction qc2 QC Point: IS Addition Accuracy Preparation->qc2 Analysis LC-MS/MS Analysis Extraction->Analysis Processing Data Processing (Integration, Calibration) Analysis->Processing qc3 QC Point: System Suitability Analysis->qc3 Normalization Normalization (to Creatinine) Processing->Normalization End Final Result (mmol/mol creatinine) Normalization->End

Caption: General experimental workflow for this compound analysis.

G Start Problem: High Variability in Results (%CV > 15%) CheckIS Check Internal Standard (IS) Response Consistency Start->CheckIS CheckPre Review Pre-Analytical Steps (Storage, Thawing) CheckIS->CheckPre IS Stable Sol_IS Root Cause: IS Pipetting Error or Severe Matrix Effect CheckIS->Sol_IS IS Unstable CheckLC Evaluate Chromatography (Peak Shape, Retention Time) CheckPre->CheckLC Steps Consistent Sol_Pre Root Cause: Inconsistent Sample Handling or Degradation CheckPre->Sol_Pre Inconsistencies Found Sol_LC Root Cause: Column Degradation or Mobile Phase Issue CheckLC->Sol_LC Poor Performance Sol_Cal Root Cause: Instrument Drift or Calibration Error CheckLC->Sol_Cal Good Performance

Caption: Troubleshooting logic for high variability in this compound results.

References

Calibration curve issues in N-Isovalerylglycine assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isovalerylglycine assays. Our goal is to help you resolve common issues with calibration curves and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My calibration curve for this compound is not reproducible. What are the common causes and how can I fix this?

A1: Non-reproducible calibration curves are a frequent issue in LC-MS/MS analysis. Several factors can contribute to this problem. Here’s a breakdown of potential causes and their solutions:

  • Inconsistent Standard Preparation:

    • Solvent Mismatch: Ensure that the solvent used to prepare your calibration standards has the same composition as the initial mobile phase of your chromatographic gradient.[1] A high proportion of organic solvent in the standards when the initial mobile phase is highly aqueous can lead to poor peak shape and variable responses.

    • Pipetting Errors: Inaccurate pipetting, especially of volatile organic solvents, can introduce significant errors in your standard concentrations. Use calibrated pipettes and proper technique.

    • Standard Stability: this compound solutions may degrade over time. Prepare fresh standards regularly and store stock solutions appropriately, typically at -20°C or -80°C for longer-term storage.[2] Repeated freeze-thaw cycles should be avoided.[2]

  • Instrument Instability:

    • Fluctuations in LC-MS/MS System: Variations in temperature, sheath/auxiliary gas pressure, or ESI voltage can cause signal instability.[1] Allow the instrument to stabilize sufficiently before starting your analytical run.

    • Injector Issues: A faulty or dirty injector can lead to inconsistent injection volumes. Regular maintenance and cleaning of the injector port and syringe are recommended.[1]

  • Lack of an Internal Standard:

    • Absolute vs. Relative Response: Using the absolute response of the analyte is not reliable for routine LC-MS/MS analysis due to inherent system variability.[1]

    • Solution: Incorporate a stable isotope-labeled internal standard (SIL-IS) in all your samples, calibrators, and quality controls.[1][3] A suitable internal standard for this compound is this compound-d9 or [4,4,4-D3]Isovalerylglycine.[2][4] The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.[1][3]

Q2: I'm observing poor linearity in my this compound calibration curve. What could be the reason?

A2: Non-linearity in calibration curves can compromise the accuracy of your quantitative results. Here are some common causes:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the calibration curve to bend.[5]

    • Solution: Dilute your higher concentration standards and samples to bring them within the linear dynamic range of the detector. You can also try reducing the detector gain or dwell time.[5]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and/or internal standard, leading to a nonlinear response.[5][6][7]

    • Solution: Improve your sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[6][8] Diluting the sample can also minimize matrix effects.[7]

  • Inappropriate Calibration Range: The selected concentration range for your calibrators may not be appropriate for your samples or may extend beyond the linear range of the instrument.

    • Solution: Ensure the concentration range of your calibration standards brackets the expected concentration of your unknown samples.[9]

  • Misleading Correlation Coefficient (r or r²): A value of r or r² close to 1 does not guarantee linearity.[10] A visually curved relationship can still yield a high correlation coefficient.

    • Solution: Always visually inspect the calibration plot and the residuals plot.[10][11] A random distribution of residuals around zero indicates a good linear fit, while a patterned distribution (e.g., a curve) suggests a lack of fit.[10]

Q3: What are matrix effects, and how can I minimize them in my this compound assay?

A3: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., salts, lipids, and other metabolites from plasma or urine).[6][7] This can lead to ion suppression (most common) or enhancement, resulting in underestimation or overestimation of the analyte concentration.[7]

Here’s how to assess and mitigate matrix effects:

  • Assessment of Matrix Effects:

    • Post-Extraction Addition: Compare the response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat solvent.[8][12]

    • Post-Column Infusion: Infuse a constant concentration of the analyte into the MS detector after the analytical column while injecting an extracted blank matrix sample. A dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement.[12]

  • Minimization Strategies:

    • Effective Sample Preparation: The most crucial step is to remove interfering components. Solid-phase extraction (SPE) is often used to clean up biological samples and remove phospholipids, a common cause of matrix effects in plasma.[8]

    • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.[12]

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the best way to compensate for matrix effects, as it will be affected similarly by ion suppression or enhancement.[3][13]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly affect ionization.[7]

    • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as close as possible to your sample matrix.[13][14]

Quantitative Data Summary

Table 1: Common Calibration Curve Issues and Troubleshooting Solutions

IssuePotential CauseRecommended Solution
Non-Reproducible Curve Inconsistent standard preparation (solvent mismatch, pipetting errors).Prepare standards in the initial mobile phase; use calibrated pipettes.[1]
Instrument instability (temperature, gas pressure, voltage fluctuations).Allow the instrument to stabilize before analysis; perform regular maintenance.[1]
Lack of an internal standard.Use a stable isotope-labeled internal standard (e.g., this compound-d9).[1][2]
Poor Linearity (Curved) Detector saturation at high concentrations.Dilute high-concentration standards and samples; reduce detector gain.[5]
Significant matrix effects.Improve sample cleanup (e.g., SPE); optimize chromatography.[6][8]
Inappropriate calibration range.Ensure the calibration range brackets the expected sample concentrations.[9]
High Intercept Contamination of blank or solvent.Use high-purity solvents and new vials; check for carryover.
Presence of endogenous this compound in the blank matrix.Use a surrogate matrix or the standard addition method.[13]
Poor Accuracy at Low Concentrations Inadequate sensitivity of the method.Optimize MS parameters for better sensitivity; pre-concentrate the sample.
Non-linear behavior at the lower end of the curve.Use a weighted regression model (e.g., 1/x or 1/x²) to give more weight to the lower concentration points.

Experimental Protocols

General Protocol for this compound Quantification in Plasma/Urine by LC-MS/MS

This protocol provides a general workflow. Specific parameters should be optimized for your instrument and application.

  • Preparation of Standards and Internal Standard Working Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

    • Perform serial dilutions to create calibration standards covering the desired concentration range (e.g., 10 ng/mL to 10,000 ng/mL).[4]

    • Prepare a working solution of the stable isotope-labeled internal standard (e.g., this compound-d9) at a fixed concentration.[2][4]

  • Sample Preparation (Protein Precipitation & Extraction):

    • Thaw plasma or urine samples at room temperature.

    • In a microcentrifuge tube, add a small volume of sample (e.g., 50 µL).

    • Add the internal standard working solution.

    • Add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile (B52724) or perchloric acid).[6]

    • Vortex for 30-60 seconds to mix thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

    • Transfer the supernatant to a clean tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase.

  • LC-MS/MS Analysis:

    • Column: A reversed-phase C18 column or a specialized amino acid column is typically used.[3][15]

    • Mobile Phase: A gradient elution using water with a modifier (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same modifier as mobile phase B is common.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Use a linear regression model (often with weighting) to fit the curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[3]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Calibration Curve Issues cluster_start cluster_checks Initial Checks cluster_solutions_is Internal Standard Solutions cluster_solutions_prep Preparation Solutions cluster_solutions_instrument Instrument Solutions cluster_advanced Advanced Troubleshooting cluster_end Start Calibration Curve Fails (Non-Reproducible, Non-Linear) Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Check_Prep Review Standard Preparation Protocol Start->Check_Prep Check_Instrument Verify Instrument Performance Start->Check_Instrument Implement_IS Implement a co-eluting SIL-IS (e.g., this compound-d9) Check_IS->Implement_IS No Assess_Matrix Assess Matrix Effects (Post-Extraction Spike) Check_IS->Assess_Matrix Yes Fix_Solvent Match Standard Solvent to Initial Mobile Phase Check_Prep->Fix_Solvent Check_Pipettes Verify Pipette Calibration and Technique Check_Prep->Check_Pipettes Fresh_Standards Prepare Fresh Standards Check_Prep->Fresh_Standards Stabilize_System Ensure System is Stabilized Check_Instrument->Stabilize_System Clean_Injector Clean/Maintain Injector Check_Instrument->Clean_Injector Check_Parameters Review MS Parameters (Gain, Dwell Time) Check_Instrument->Check_Parameters End Valid Calibration Curve Achieved Implement_IS->End Fix_Solvent->End Check_Pipettes->End Fresh_Standards->End Stabilize_System->End Clean_Injector->End Check_Parameters->Assess_Matrix Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Assess_Matrix->Improve_Cleanup Significant Effects Optimize_Chroma Optimize Chromatography to Separate Interferences Assess_Matrix->Optimize_Chroma Significant Effects Dilute_Sample Dilute Sample Assess_Matrix->Dilute_Sample Significant Effects Assess_Matrix->End No Significant Effects Improve_Cleanup->End Optimize_Chroma->End Dilute_Sample->End

Caption: A logical workflow for troubleshooting common calibration curve issues.

Matrix_Effects Illustration of Matrix Effects in ESI-MS cluster_source ESI Source cluster_ideal Ideal Condition (Neat Standard) cluster_matrix With Matrix Effects (Biological Sample) Droplet Charged Droplet from LC Eluent Analyte_Ideal Analyte Ions Droplet->Analyte_Ideal Evaporation & Ionization IS_Ideal IS Ions Droplet->IS_Ideal Analyte_Matrix Analyte Ions Droplet->Analyte_Matrix Competition for Charge/Surface Area IS_Matrix IS Ions Droplet->IS_Matrix Matrix_Components Co-eluting Matrix Components (e.g., Lipids, Salts) Droplet->Matrix_Components MS_Ideal To Mass Analyzer (Accurate Signal) Analyte_Ideal->MS_Ideal IS_Ideal->MS_Ideal MS_Matrix To Mass Analyzer (Suppressed Signal) Analyte_Matrix->MS_Matrix IS_Matrix->MS_Matrix Matrix_Components->Analyte_Matrix Inhibits Ionization Matrix_Components->IS_Matrix Inhibits Ionization

References

Validation & Comparative

A Comparative Guide to N-Isovalerylglycine and Isovalerylcarnitine as Biomarkers for Isovaleric Acidemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Isovalerylglycine (IVG) and isovalerylcarnitine (B1198194) (IVC) as biomarkers for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inherited metabolic disorder of leucine (B10760876) catabolism.

Introduction to Isovaleric Acidemia and its Biomarkers

Isovaleric Acidemia (IVA) is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1] This enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives.[1] The body attempts to detoxify the excess isovaleryl-CoA through two primary pathways: conjugation with glycine (B1666218) to form this compound (IVG) and with carnitine to form isovalerylcarnitine (IVC).[2][3] Consequently, elevated levels of IVG in urine and IVC in blood and other bodily fluids are the hallmark biochemical indicators of IVA.[4][5]

Comparative Analysis of IVG and IVC as Diagnostic Biomarkers

Both IVG and IVC are crucial for the diagnosis of IVA, but they are typically utilized in different stages of the diagnostic process and in different biological matrices.

Isovalerylcarnitine (IVC) is the primary biomarker used in newborn screening programs.[5] Its detection in dried blood spots using tandem mass spectrometry (MS/MS) allows for high-throughput screening of neonates for IVA.[2] However, a significant challenge with IVC is the presence of isomers, such as pivaloylcarnitine (B1222081) (derived from certain antibiotics) and 2-methylbutyrylcarnitine, which cannot be distinguished from IVC by standard MS/MS methods, leading to false-positive results.[5][6]

This compound (IVG) , on the other hand, is considered a more specific and confirmatory biomarker for IVA.[2] It is typically measured in urine by gas chromatography-mass spectrometry (GC-MS).[7] Elevated urinary IVG is a strong indicator of IVA and is used to confirm positive results from newborn screening.[2][8]

The following table summarizes the key characteristics and quantitative data for IVG and IVC in the context of IVA diagnosis.

FeatureThis compound (IVG)Isovalerylcarnitine (IVC)
Primary Role Confirmatory diagnostic marker[2]Primary newborn screening marker[5]
Biological Matrix Urine[2]Dried Blood Spots, Plasma[4][5]
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)[7]Tandem Mass Spectrometry (MS/MS)[2]
Diagnostic Specificity High, less prone to isomeric interference[2]Lower, subject to interference from isomers like pivaloylcarnitine[5][6]
Concentration in Metabolically Mild IVA 15 to 195 mmol/mol creatinine[5]0.8 to 6 µmol/L[5]
Concentration in Metabolically Severe IVA Up to 3300 mmol/mol creatinine[5]Up to 21.7 µmol/L[5]

Signaling Pathways and Metabolic Fate

The deficiency of isovaleryl-CoA dehydrogenase disrupts the normal catabolism of the amino acid leucine. The following diagram illustrates the metabolic pathway leading to the formation of IVG and IVC in IVA.

Metabolic Pathway in Isovaleric Acidemia Metabolic Pathway in Isovaleric Acidemia Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate Isovaleryl_CoA Isovaleryl-CoA alpha_ketoisocaproate->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (Deficient in IVA) Isovaleryl_CoA->IVD Normal Pathway IVG This compound (IVG) (Excreted in Urine) Isovaleryl_CoA->IVG Detoxification Pathway IVC Isovalerylcarnitine (IVC) (Detected in Blood) Isovaleryl_CoA->IVC Detoxification Pathway Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Glycine Glycine Glycine->IVG Carnitine Carnitine Carnitine->IVC

Metabolic Pathway in Isovaleric Acidemia

Experimental Protocols

Accurate quantification of IVG and IVC is critical for the diagnosis and management of IVA. The following sections outline the general methodologies for their analysis.

Quantification of Isovalerylcarnitine (IVC) in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This method is the standard for newborn screening.

1. Sample Preparation:

  • A 3 mm disc is punched from the dried blood spot card.

  • The disc is placed into a well of a 96-well microtiter plate.

  • An extraction solution containing internal standards (stable isotope-labeled carnitines) in methanol (B129727) is added to each well.

  • The plate is sealed and agitated to extract the acylcarnitines.

  • The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in a solvent suitable for injection into the MS/MS system.

2. Instrumental Analysis:

  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Method: Flow injection analysis is typically used for high-throughput screening.

  • Detection: The instrument is operated in positive ion mode, and specific precursor-to-product ion transitions for IVC and the internal standards are monitored using Multiple Reaction Monitoring (MRM).

3. Data Analysis:

  • The concentration of IVC is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Quantification of this compound (IVG) in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the confirmatory diagnosis of IVA.

1. Sample Preparation:

  • An aliquot of urine is taken, and an internal standard (stable isotope-labeled IVG) is added.

  • The urine is acidified and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extract is evaporated to dryness.

  • The residue is derivatized to make the analyte volatile for GC analysis. A common derivatization procedure involves methylation followed by silylation.

2. Instrumental Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Separation: The derivatized extract is injected into the GC, where IVG is separated from other components on a capillary column.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of derivatized IVG and the internal standard.

3. Data Analysis:

  • The concentration of IVG is determined by comparing the ratio of the peak area of the analyte to that of the internal standard against a calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the diagnosis of Isovaleric Acidemia using IVC and IVG.

Diagnostic Workflow for Isovaleric Acidemia Diagnostic Workflow for Isovaleric Acidemia cluster_0 Newborn Screening cluster_1 Confirmatory Testing NBS Dried Blood Spot Collection MSMS Tandem Mass Spectrometry (MS/MS) Analysis of Isovalerylcarnitine (IVC) NBS->MSMS Result Elevated IVC? MSMS->Result Urine_Collection Urine Sample Collection GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound (IVG) Urine_Collection->GCMS Confirmation Elevated IVG? GCMS->Confirmation Result->Urine_Collection Yes Further_Investigation Further Investigation/ Consider other diagnoses Result->Further_Investigation No Diagnosis_Positive Diagnosis of IVA Confirmed Confirmation->Diagnosis_Positive Yes Diagnosis_Negative IVA Unlikely Confirmation->Diagnosis_Negative No

Diagnostic Workflow for Isovaleric Acidemia

Conclusion

Both this compound and isovalerylcarnitine are indispensable biomarkers for the diagnosis of Isovaleric Acidemia. Isovalerylcarnitine serves as an effective, albeit not perfectly specific, marker for high-throughput newborn screening from dried blood spots. This compound, measured in urine, provides a highly specific and reliable confirmation of the diagnosis. The combined use of these two biomarkers in a two-tiered diagnostic approach ensures accurate and timely identification of individuals with IVA, allowing for early intervention and improved clinical outcomes. For researchers and drug development professionals, understanding the distinct roles and analytical methodologies for IVG and IVC is fundamental for both clinical trial design and the development of novel therapeutic strategies for this disorder.

References

N-Isovalerylglycine: A Comparative Guide for its Clinical Validation as a Biomarker for Isovaleric Acidemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Isovalerylglycine (IVG) as a clinical biomarker for Isovaleric Acidemia (IVA), an inherited metabolic disorder of leucine (B10760876) metabolism. We will delve into its performance against other biomarkers, supported by experimental data and detailed methodologies.

Introduction to this compound and Isovaleric Acidemia

Isovaleric Acidemia (IVA) is an autosomal recessive disorder caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1] This enzymatic defect disrupts the normal metabolism of leucine, an essential amino acid, leading to the accumulation of isovaleryl-CoA and its derivatives.[1][2] One of the key metabolites formed is this compound (IVG), which results from the detoxification of isovaleryl-CoA through conjugation with glycine.[3] Consequently, elevated levels of IVG in urine are a hallmark of IVA.[1]

Comparative Data: this compound vs. C5-Acylcarnitine

The primary biomarkers for the diagnosis and monitoring of IVA are urinary this compound and plasma C5-acylcarnitine (isovalerylcarnitine). The following table summarizes the quantitative data for these biomarkers in individuals with IVA compared to healthy controls.

BiomarkerMatrixConditionConcentration RangeReference
This compound UrineMetabolically Severe IVAUp to 3300 mmol/mol creatinine[1]
Metabolically Mild/Intermediate IVA15 to 195 mmol/mol creatinine[1]
Amniotic FluidAffected Fetus556 to 957 ng/mL[4]
Amniotic FluidUnaffected Fetus (at risk)17 to 18 ng/mL[4]
Amniotic FluidNormal PregnancyNot detected to 6 ng/mL[4]
C5-Acylcarnitine Dried Blood Spot (NBS)Metabolically Severe IVAUp to 21.7 µmol/L[1]
Dried Blood Spot (NBS)Metabolically Mild/Intermediate IVA0.8 to 6 µmol/L[1]

Key Insights:

  • Both this compound and C5-acylcarnitine are reliable biomarkers for IVA, showing significant elevation in affected individuals.[1]

  • This compound analysis in urine provides a robust diagnostic marker.[1]

  • C5-acylcarnitine is the primary analyte for newborn screening (NBS) from dried blood spots.[5]

  • It is important to note that elevated C5-acylcarnitine can sometimes lead to false-positive results in newborn screening due to the presence of pivaloylcarnitine, an isobaric compound derived from certain antibiotics.[5] Urinary organic acid analysis for IVG can help confirm the diagnosis in such cases.[5]

Experimental Protocols

Analysis of this compound in Urine and Amniotic Fluid by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on the stable isotope dilution technique for accurate quantification.

1. Sample Preparation:

  • An internal standard, [4,4,4-D3]Isovalerylglycine, is added to the urine or amniotic fluid sample.

  • The sample is then subjected to an extraction process.

  • Following extraction, the sample is methylated to create a volatile derivative suitable for GC-MS analysis.

2. GC-MS Analysis:

  • The methylated sample is injected into a gas chromatograph coupled with a mass spectrometer.

  • The analysis is performed in the chemical ionization mode.

  • Selected ion monitoring (SIM) is used to detect and quantify the specific ions corresponding to this compound and its deuterated internal standard.

3. Quantification:

  • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

  • This method has a reported lower limit of detection of approximately 5 ng/mL and is linear over a wide concentration range.[4]

Visualizing the Role of this compound

Metabolic Pathway in Isovaleric Acidemia

The following diagram illustrates the disrupted leucine metabolism in IVA and the resulting formation of this compound.

Leucine_Metabolism_IVA cluster_detox Detoxification Pathways Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (Deficient in IVA) Isovaleryl_CoA->IVD Metabolic_Block Isovaleryl_CoA->Metabolic_Block IVG This compound (Excreted in Urine) Isovaleryl_CoA->IVG Glycine N-Acyltransferase C5_Carnitine C5-Acylcarnitine (Elevated in Plasma) Isovaleryl_CoA->C5_Carnitine Carnitine Acyltransferase Methylcrotonyl_CoA β-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Glycine Glycine Carnitine Carnitine

Caption: Leucine metabolism and this compound formation in IVA.

Diagnostic Workflow for Isovaleric Acidemia

This diagram outlines the typical diagnostic process for IVA, highlighting the key decision points and the role of biomarker testing.

IVA_Diagnostic_Workflow Start Clinical Suspicion of IVA or Abnormal Newborn Screening (NBS) NBS NBS: Elevated C5-Acylcarnitine Start->NBS Urine_OA Urine Organic Acid Analysis (GC-MS) NBS->Urine_OA Elevated_IVG Elevated this compound Urine_OA->Elevated_IVG Confirm_IVA Diagnosis of IVA Confirmed Elevated_IVG->Confirm_IVA  Yes Further_Eval Further Evaluation Needed (Consider other metabolic disorders) Elevated_IVG->Further_Eval No Molecular Molecular Genetic Testing (IVD gene) Confirm_IVA->Molecular For confirmation and genotype analysis

Caption: Diagnostic workflow for Isovaleric Acidemia (IVA).

Conclusion

This compound is a highly specific and reliable biomarker for the diagnosis of Isovaleric Acidemia. While C5-acylcarnitine is a valuable tool for high-throughput newborn screening, the potential for false positives necessitates confirmatory testing. The quantification of this compound in urine by methods such as GC-MS provides a definitive diagnosis. Therefore, this compound remains a cornerstone in the clinical validation and management of Isovaleric Acidemia. For researchers and drug development professionals, understanding the distinct and complementary roles of these biomarkers is crucial for accurate patient identification and the development of targeted therapies.

References

N-Isovalerylglycine Levels in Patient Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Isovalerylglycine (IVG) levels across different patient populations, primarily focusing on its role as a key biomarker in Isovaleric Acidemia (IVA). Accompanying this data are detailed experimental protocols for the quantification of urinary this compound and visualizations of the relevant metabolic pathway and analytical workflow.

Quantitative Data Summary

The concentration of this compound in urine is a critical diagnostic marker for Isovaleric Acidemia, a rare inborn error of leucine (B10760876) metabolism. Levels of this metabolite are significantly elevated in affected individuals compared to healthy controls. The degree of elevation often correlates with the clinical phenotype of the disease.

Patient PopulationThis compound Concentration (mmol/mol creatinine)Reference(s)
Healthy Controls 0 - 3.7[1][2]
Isovaleric Acidemia (IVA) - General 465 - 9213[3]
IVA - Metabolically Severe Up to 3300[4]
IVA - Metabolically Mild or Intermediate 15 - 195[4]
IVA - Case Report 1 (Neonate) 3200[5]
IVA - Case Report 2 (5-year-old) 1050[5]

Metabolic Pathway of this compound Formation

This compound is a metabolic byproduct of leucine catabolism.[6] In individuals with Isovaleric Acidemia, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA.[4][6] This excess isovaleryl-CoA is then conjugated with glycine (B1666218) to form this compound, which is subsequently excreted in the urine.[7] This conjugation is a detoxification pathway to mitigate the harmful effects of isovaleric acid accumulation.[7]

Metabolic Pathway of this compound Formation Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Transamination Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Oxidative Decarboxylation beta_Methylcrotonyl_CoA beta_Methylcrotonyl_CoA Isovaleryl_CoA->beta_Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase (Deficient in IVA) N_Isovalerylglycine N_Isovalerylglycine Isovaleryl_CoA->N_Isovalerylglycine Glycine N-Acyltransferase Glycine Glycine Glycine->N_Isovalerylglycine

Diagram 1: Metabolic pathway of this compound formation in Isovaleric Acidemia.

Experimental Protocols

The quantification of this compound in urine is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and specificity for the detection and quantification of organic acids.

Protocol: Quantification of Urinary this compound by GC-MS

1. Sample Preparation and Extraction:

  • Urine Collection: A random urine sample is collected in a sterile, preservative-free container.[5]

  • Normalization: The volume of urine used for analysis is typically normalized to the creatinine (B1669602) concentration to account for variations in urine dilution. A common approach is to use a volume of urine equivalent to 1 μmole of creatinine.[4]

  • Internal Standard Addition: A known amount of a stable isotope-labeled internal standard, such as [4,4,4-D3]Isovalerylglycine, is added to the urine sample.[8] This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

  • Acidification: The urine sample is acidified.[4]

  • Extraction: The organic acids, including this compound, are extracted from the acidified urine using an organic solvent such as ethyl acetate.[4] This step is typically performed twice to ensure efficient extraction.

  • Drying: The combined organic extracts are evaporated to dryness under a stream of nitrogen gas.[4]

2. Derivatization:

To make the non-volatile organic acids suitable for GC-MS analysis, they must be chemically modified in a process called derivatization. This increases their volatility and thermal stability.[5] A common two-step derivatization process is as follows:

  • Oximation: The dried extract is treated with a solution of methoxyamine hydrochloride in pyridine. This step converts keto-acids into their oxime derivatives.[6]

  • Silylation: The sample is then treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.[4] This reagent replaces active hydrogens on carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[4]

3. GC-MS Analysis:

  • Injection: A small volume of the derivatized sample is injected into the gas chromatograph.

  • Separation: The different organic acids are separated based on their boiling points and interactions with the stationary phase of the GC column as the oven temperature is gradually increased.[5]

  • Ionization and Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Quantification: The concentration of this compound is determined by comparing the peak area of its characteristic ions to the peak area of the corresponding ions from the internal standard.[9]

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of urinary this compound.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Collection Urine Collection Normalization Normalization to Creatinine Urine_Collection->Normalization Internal_Standard Addition of Internal Standard Normalization->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Drying Evaporation to Dryness Extraction->Drying Oximation Oximation Drying->Oximation Silylation Silylation Oximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Diagram 2: General workflow for urinary this compound quantification by GC-MS.

References

A Comparative Guide to the Cross-Validation of N-Isovalerylglycine Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methodologies for the quantification of N-Isovalerylglycine (N-IVG): Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The cross-validation of these analytical methods is crucial for ensuring data integrity, accuracy, and comparability across different studies and laboratories, particularly in the context of diagnosing and monitoring inherited metabolic disorders such as Isovaleric Acidemia.

Introduction to this compound Analysis

This compound is a key biomarker for Isovaleric Acidemia, an inborn error of leucine (B10760876) metabolism. Accurate and precise quantification of N-IVG in biological matrices, such as urine and blood, is essential for clinical diagnosis, monitoring of therapeutic interventions, and research into the pathophysiology of the disease. Both GC-MS and UPLC-MS/MS have been successfully employed for this purpose, each offering a distinct set of advantages and considerations. This guide presents a side-by-side comparison of their performance characteristics based on published experimental data and provides detailed experimental protocols.

Quantitative Performance Data

The performance of an analytical method is determined by several key validation parameters. The following tables summarize the quantitative data for GC-MS and UPLC-MS/MS methods for the analysis of this compound, often as part of a broader panel of acylglycines.

Table 1: Performance Characteristics of UPLC-MS/MS for this compound Analysis

ParameterPerformance
Linearity (r²) > 0.98[1]
Accuracy (Recovery) 80% - 120%[1]
Precision (CV) < 15% (inter-day)[1]
Lower Limit of Quantification (LLOQ) 1 - 5 nM[1]
Internal Standard Stable-isotope labeled this compound
Derivatization Required (Butylation or other)

Table 2: Performance Characteristics of GC-MS for this compound Analysis

ParameterPerformance
Linearity 10 ng/mL - 10 µg/mL (over three orders of magnitude)[2]
Sensitivity (Lower Limit) Approximately 5 ng/mL[2]
Accuracy (Recovery) Data not explicitly available in reviewed literature
Precision (CV) Data not explicitly available in reviewed literature
Internal Standard Stable-isotope labeled this compound ([4,4,4-D3]Isovalerylglycine)[2]
Derivatization Required (e.g., Methylation, Silylation)[2]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound by UPLC-MS/MS and GC-MS.

Protocol 1: Urinary Acylglycine Analysis by UPLC-MS/MS

This protocol is adapted from a method for the quantitative analysis of a panel of urinary acylglycines, including this compound.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to pellet any precipitate.

  • To 100 µL of the supernatant, add a known amount of a mixture of deuterated internal standards, including stable-isotope labeled this compound.

2. Derivatization (Butylation):

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acylglycines.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in butanolic-HCl.

  • Heat the mixture to facilitate the butylation of the carboxyl groups.

  • Evaporate the butanolic-HCl and reconstitute the sample in the initial mobile phase for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for butyl-N-Isovalerylglycine and its corresponding internal standard.

Protocol 2: this compound Analysis by GC-MS

This protocol is based on a stable isotope dilution method for the analysis of this compound in biological fluids.[2]

1. Sample Preparation and Extraction:

  • To a defined volume of urine or amniotic fluid, add a known amount of [4,4,4-D3]Isovalerylglycine as an internal standard.[2]

  • Acidify the sample with HCl.

  • Extract the this compound using an organic solvent such as ethyl acetate.

  • Evaporate the organic extract to dryness.

2. Derivatization (Methylation):

  • Reconstitute the dried extract in a methylation agent (e.g., diazomethane (B1218177) in ether or methanolic-HCl).[2]

  • Allow the reaction to proceed to completion to form the methyl ester of this compound.

  • Evaporate the excess reagent and solvent.

  • Reconstitute the derivatized sample in a suitable solvent for GC-MS injection (e.g., hexane).

3. GC-MS Analysis:

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient to ensure the separation of the analyte from other components in the matrix.

  • Injection Mode: Splitless.

  • Mass Spectrometry: Operate in Chemical Ionization (CI) or Electron Ionization (EI) mode.

  • Data Acquisition: Use Selected Ion Monitoring (SIM) to monitor the characteristic ions of the methylated this compound and its deuterated internal standard.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

A critical aspect of method validation is understanding the logical flow of the cross-validation process. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound.

cross_validation_workflow cluster_crossval Cross-Validation Study M1_Val Full Method Validation (Linearity, Accuracy, Precision, LLOQ) M1_SOP Establish Standard Operating Procedure (SOP) M1_Val->M1_SOP Analysis Analyze Samples by Both Methods M1_SOP->Analysis M2_Val Full Method Validation (Linearity, Accuracy, Precision, LLOQ) M2_SOP Establish Standard Operating Procedure (SOP) M2_Val->M2_SOP M2_SOP->Analysis Sample_Selection Select a Set of Study Samples (e.g., patient urine, n > 20) Sample_Selection->Analysis Data_Comparison Compare Quantitative Results Analysis->Data_Comparison Stats Statistical Analysis (e.g., Bland-Altman plot, regression analysis) Data_Comparison->Stats Conclusion Determine Comparability and Bias Stats->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both UPLC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of this compound. The choice of method may depend on the specific requirements of the study, available instrumentation, and desired throughput.

  • UPLC-MS/MS generally offers higher throughput and may require less sample preparation depending on the specific protocol. Published methods demonstrate excellent sensitivity, accuracy, and precision.

  • GC-MS is a robust and well-established technique. While it often requires derivatization, it provides high specificity and sensitivity, particularly when coupled with stable isotope dilution.

For laboratories aiming to utilize both methods or transfer an assay from one platform to another, a thorough cross-validation as outlined in this guide is imperative. This ensures that the data generated is consistent, reliable, and comparable, which is fundamental for both clinical diagnostics and research applications in the field of inborn errors of metabolism.

References

N-Isovalerylglycine: A Comparative Guide for its Role as a Secondary Biomarker in Organic Acidurias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Isovalerylglycine (IVG) as a diagnostic biomarker for Isovaleric Acidemia (IVA) and its role as a secondary marker in other organic acidurias, such as Glutaric Aciduria Type II. We present quantitative data, detailed experimental protocols, and pathway visualizations to aid in the objective assessment of its utility against alternative biomarkers.

Comparative Analysis of Urinary Biomarkers

The diagnostic utility of a biomarker is determined by its specificity and the magnitude of its elevation in affected individuals compared to healthy controls and other metabolic disorders. The following tables summarize the quantitative data for this compound and other key urinary biomarkers in various organic acidurias.

BiomarkerOrganic AciduriaUrinary Concentration (mmol/mol creatinine)Normal Range (mmol/mol creatinine)Reference
This compound (IVG) Isovaleric Acidemia (IVA) - Metabolically Severe Up to 33000 - 3.7[1]
Isovaleric Acidemia (IVA) - Metabolically Mild/Intermediate 15 - 1950 - 3.7[1]
Glutaric Aciduria Type II (GAII) / Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) Elevated (often in conjunction with other acylglycines)0 - 3.7[2][3]
n-Hexanoylglycine Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency 3 - 600 µg/mg creatinine (B1669602) (Acute: 20-600; Asymptomatic: 3-170)1 - 2 µg/mg creatinine[4]
3-Phenylpropionylglycine Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Significantly IncreasedNot typically detected[5]
Ethylmalonic Acid Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency 18 - 1185< 18[6]
Butyrylglycine Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency ElevatedNot typically detected in significant amounts[7]

Experimental Protocols

Accurate quantification of urinary biomarkers is crucial for the diagnosis and monitoring of organic acidurias. Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Protocol 1: Quantitative Analysis of Urinary this compound by GC-MS

This method is a standard for the quantification of organic acids, including this compound.

1. Sample Preparation:

  • To 1 mL of urine, add a known amount of an internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Acidify the urine to pH 1-2 with hydrochloric acid.
  • Extract the organic acids with an organic solvent (e.g., ethyl acetate).
  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried residue is derivatized to increase volatility for GC analysis. A common method is methylation using diazomethane (B1218177) or silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph equipped with a capillary column.
  • The separated compounds are then introduced into a mass spectrometer for detection and quantification.
  • The concentration of this compound is determined by comparing its peak area to that of the internal standard.[8]

Protocol 2: Acylglycine Analysis by UPLC-MS/MS

This method offers high sensitivity and specificity for the analysis of a panel of acylglycines.

1. Sample Preparation:

  • Dilute a small volume of urine (e.g., 10 µL) with a solution containing a mixture of stable isotope-labeled internal standards for each acylglycine being measured.
  • Centrifuge the sample to remove any particulate matter.

2. UPLC-MS/MS Analysis:

  • Inject the supernatant onto a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).
  • The acylglycines are separated based on their polarity.
  • The eluent from the UPLC is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
  • Specific precursor-to-product ion transitions are monitored for each acylglycine and its corresponding internal standard, allowing for highly selective and sensitive quantification.

Visualizations: Biochemical Pathways and Diagnostic Workflows

Understanding the underlying biochemical pathways and having a clear diagnostic workflow are essential for interpreting biomarker data.

Biochemical Pathway of this compound Formation in Isovaleric Acidemia

Isovaleric Acidemia Pathway Biochemical Pathway of this compound Formation in IVA Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Normal Metabolism IVD Deficient Isovaleryl-CoA Dehydrogenase N_Isovalerylglycine This compound Isovaleryl_CoA->N_Isovalerylglycine IVA Block Glycine Glycine Glycine->N_Isovalerylglycine Urine_Excretion Urinary Excretion N_Isovalerylglycine->Urine_Excretion Detoxification Detoxification Pathway

Caption: Metabolic pathway in Isovaleric Acidemia leading to this compound formation.

Diagnostic Workflow for Organic Acidurias

Diagnostic Workflow Diagnostic Workflow for Suspected Organic Acidurias Clinical_Suspicion Clinical Suspicion of Organic Aciduria Urine_OA_Analysis Urinary Organic Acid and Acylglycine Analysis (GC-MS or LC-MS/MS) Clinical_Suspicion->Urine_OA_Analysis High_IVG High this compound Urine_OA_Analysis->High_IVG Predominantly High_Other_Acylglycines Multiple Acylglycines (including IVG) Urine_OA_Analysis->High_Other_Acylglycines High_Hexanoyl_Phenylpropionyl High n-Hexanoylglycine & 3-Phenylpropionylglycine Urine_OA_Analysis->High_Hexanoyl_Phenylpropionyl High_Ethylmalonic_Butyryl High Ethylmalonic Acid & Butyrylglycine Urine_OA_Analysis->High_Ethylmalonic_Butyryl IVA_Diagnosis Presumptive Diagnosis: Isovaleric Acidemia (IVA) High_IVG->IVA_Diagnosis MADD_Diagnosis Presumptive Diagnosis: Glutaric Aciduria Type II (MADD) High_Other_Acylglycines->MADD_Diagnosis MCAD_Diagnosis Presumptive Diagnosis: MCAD Deficiency High_Hexanoyl_Phenylpropionyl->MCAD_Diagnosis SCAD_Diagnosis Presumptive Diagnosis: SCAD Deficiency High_Ethylmalonic_Butyryl->SCAD_Diagnosis Confirmation Confirmation by Enzyme Assay and/or Molecular Genetic Testing IVA_Diagnosis->Confirmation MADD_Diagnosis->Confirmation MCAD_Diagnosis->Confirmation SCAD_Diagnosis->Confirmation

Caption: A workflow for the differential diagnosis of common organic acidurias.

Discussion

This compound is an exceptionally sensitive and specific biomarker for Isovaleric Acidemia, with urinary concentrations often several orders of magnitude above the normal range.[1] Its primary role in IVA is a result of the body's attempt to detoxify the accumulating isovaleryl-CoA via conjugation with glycine.[9]

The utility of this compound as a secondary biomarker is most prominent in Glutaric Aciduria Type II (MADD), a disorder characterized by defects in electron transfer flavoprotein (ETF) or ETF dehydrogenase, leading to the impaired activity of multiple acyl-CoA dehydrogenases, including isovaleryl-CoA dehydrogenase.[2][3] In MADD, a broader profile of acylglycines is typically observed, reflecting the multiple enzyme deficiencies. Therefore, while IVG may be elevated, its presence alongside other specific acylglycines is key to differentiating MADD from IVA.

In contrast, for MCAD and SCAD deficiencies, this compound is generally not a significant finding. The primary urinary biomarkers for MCAD deficiency are n-hexanoylglycine and 3-phenylpropionylglycine, which are direct consequences of the block in medium-chain fatty acid oxidation.[5] Similarly, SCAD deficiency is characterized by the accumulation of metabolites derived from the block in short-chain fatty acid metabolism, namely ethylmalonic acid and butyrylglycine.[7]

Conclusion

This compound is an indispensable primary biomarker for the diagnosis of Isovaleric Acidemia. Its role as a secondary biomarker is significant in the context of a broader acylglycine profile for the diagnosis of Glutaric Aciduria Type II. However, for the differential diagnosis of other common organic acidurias like MCAD and SCAD deficiencies, reliance on their respective primary biomarkers is essential. The use of comprehensive urinary organic acid and acylglycine profiling by GC-MS or LC-MS/MS provides a powerful tool for the accurate differential diagnosis of these complex inborn errors of metabolism.

References

N-Isovalerylglycine as a Prognostic Biomarker in Isovaleric Acidemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isovaleric acidemia (IVA) is an autosomal recessive metabolic disorder caused by the deficiency of the enzyme isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleric acid and its derivatives. The clinical presentation of IVA is heterogeneous, ranging from life-threatening neonatal-onset forms to later-onset, chronic intermittent phenotypes, and even asymptomatic individuals identified through newborn screening.[1][2][3] This variability underscores the critical need for reliable biomarkers to correlate with disease severity, predict clinical outcomes, and guide therapeutic strategies. This guide provides a comprehensive comparison of N-isovalerylglycine (IVG), a key urinary metabolite, with other biomarkers in assessing the severity of isovaleric acidemia, supported by experimental data and detailed methodologies.

Biomarker Performance: A Quantitative Comparison

The primary biomarkers for diagnosing and monitoring isovaleric acidemia are isovalerylcarnitine (B1198194) (C5) in blood and this compound (IVG) in urine.[1][4] Their concentrations often correlate with the clinical severity of the disease, helping to distinguish between metabolically severe (classic) and milder or asymptomatic forms.

BiomarkerSample TypePatient PhenotypeReported Concentration RangeCitation
This compound (IVG) UrineMetabolically SevereUp to 3300 mmol/mol creatinine (B1669602)[4]
Metabolically Mild/Intermediate15 to 195 mmol/mol creatinine[4]
Prenatally Diagnosed (Affected)556 - 957 ng/mL (in amniotic fluid)[5]
Prenatally Diagnosed (Unaffected)17 - 18 ng/mL (in amniotic fluid)[5]
Isovalerylcarnitine (C5) Dried Blood SpotMetabolically SevereUp to 21.7 µmol/L[4]
Metabolically Mild/Intermediate0.8 to 6 µmol/L[4]
3-Hydroxyisovaleric Acid UrineElevated in IVAConcentration varies[6]

Studies have proposed specific cutoffs for C5 and IVG to predict the milder, potentially asymptomatic phenotype. For instance, a C5 concentration of < 6 µmol/L combined with a urinary IVG level of < 195 mmol/mol creatinine has been associated with a mild form of IVA.[7] Another study suggested cutoffs of C5 < 5.6 µmol/L and IVG < 334 mmol/mol creatinine for predicting a biochemically mild condition.[7] While these biomarkers are crucial for diagnosis and initial risk stratification, the long-term neurological outcome is more closely linked to the prevention of severe neonatal metabolic decompensations.[8] Individuals with mild IVA, as identified by lower biomarker levels, tend to have excellent neurocognitive outcomes, regardless of ongoing metabolic treatment.[8]

Experimental Protocols

Accurate quantification of this compound is paramount for its use as a biomarker. The gold-standard method is stable isotope dilution gas chromatography-mass spectrometry (GC-MS).

Protocol: Quantitative Analysis of Urinary this compound by GC-MS

This protocol is a synthesis of methodologies described in the literature for the quantitative analysis of urinary acylglycines.[5][9][10]

1. Sample Preparation and Internal Standard Spiking:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • To a 10 µL aliquot of urine, add a known amount of a stable isotope-labeled internal standard, such as [4,4,4-D3]Isovalerylglycine.[5] The use of an internal standard is crucial for accurate quantification by correcting for metabolite loss during sample preparation and analysis.

  • Evaporate the sample to dryness under a gentle stream of nitrogen gas at 37-40°C.[9][11]

2. Derivatization:

  • Esterification: Add 2 M HCl in methanol (B129727) to the dried residue. Heat the sample at 80°C for 60 minutes to convert the carboxylic acid group of IVG to its methyl ester.[9]

  • Amidation: Following esterification, evaporate the reagent and add pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate. Heat at 65°C for 30 minutes. This step derivatizes the amino group, making the molecule volatile and suitable for GC analysis.[9]

3. Extraction:

  • After derivatization, reconstitute the sample in a borate (B1201080) buffer.

  • Perform a liquid-liquid extraction by adding toluene, vortexing, and centrifuging.

  • Carefully transfer the upper organic layer (containing the derivatized IVG) to a new vial for GC-MS analysis.[9]

4. GC-MS Analysis:

  • Injection: Inject a 1 µL aliquot of the extracted sample into the GC-MS system in splitless mode.[9]

  • Gas Chromatography: Use a capillary column suitable for separating organic acids (e.g., a DB-5ms or equivalent). The oven temperature should be programmed to start at a low temperature (e.g., 80°C) and gradually increase to a high temperature (e.g., 280°C) to separate the analytes.

  • Mass Spectrometry: Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity.[9] For quantitative analysis, use selected ion monitoring (SIM) to monitor specific ions for both the native this compound and the deuterated internal standard.[5]

  • Quantification: The concentration of this compound in the urine sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.[9]

Visualizing the Molecular Landscape and Workflow

To better understand the context of this compound in isovaleric acidemia and the process of its analysis, the following diagrams are provided.

Leucine_Catabolism_Pathway cluster_pathway Leucine Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase (IVD) Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid C5_Carnitine Isovalerylcarnitine (C5) (Blood) Isovaleryl_CoA->C5_Carnitine + Carnitine Metabolites Further Metabolism Methylcrotonyl_CoA->Metabolites IVG This compound (Urine) Isovaleric_Acid->IVG

Caption: Leucine catabolism pathway and metabolite accumulation in isovaleric acidemia.

IVG_Quantification_Workflow start Urine Sample Collection add_is Add Internal Standard ([D3]-IVG) start->add_is dry_down1 Evaporate to Dryness add_is->dry_down1 derivatize Derivatization (Esterification & Amidation) dry_down1->derivatize extract Liquid-Liquid Extraction derivatize->extract gcms GC-MS Analysis (NCI, SIM) extract->gcms quantify Quantification (Peak Area Ratio vs. Calibrators) gcms->quantify

Caption: Experimental workflow for the quantification of urinary this compound.

Conclusion

This compound is an indispensable biomarker for the diagnosis and severity assessment of isovaleric acidemia. Its quantification in urine, alongside isovalerylcarnitine in blood, provides valuable prognostic information that can guide clinical management. While these biomarkers are excellent indicators of the underlying metabolic phenotype, the prevention of acute metabolic crises, particularly in the neonatal period, remains the most critical factor for ensuring favorable long-term neurodevelopmental outcomes. The standardized and accurate measurement of this compound, following robust experimental protocols, is essential for its effective use in both clinical practice and ongoing research into novel therapeutic interventions for isovaleric acidemia.

References

Longitudinal studies of N-Isovalerylglycine in treated IVA patients.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of N-Isovalerylglycine (IVG) as a biomarker in the management of Isovaleric Acidemia (IVA) is crucial for the development of effective therapeutic strategies. This guide provides a comparative analysis based on a longitudinal case study, offering insights into the therapeutic responses to different supplementation regimens. The data and methodologies presented are synthesized from published research to aid researchers, scientists, and drug development professionals in their understanding of IVA treatment and monitoring.

Comparative Analysis of Therapeutic Supplementation

A key longitudinal study investigated the therapeutic response to glycine (B1666218), L-carnitine, and a combination of both in a patient with IVA over a 10-year period. The study initiated treatment when the patient was 5 years old and monitored the biochemical and clinical outcomes.[1][2]

Quantitative Data from a Leucine (B10760876) Load Test

To compare the immediate therapeutic effects, a leucine load test was performed with different supplementation strategies. The following table summarizes the urinary isovalerylglycine levels in response to a 1600 mg leucine meal under three different short-term treatment conditions: glycine alone (250 mg/kg/day), L-carnitine alone (100 mg/kg/day), and a combination of both.[1][2]

Treatment RegimenPeak Urinary Isovalerylglycine Excretion (relative increase)
Glycine alone~2-fold increase compared to other treatments
L-carnitine aloneMinimal increase
Glycine + L-carnitineModerate increase

This data indicates that glycine supplementation significantly enhances the excretion of isovaleric acid in the form of non-toxic this compound.[1][2]

Long-Term Treatment and Outcome

The patient was subsequently maintained on a long-term treatment regimen of combined glycine and L-carnitine. The initial doses were 200 mg/kg/day of glycine and 100 mg/kg/day of L-carnitine, which were gradually reduced over 10 years to 111.7 mg/kg/day and 55.8 mg/kg/day, respectively.[1][2] This long-term combined therapy, along with a protein-restricted diet, resulted in the patient's mind and body developing without any sequelae.[1][2]

Experimental Protocols

The primary method for the quantification of this compound and other metabolites in the cited study involved analysis of urine and blood samples.

Sample Analysis
  • Metabolites Analyzed : Ammonia, free carnitine, isovalerylcarnitine, and isovalerylglycine.[1][2]

  • Biological Samples : Urine and blood.[1][2]

  • Methodology : While the specific analytical technique (e.g., GC-MS or LC-MS/MS) for this compound is not detailed in the abstract, the diagnosis of IVA typically involves tandem mass spectrometry (MS/MS) for acylcarnitine profiles in blood and gas chromatography-mass spectrometry (GC-MS) for organic acids, including isovalerylglycine, in urine.[3]

Visualizing the Metabolic and Experimental Framework

To better understand the underlying biochemistry and the experimental approach, the following diagrams are provided.

metabolic_pathway cluster_leucine_catabolism Leucine Catabolism cluster_iva_block Isovaleric Acidemia (IVA) cluster_detoxification Detoxification Pathways Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (Deficient) Isovaleryl_CoA->IVD Blocked Isovaleric_Acid Isovaleric Acid (Accumulates) Isovaleryl_CoA->Isovaleric_Acid N_Isovalerylglycine This compound (Excreted in Urine) Isovaleric_Acid->N_Isovalerylglycine Glycine N-acyltransferase Glycine Glycine (Supplement) Glycine->N_Isovalerylglycine

Caption: Metabolic pathway of leucine and the role of this compound in IVA.

experimental_workflow cluster_workflow Longitudinal Study Workflow Patient IVA Patient Cohort Treatment Treatment Arms: - Glycine - L-Carnitine - Combination Patient->Treatment Sampling Longitudinal Sampling (Blood and Urine) Treatment->Sampling Analysis Metabolite Quantification (e.g., this compound) Sampling->Analysis Outcome Data Analysis and Clinical Outcome Assessment Analysis->Outcome

Caption: Generalized workflow for a longitudinal study on IVA treatment.

References

N-Isovalerylglycine Showdown: A Comparative Analysis of Urine vs. Plasma Matrices for Research and Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of biological matrix is a critical decision in the study of metabolic disorders. This guide provides a comprehensive comparative analysis of N-Isovalerylglycine (IVG) quantification in urine versus plasma, offering objective data and detailed methodologies to inform experimental design and clinical diagnostics for Isovaleric Acidemia (IVA).

This compound is a pivotal biomarker for Isovaleric Acidemia, an inherited metabolic disorder stemming from a deficiency of the enzyme isovaleryl-CoA dehydrogenase. This deficiency disrupts the normal metabolism of the amino acid leucine (B10760876), leading to the accumulation of isovaleryl-CoA. The body attempts to detoxify this buildup by conjugating isovaleryl-CoA with glycine (B1666218), forming the water-soluble compound this compound, which is then excreted. The quantification of IVG is therefore central to the diagnosis and monitoring of IVA. While IVG is known to accumulate in various body fluids, its measurement and clinical interpretation differ significantly between urine and plasma.

The Metabolic Pathway of this compound Formation

The formation of this compound is a rescue detoxification pathway. Under normal physiological conditions, the catabolism of leucine proceeds efficiently. However, in Isovaleric Acidemia, the enzymatic block at isovaleryl-CoA dehydrogenase leads to the shunting of isovaleryl-CoA towards conjugation with glycine, a reaction catalyzed by glycine N-acyltransferase.

cluster_pathway Leucine Catabolism & IVG Formation Leucine Leucine IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA Multiple Steps EnzymeBlock Isovaleryl-CoA Dehydrogenase (Deficient in IVA) IsovalerylCoA->EnzymeBlock GNAT Glycine N-Acyltransferase IsovalerylCoA->GNAT Detoxification Pathway MethylcrotonylCoA β-Methylcrotonyl-CoA EnzymeBlock->MethylcrotonylCoA Normal Pathway Glycine Glycine Glycine->GNAT IVG This compound (Excreted) GNAT->IVG cluster_urine Urine Analysis Workflow U_Sample Urine Sample Collection U_Extract Liquid-Liquid Extraction U_Sample->U_Extract U_Deriv Derivatization (Silylation) U_Extract->U_Deriv U_GCMS GC-MS Analysis U_Deriv->U_GCMS U_Data Data Interpretation (IVG Quantification) U_GCMS->U_Data cluster_plasma Plasma/DBS Analysis Workflow P_Sample Plasma/DBS Collection P_Precip Protein Precipitation P_Sample->P_Precip P_Deriv Derivatization (Butylation) P_Precip->P_Deriv P_LCMS LC-MS/MS Analysis P_Deriv->P_LCMS P_Data Data Interpretation (C5 / IVG Quantification) P_LCMS->P_Data

Reference Ranges for N-Isovalerylglycine in Healthy Individuals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of urinary reference ranges for N-Isovalerylglycine in healthy individuals, alternative biomarkers, and the analytical methodologies used for its quantification. The information is intended for researchers, scientists, and drug development professionals involved in metabolic research and diagnostics.

This compound Reference Ranges in Urine

This compound is a key biomarker for the diagnosis of isovaleric acidemia, an inherited metabolic disorder affecting leucine (B10760876) catabolism. In healthy individuals, this compound is typically present at very low or undetectable levels in urine. The following table summarizes urinary reference ranges from various sources. It is important to note that these ranges can vary depending on the analytical method employed and the specific laboratory.

Reference Range (Urine)Analytical MethodNotes
≤8.00 mg/g Creatinine (B1669602)Gas Chromatography-Mass Spectrometry (GC-MS)Part of a quantitative acylglycine profile.[1][2]
0 - 3.7 mmol/mol creatinineNot SpecifiedOptimal range from a comprehensive organic acid profile.[3][4]
0.2 - 10.1 mmol/mol creatinineNot SpecifiedReference range cited in a study on isovaleric acidemia patients.[5]
<10 mmol/mol creatinineNot SpecifiedReference range used in a study of patients diagnosed through newborn screening.[6]
Not DetectedThin-Layer ChromatographyA qualitative screening method where isovalerylglycine is not expected in normal urine.[7]
Not DetectedGas Chromatography-Mass Spectrometry (GC-MS)In a study for the prenatal diagnosis of isovaleric acidemia, this compound was not detected in amniotic fluid from eleven normal pregnancies, with one exception of a very low level.[8]

Note: Reference ranges for this compound in the blood or plasma of healthy individuals are not well-established in the reviewed literature, as urine is the primary specimen for its analysis.

Comparison with Alternative Biomarkers

While urinary this compound is a specific marker for isovaleric acidemia, other biomarkers are also crucial for diagnosis and monitoring, particularly in newborn screening. The primary alternative is isovalerylcarnitine (B1198194) (C5) measured in blood spots or plasma.

BiomarkerSpecimen TypeTypical Healthy RangeAdvantagesDisadvantages
This compound Urine, Amniotic FluidVery low to undetectableHigh specificity for isovaleric acidemia.[7]Not typically used in initial newborn screening; requires a separate urine sample.
Isovalerylcarnitine (C5) Dried Blood Spot, Plasma<0.44 µmol/L (Plasma)[6], 0.056 ± 0.033 µmol/L (Plasma)[9]Standard marker in newborn screening tandem mass spectrometry panels; allows for early detection.Can be elevated in other conditions; may require confirmation with urinary this compound.

Experimental Protocols

The quantification of this compound in biological samples is predominantly performed using mass spectrometry-based methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Acylglycines

This method provides quantitative analysis of various acylglycines, including this compound.

  • Sample Preparation: A specific volume of urine, normalized to creatinine concentration (e.g., equivalent to 0.25 to 0.50 mg of creatinine), is collected.[1]

  • Internal Standard Spiking: A mixture of labeled internal standards, including a stable isotope-labeled version of this compound (e.g., [4,4,4-D3]Isovalerylglycine), is added to the urine sample to allow for accurate quantification.[1][8]

  • Equilibration and Acidification: The sample is allowed to equilibrate with the internal standards, followed by acidification.[1]

  • Extraction: The acidified sample is subjected to an extraction procedure to isolate the organic acids.[1]

  • Evaporation: The extract is evaporated to dryness.[1]

  • Derivatization: The dry residue is derivatized to make the analytes volatile for GC analysis. A common method is esterification, for instance, to form butyl esters[1] or methyl esters[8].

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times on the GC column and detected by the mass spectrometer.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of its corresponding labeled internal standard. Selected ion monitoring (SIM) is often used to enhance sensitivity and specificity.[8]

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a urine sample using a mass spectrometry-based method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Urine Sample istd Add Labeled Internal Standard sample->istd acidify Acidify istd->acidify extract Extract acidify->extract evaporate Evaporate to Dryness extract->evaporate derivatize Derivatize evaporate->derivatize gcms GC-MS or LC-MS/MS Analysis derivatize->gcms Inject quant Quantification vs. Internal Standard gcms->quant report Report Result quant->report

Figure 1: A generalized workflow for the quantification of this compound.

References

N-Isovalerylglycine: A Comparative Guide to its Diagnostic Utility in Isovaleric Acidemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Isovalerylglycine (IVG) as a diagnostic biomarker for Isovaleric Acidemia (IVA), evaluating its performance against other key analytes. Experimental data, detailed methodologies, and visual representations of metabolic and diagnostic pathways are presented to support researchers and clinicians in the effective diagnosis and monitoring of this inherited metabolic disorder.

Comparative Analysis of Diagnostic Biomarkers for Isovaleric Acidemia

The diagnosis of Isovaleric Acidemia relies on the detection of specific metabolic abnormalities. While several biomarkers are associated with IVA, their diagnostic specificity and sensitivity can vary. The following table summarizes the key quantitative data for the primary diagnostic markers.

BiomarkerMatrixMethodNormal RangePathological Range (Metabolically Mild IVA)Pathological Range (Metabolically Severe IVA)Diagnostic Specificity & Sensitivity
This compound (IVG) UrineGC-MSTypically not detected or very low levels15 to 195 mmol/mol creatinine[1]Up to 3300 mmol/mol creatinine[1]Very High Specificity: Considered a hallmark of IVA. Its presence in significant amounts is highly indicative of the disorder. While specific percentages are not widely reported, it is regarded as a definitive diagnostic marker.[1]
C5-Acylcarnitine (Isovalerylcarnitine) Dried Blood Spot / PlasmaMS/MSVaries by lab, typically <0.5 µmol/L[2]0.8 to 6 µmol/L[1]Up to 21.7 µmol/L[1]High Sensitivity, Moderate Specificity: Excellent for newborn screening but can have false positives due to isomers (e.g., pivaloylcarnitine (B1222081) from antibiotics) and other conditions like 2-methylbutyryl-CoA dehydrogenase deficiency.[3][4]
3-Hydroxyisovaleric Acid UrineGC-MSTrace amountsModerately ElevatedSignificantly ElevatedModerate Specificity: Elevated in IVA, but can also be seen in other conditions such as biotin (B1667282) deficiency and 3-methylcrotonyl-CoA carboxylase deficiency.
Isovaleric Acid Plasma / UrineGC-MSNot routinely measured due to volatilitySignificantly Elevated during metabolic crisisHighly Elevated during metabolic crisisHigh Specificity: The causative metabolite, but its volatility makes it difficult to measure reliably for routine diagnosis.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of these diagnostic markers. Below are summarized protocols for the key analytical techniques.

Quantitative Analysis of Urinary this compound and other Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for confirming a diagnosis of IVA.

  • Sample Preparation:

    • A urine sample is collected, and the volume is normalized based on creatinine (B1669602) concentration to account for variations in urine dilution.

    • Internal standards (e.g., stable isotope-labeled versions of the analytes) are added to the urine sample for accurate quantification.

    • For the analysis of ketoacids, the sample is treated with hydroxylamine (B1172632) to form oxime derivatives.

    • The urine is then acidified, and the organic acids are extracted using an organic solvent such as ethyl acetate.

    • The organic extract is evaporated to dryness.

  • Derivatization:

    • The dried residue is chemically modified (derivatized) to increase the volatility of the organic acids, making them suitable for gas chromatography. A common method is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph, which separates the different organic acids based on their boiling points and interactions with the chromatographic column.

    • As the separated compounds exit the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for the identification and quantification of each organic acid.

Analysis of C5-Acylcarnitine in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This high-throughput method is the primary technique used in newborn screening programs.

  • Sample Collection and Preparation:

    • A small blood sample is collected from a heel prick onto a filter paper card (Guthrie card) and allowed to dry.

    • A small disc is punched from the dried blood spot and placed into a well of a microtiter plate.

    • An extraction solution containing stable isotope-labeled internal standards for each acylcarnitine is added to the well.

    • The plate is agitated to extract the acylcarnitines from the blood spot.

  • Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS):

    • The extract is injected directly into the mass spectrometer without prior chromatographic separation (flow injection).

    • The mass spectrometer is operated in a precursor ion scanning mode. It is set to detect all parent ions that produce a specific fragment ion characteristic of acylcarnitines (m/z 85 or 99, depending on the derivatization method).

    • This allows for the rapid and simultaneous quantification of a panel of acylcarnitines, including C5-acylcarnitine.

Visualizing the Pathways

To better understand the biochemical basis of Isovaleric Acidemia and the diagnostic process, the following diagrams are provided.

Leucine_Metabolism Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Methylcrotonyl_CoA Methylcrotonyl_CoA Isovaleryl_CoA->Methylcrotonyl_CoA Normal Pathway Metabolic_Block Isovaleryl-CoA Dehydrogenase (IVD) Deficiency Isovaleryl_CoA->Metabolic_Block Isovaleric_Acid Isovaleric_Acid Isovaleryl_CoA->Isovaleric_Acid Alternative Pathway N_Isovalerylglycine This compound (Excreted in Urine) Isovaleryl_CoA->N_Isovalerylglycine Detoxification C5_Acylcarnitine C5-Acylcarnitine (Accumulates in Blood) Isovaleryl_CoA->C5_Acylcarnitine Detoxification

Caption: Leucine catabolism and the metabolic block in Isovaleric Acidemia.

Diagnostic_Workflow Newborn_Screening Newborn Screening (Dried Blood Spot) Elevated_C5 Elevated C5-Acylcarnitine Newborn_Screening->Elevated_C5 Positive Normal Normal Newborn_Screening->Normal Negative Confirmatory_Testing Confirmatory Testing Elevated_C5->Confirmatory_Testing Urine_Organic_Acids Urine Organic Acid Analysis (GC-MS) Confirmatory_Testing->Urine_Organic_Acids Plasma_Acylcarnitines Plasma Acylcarnitine Profile (MS/MS) Confirmatory_Testing->Plasma_Acylcarnitines Genetic_Testing IVD Gene Sequencing Confirmatory_Testing->Genetic_Testing Diagnosis_IVA Diagnosis of Isovaleric Acidemia Urine_Organic_Acids->Diagnosis_IVA High this compound Plasma_Acylcarnitines->Diagnosis_IVA High C5-Acylcarnitine Genetic_Testing->Diagnosis_IVA Pathogenic Variants

Caption: Diagnostic workflow for Isovaleric Acidemia.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Isovalerylglycine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Isovalerylglycine, a compound utilized in biochemical research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound is classified as a combustible solid and can cause serious eye irritation.[1][2] While specific environmental hazards are not fully detailed, standard procedure for chemical waste disposal should be followed to prevent environmental release.

Summary of Key Data

For quick reference, the following table summarizes the essential quantitative and qualitative data for this compound.

PropertyValueSource
Molecular Formula C7H13NO3[1][3]
Molecular Weight 159.18 g/mol [1][2]
Appearance White to off-white powder or crystals[1]
Melting Point 87-90 °C[1][2]
GHS Hazard Statement H319: Causes serious eye irritation[2]
Storage Class 11 - Combustible Solids[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of this compound in a laboratory setting.

  • Personal Protective Equipment (PPE):

    • Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety goggles.[4]

  • Waste Collection:

    • Designate a specific, properly labeled hazardous waste container for solid chemical waste. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

    • Carefully transfer any unwanted solid this compound into this container using a spatula or scoop. Avoid creating dust.[4]

    • For solutions of this compound, absorb the liquid with an inert material (e.g., vermiculite, sand) and place the absorbed material into the solid waste container.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Include the appropriate hazard pictogram (e.g., exclamation mark for eye irritation).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as oxidizing agents.[4]

  • Disposal:

    • Arrange for pick-up and disposal by a licensed hazardous waste management company. Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Use personal protective equipment.[4]

    • Keep people away from and upwind of the spill.[4]

    • Sweep up the spilled solid material, avoiding dust generation, and place it in the designated hazardous waste container.[4]

  • Eye Contact:

    • Rinse cautiously with water for several minutes.[4]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • If eye irritation persists, get medical advice/attention.[4]

  • Skin Contact:

    • Remove contaminated clothing.

    • Rinse skin with water/shower.[4]

  • Inhalation:

    • Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4]

  • Ingestion:

    • Rinse mouth.[4]

    • Get medical advice/attention if you feel unwell.[4]

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Steps start Unwanted This compound ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal waste_container Designated Solid Hazardous Waste Container ppe->waste_container Prepare for Collection transfer Transfer Waste (Avoid Dust) waste_container->transfer Collect Solid/Absorbed Waste label_container Label Container (Name, Hazard Pictogram) transfer->label_container store Store in Designated Waste Area label_container->store disposal Dispose via Licensed Waste Management store->disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N-Isovalerylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Isovalerylglycine. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white to off-white powder or crystalline solid.[1] The primary hazard associated with this chemical is its potential to cause serious eye irritation.[2] Therefore, adherence to proper safety protocols is crucial.

Recommended Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment should be worn when handling this compound:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesAir-tight, chemical splash gogglesProtects against dust particles and potential splashes, addressing the serious eye irritation hazard.[1][2]
Hand Protection GlovesChemically resistant rubber glovesPrevents direct skin contact with the compound.[1]
Body Protection Laboratory Coat/GownLong-sleeved, closed frontProtects skin and personal clothing from contamination.[3]
Respiratory Protection Respirator (e.g., N95)Use in poorly ventilated areas or when dust may be generatedA local exhaust system is preferred to control dust. If not available or insufficient, a respirator is necessary.[1][3]

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_chem Handle this compound (Avoid Dust Generation) prep_area->handle_chem Proceed to Handling decontaminate Decontaminate Work Area and Equipment handle_chem->decontaminate After Use wash Wash Hands Thoroughly decontaminate->wash dispose Dispose of Waste in Accordance with Local Regulations wash->dispose Final Step

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocol: Safe Handling of this compound

This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Work in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to minimize dust dispersion.[1]

  • Don the required personal protective equipment (PPE): safety goggles, a lab coat, and chemically resistant gloves.

2. Handling:

  • Carefully weigh and transfer the solid compound, avoiding the creation of dust.

  • Keep the container tightly closed when not in use.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Store the compound in a cool, dark place, away from incompatible materials such as oxidizing agents.[1]

3. Post-Handling & Decontamination:

  • Clean the work surfaces and any equipment used with an appropriate solvent.

  • Remove PPE carefully to avoid cross-contamination.

  • Wash hands and face thoroughly with soap and water after handling is complete.[1]

4. First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • In case of skin contact: Remove contaminated clothing and rinse the skin with water. If irritation occurs, seek medical attention.[1]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[1]

  • If ingested: Rinse the mouth and seek medical advice if you feel unwell.[1]

Disposal Plan

  • Consult your institution's Chemical Safety Officer or Environmental Health and Safety (EHS) department for specific disposal procedures.[4]

  • Treat the waste as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not dispose of this compound down the drain or in regular trash.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 16284-60-9[5]
Molecular Formula C₇H₁₃NO₃[5]
Molecular Weight 159.18 g/mol [2]
Appearance White to off-white powder or crystals[1]
Melting Point 87-90 °C
Purity ≥97.0% (GC)

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.